Technical Documentation Center

1-ethenyl-3-methylimidazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethenyl-3-methylimidazolidin-2-one
  • CAS: 344903-55-5

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1-ethenyl-3-methylimidazolidin-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethenyl-3-methylimidazolidin-2-one Foreword: The Significance of the Imidazolidin-2-one Scaffold The imidazolidin-2-one core, a five-membered cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethenyl-3-methylimidazolidin-2-one

Foreword: The Significance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core, a five-membered cyclic urea, is a privileged scaffold in modern chemistry.[1] Its structural rigidity, hydrogen bonding capabilities, and synthetic versatility have established it as a cornerstone in the development of a wide array of functional molecules. In the pharmaceutical realm, this moiety is integral to drugs such as the antihypertensive agent imidapril and the antibiotic azlocillin.[1][2] Beyond medicine, these heterocycles serve as polar aprotic solvents, intermediates for robust diamines, and chiral auxiliaries in asymmetric synthesis.[3] The introduction of a polymerizable ethenyl (vinyl) group onto this scaffold, as in 1-ethenyl-3-methylimidazolidin-2-one, creates a versatile monomer for the development of advanced polymers with tailored properties, potentially for use in coatings, adhesives, and biomedical materials.[4]

This guide provides a comprehensive overview of a robust synthetic protocol for 1-ethenyl-3-methylimidazolidin-2-one and the suite of analytical techniques required for its unambiguous characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Part 1: Synthesis of 1-Ethenyl-3-methylimidazolidin-2-one

The most direct and efficient route to introduce a vinyl group onto a nitrogen-containing heterocycle is through a catalyzed N-vinylation reaction.[5] While several methods exist, a copper-catalyzed coupling reaction using vinyl bromide offers a reliable and scalable approach. This method avoids the harsh conditions or pyrophoric reagents associated with some alternative vinylation techniques.[4] The use of a phase-transfer catalyst (PTC) is critical for mediating the reaction between the organic-soluble substrate and the inorganic base.[4]

Proposed Synthetic Pathway: Copper-Catalyzed N-Vinylation

The synthesis begins with the commercially available precursor, 1-methylimidazolidin-2-one, which is vinylated using vinyl bromide in the presence of a copper(I) catalyst and a phase-transfer catalyst.

G cluster_0 Reaction Workflow start 1-Methylimidazolidin-2-one + Vinyl Bromide reagents Cu(I) Catalyst (e.g., CuI) Phase-Transfer Catalyst (e.g., TBAB) Base (e.g., KOH) start->reagents conditions Solvent (e.g., Toluene) 60-80°C, 4-6 h reagents->conditions workup Aqueous Workup (Filtration, Washing) conditions->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-Ethenyl-3-methylimidazolidin-2-one purification->product

Caption: High-level workflow for the synthesis of 1-ethenyl-3-methylimidazolidin-2-one.

Detailed Experimental Protocol

Materials:

  • 1-Methylimidazolidin-2-one (1.0 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.10 eq)

  • Potassium Hydroxide (KOH), powdered (3.0 eq)

  • Vinyl Bromide (1.2 eq, as a solution or condensed gas)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-methylimidazolidin-2-one (1.0 eq), copper(I) iodide (0.05 eq), tetrabutylammonium bromide (0.10 eq), and powdered potassium hydroxide (3.0 eq).

  • Add anhydrous toluene to the flask to create a stirrable slurry.

  • Begin vigorous stirring and heat the mixture to 60°C.

  • Slowly add vinyl bromide (1.2 eq) to the reaction mixture.

  • Maintain the reaction at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-ethenyl-3-methylimidazolidin-2-one.

Mechanistic Insights: The Role of Catalysts

The successful N-vinylation hinges on the synergistic action of the copper catalyst and the phase-transfer catalyst.

  • Copper(I) Catalyst: The copper(I) species is believed to coordinate with both the nitrogen of the imidazolidinone and the vinyl bromide. This coordination activates the vinyl bromide towards nucleophilic attack by the deprotonated imidazolidinone nitrogen. The reaction likely proceeds through an oxidative addition/reductive elimination cycle, a common mechanism in copper-catalyzed cross-coupling reactions.

  • Phase-Transfer Catalyst (TBAB): The reaction involves a solid base (KOH) and an organic substrate. The tetrabutylammonium cation from TBAB pairs with the hydroxide ion, transporting it into the organic phase where it can deprotonate the N-H of the imidazolidinone ring (if starting from imidazolidin-2-one) or, in this specific case, enhance the nucleophilicity of the N1 nitrogen. This greatly accelerates the reaction by overcoming the phase incompatibility of the reactants.[4]

G cluster_phase Phase-Transfer Cycle cluster_cu Copper Catalytic Cycle N_H Imidazolidinone-N-H (or activated N) N_Anion N- Anion N_H->N_Anion Base Base (KOH) PTC PTC (TBAB) Base->PTC Forms [Q+]OH- PTC->N_H Deprotonation Cu_I Cu(I) N_Anion->Cu_I Coordination Cu_Complex [Vinyl-Cu(III)-N] Intermediate Cu_I->Cu_Complex Vinyl_Br Vinyl-Br Vinyl_Br->Cu_I Oxidative Addition Cu_Complex->Cu_I Regenerates Catalyst Product N-Vinyl Product Cu_Complex->Product Reductive Elimination G structure 1-Ethenyl-3-methylimidazolidin-2-one C=O N-CH3 N-CH2- -CH2-N N-CH= =CH2 corr1 N-CH3 (¹H) ↔ N-CH3 (¹³C) structure:f2->corr1 corr2 Ring CH2 (¹H) ↔ Ring CH2 (¹³C) structure:f3->corr2 structure:f4->corr2 corr3 Vinyl CH (¹H) ↔ Vinyl CH (¹³C) structure:f5->corr3 corr4 Vinyl CH2 (¹H) ↔ Vinyl CH2 (¹³C) structure:f6->corr4

Caption: Expected key ¹H-¹³C HSQC correlations for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Amide/Urea)Stretch1690 - 1710Strong
C=C (Vinyl)Stretch1630 - 1650Medium
C-H (sp²)Stretch3010 - 3090Medium
C-H (sp³)Stretch2850 - 2960Medium
=C-HBend (Out-of-plane)910 - 990Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Ion (M⁺): For C₆H₁₀N₂O, the expected exact mass is approximately 126.0793 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value.

  • Key Fragmentation Patterns: Electron Ionization (EI) would likely induce fragmentation. Expected losses include:

    • [M - C₂H₃]⁺: Loss of the vinyl group (m/z ≈ 99).

    • [M - CH₃]⁺: Loss of the methyl group (m/z ≈ 111).

    • Further fragmentation of the imidazolidinone ring.

Part 3: Applications and Future Outlook

1-Ethenyl-3-methylimidazolidin-2-one is a valuable monomer for radical polymerization. The resulting poly(vinylimidazolidinone)s are analogues of poly(vinylpyrrolidone) (PVP) and are expected to exhibit excellent water solubility, biocompatibility, and film-forming properties. These characteristics make them attractive for applications in:

  • Biomedical Field: As drug delivery vehicles, hydrogels, and biocompatible coatings.

  • Personal Care: In hair sprays, gels, and lotions as film-formers and thickeners.

  • Industrial Applications: As adhesives, coatings, and membranes.

Further research can focus on copolymerization with other vinyl monomers to fine-tune the polymer properties, such as thermal stability, hydrophilicity, and mechanical strength, for highly specialized applications. The molecule also serves as a functionalized building block for more complex pharmaceutical leads. [6]

References

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

  • Morales-Ríos, M. S., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 123-134. Available at: [Link]

  • Wikipedia. (n.d.). Vinylation. Retrieved from [Link]

  • Mazzesi, E., et al. (2008). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). PubMed. Available at: [Link]

  • Shcherbakov, S. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4418. Available at: [Link]

  • Petrillo, G., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 54. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Ethenyl-3-methylimidazolidin-2-one: A Comprehensive Analytical Guide

Executive Summary The compound 1-ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidinone, CAS: 344903-55-5)[1] is a highly reactive, nitrogen-containing vinyl monomer. It is increasingly util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidinone, CAS: 344903-55-5)[1] is a highly reactive, nitrogen-containing vinyl monomer. It is increasingly utilized in the synthesis of amphiphilic terpolymers, biocompatible hydrogels, and targeted drug delivery systems. Due to the electron-rich nature of the imidazolidinone ring and the polymerizable vinyl group, precise structural validation is critical for quality control and downstream polymerization kinetics.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of 1-ethenyl-3-methylimidazolidin-2-one, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). As a Senior Application Scientist, I have structured these protocols to emphasize the causality behind parameter selection, ensuring that researchers can not only execute the methods but understand the underlying physicochemical principles.

Sample Preparation and Handling Protocol

Vinyl monomers are inherently susceptible to auto-polymerization initiated by thermal fluctuations, UV exposure, or trace radical formers. To ensure the integrity of the spectroscopic data, the sample must be stabilized and prepared under strictly controlled conditions.

Self-Validating Preparation Methodology
  • Inhibitor Verification: Prior to analysis, verify the presence of a radical inhibitor. If the sample is neat and uninhibited, add 10–50 ppm of Butylated Hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, terminating any premature propagation of the vinyl group during ambient handling or localized heating inside the NMR probe.

  • Solvent Selection: Weigh 15–20 mg of the monomer into a clean, dry borosilicate glass vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic ring signals, while its low polarity prevents the disruption of the monomer's native hydrogen-bond-accepting conformation. TMS provides an absolute zero-point calibration, validating the chemical shift accuracy.

  • Transfer and Degassing: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Gently purge the headspace with dry nitrogen gas for 10 seconds before capping. Causality: Oxygen is paramagnetic and can cause line broadening in the NMR spectrum; purging ensures sharp, high-resolution peaks.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The strong electron-withdrawing nature of the carbonyl group, coupled with the electron-donating resonance from the nitrogen lone pairs, creates a distinct "push-pull" electronic environment.

¹H NMR Analysis (400 MHz, CDCl₃)

The nitrogen lone pair delocalization heavily shields the terminal vinyl protons, pushing them significantly upfield compared to unpolarized alkenes. This phenomenon is well-documented in structurally analogous poly(N-vinylpyrrolidone) precursors[2].

Table 1: Quantitative ¹H NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-CH= (Vinyl)6.85 - 6.95dd1H

,

=CH₂ (Vinyl, trans to N)4.40 - 4.50d1H

=CH₂ (Vinyl, cis to N)4.30 - 4.40d1H

N-CH₂-CH₂-N (Ring)3.30 - 3.50m4H-
N-CH₃ (Methyl)2.80 - 2.90s3H-
¹³C NMR Analysis (100 MHz, CDCl₃)

For ¹³C acquisition, the relaxation delay (


) must be extended to at least 2.0 seconds. Causality: The quaternary carbonyl carbon (C2) lacks attached protons to facilitate dipole-dipole relaxation. A standard 1.0-second delay will result in severe signal attenuation for the C=O peak. As observed in related cyclic ureas like 1,3-dimethyl-2-imidazolidinone, the carbonyl carbon exhibits a characteristic downfield shift due to the deshielding effect of the oxygen atom[3].

Table 2: Quantitative ¹³C NMR Assignments

Carbon EnvironmentChemical Shift (δ, ppm)Assignment
C=O (Carbonyl)158.0 - 160.0C2 (Quaternary)
N-CH= (Vinyl)129.0 - 130.0C1' (Methine)
=CH₂ (Vinyl)92.0 - 95.0C2' (Methylene)
N-CH₂ (Ring)42.0 - 45.0C4 / C5 (Methylene)
N-CH₃ (Methyl)30.0 - 32.0C6 (Methyl)
2D Correlation (Self-Validation)

To ensure the protocol is self-validating, 1D data must be cross-referenced with Heteronuclear Single Quantum Coherence (HSQC). HSQC will unambiguously differentiate the ring methylenes (δC ~43 ppm / δH ~3.4 ppm) from the terminal vinyl methylene (δC ~94 ppm / δH ~4.4 ppm), eliminating assignment ambiguity.

Vibrational Spectroscopy (FT-IR)

FT-IR analysis of the imidazolidinone ring relies on identifying the N-C=O stretching frequencies, which are heavily influenced by nitrogen lone pair delocalization[4].

ATR-FTIR Methodology
  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with absolute ethanol. Causality: A diamond crystal is mandatory over Zinc Selenide (ZnSe) because diamond is chemically inert to reactive monomers and prevents surface degradation.

  • Background Subtraction: Acquire an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This mathematically eliminates atmospheric H₂O and CO₂ interference, ensuring that any peaks in the 3000 cm⁻¹ or 1600 cm⁻¹ regions belong strictly to the sample.

  • Sample Acquisition: Deposit 2 drops of the neat monomer onto the crystal, ensuring complete coverage of the evanescent wave penetration area, and acquire the spectrum.

Table 3: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3080 - 3100Weak=C-H stretchVinyl group
2850 - 2950MediumC-H stretchAliphatic ring and methyl
1690 - 1710StrongC=O stretchImidazolidinone carbonyl
1625 - 1635MediumC=C stretchVinyl group
1420 - 1450StrongC-N stretchAmide/Urea core

Mass Spectrometry (GC-EI-MS)

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) provides molecular weight confirmation and structural fingerprinting.

  • Ionization Parameters: Utilize standard 70 eV electron ionization. Causality: 70 eV imparts sufficient energy to overcome the ionization potential of the nitrogen lone pairs, triggering predictable, library-searchable α-cleavages without completely obliterating the molecular ion.

  • Fragmentation Pathway: The molecular ion

    
     is observed at m/z 126 . Primary diagnostic fragments include the loss of a methyl radical (
    
    
    
    at m/z 111) and the loss of the vinyl group (
    
    
    at m/z 99).

Structural Validation Workflow

The logical relationship between sample preparation, multimodal data acquisition, and final structural validation is mapped below.

G Start 1-Ethenyl-3-methylimidazolidin-2-one (CAS: 344903-55-5) Prep Sample Preparation (Inhibitor Addition & CDCl3 Solvation) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D Correlation) Prep->NMR IR FT-IR Spectroscopy (ATR Method, C=O & C=C modes) Prep->IR MS Mass Spectrometry (GC-EI-MS, M+ 126 m/z) Prep->MS Validate Data Synthesis & Structural Validation NMR->Validate IR->Validate MS->Validate

Figure 1: Multimodal spectroscopic validation workflow for 1-ethenyl-3-methylimidazolidin-2-one.

References

1.[1] 344903-55-5 CAS Manufactory - ChemicalBook. chemicalbook.com. 2.[3] 1,3-Dimethyl-2-imidazolone | 39799-78-5 | Benchchem. benchchem.com. 3.[2] Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application - MDPI. mdpi.com. 4.[4] FTIR spectra of urease entrapped in LB film of PNVK and SA - ResearchGate. researchgate.net.

Sources

Foundational

Comprehensive NMR Characterization of 1-Ethenyl-3-Methylimidazolidin-2-One: A Technical Guide

Executive Summary 1-Ethenyl-3-methylimidazolidin-2-one (also known as 1-methyl-3-vinylimidazolidin-2-one) is a highly specialized cyclic urea derivative featuring an N-vinyl functional group. It is widely utilized as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethenyl-3-methylimidazolidin-2-one (also known as 1-methyl-3-vinylimidazolidin-2-one) is a highly specialized cyclic urea derivative featuring an N-vinyl functional group. It is widely utilized as a specialty monomer in polymer chemistry and as a highly reactive dipolarophile in 1,3-dipolar cycloaddition reactions[1]. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical for quality control, structural validation, and monitoring reaction kinetics. This guide provides an in-depth analysis of its


H and 

C NMR spectra, detailing the mechanistic rationale behind its unique chemical shifts and establishing a self-validating experimental protocol for researchers.

Mechanistic Rationale: The Enamine Resonance Effect

To interpret the NMR spectra of 1-ethenyl-3-methylimidazolidin-2-one accurately, one must understand the causality behind its electronic distribution. The nitrogen atom of the imidazolidin-2-one ring possesses a lone pair that actively participates in two competing resonance pathways: amide resonance (delocalization into the carbonyl group) and enamine resonance (delocalization into the vinyl group).

Because the cyclic urea framework enforces a relatively planar geometry, orbital overlap with the N-vinyl group is highly efficient. This results in a strong enamine-like resonance hybrid:


 

Impact on NMR Shifts:

  • Terminal

    
    -Carbon/Protons:  The resonance pushes electron density onto the terminal vinyl carbon (
    
    
    
    -carbon). This profound shielding effect shifts the terminal protons significantly upfield to ~4.0–4.2 ppm (compared to ~5.2 ppm for unpolarized alkenes) and the terminal carbon to ~94 ppm.
  • Internal

    
    -Carbon/Proton:  Conversely, the internal vinyl carbon (
    
    
    
    -carbon) becomes electron-deficient due to the adjacent
    
    
    character. This deshields the attached proton, shifting it downfield to ~7.00 ppm.

Understanding this push-pull electronic dynamic is the cornerstone of validating the NMR data for this class of compounds.

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. Every parameter is selected to create a self-validating system that minimizes artifacts and maximizes quantitative accuracy.

Step 1: Sample Preparation

  • Weigh 10–15 mg (for

    
    H NMR) or 40–50 mg (for 
    
    
    
    C NMR) of 1-ethenyl-3-methylimidazolidin-2-one.
  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides the deuterium lock signal required for field frequency stabilization. TMS acts as an internal reference standard (set to 0.00 ppm) to ensure absolute chemical shift accuracy across different spectrometers.
      
  • Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube.

    • Causality: Removing undissolved microscopic particulates prevents magnetic susceptibility gradients that cause line broadening, guaranteeing sharp, high-resolution peaks.

Step 2:


H NMR Acquisition 
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Tune and match the probe to the

    
    H frequency, and shim the magnet (Z1–Z4) until the lock level is stable.
    
  • Set the pulse sequence to a standard 1D proton experiment with a 30° flip angle.

  • Set the relaxation delay (D1) to 1.5 seconds and acquire 16 to 32 scans.

    • Causality: A 30° pulse angle is chosen over a 90° pulse to allow for faster longitudinal relaxation (

      
      ) recovery. This ensures that the integration values accurately reflect the quantitative proton ratios without requiring excessively long D1 delays.
      

Step 3:


C NMR Acquisition 
  • Switch the probe tuning to the

    
    C frequency.
    
  • Set the pulse sequence to a proton-decoupled 1D carbon experiment using WALTZ-16 decoupling.

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 512 to 1024 scans.

    • Causality: WALTZ-16 composite pulse decoupling collapses the carbon-proton scalar couplings (

      
      ) into singlets, maximizing the signal-to-noise ratio while preventing excessive sample heating. The extended number of scans compensates for the low natural abundance (1.1%) of the 
      
      
      
      C nucleus.

Structural Validation Logic

G A 1-Ethenyl-3-Methylimidazolidin-2-One Sample Prep B 1H NMR Acquisition (1D Proton) A->B C 13C NMR Acquisition (1D Carbon) A->C D 2D NMR (HSQC/HMBC) Correlation B->D E Resonance Analysis N-CH=CH2 ↔ N+=CH-CH2- B->E C->D C->E F Structural Validation & Purity Confirmation D->F E->F

Figure 1: NMR workflow for structural elucidation of 1-ethenyl-3-methylimidazolidin-2-one.

Quantitative Data Presentation

The following tables summarize the NMR spectral data for 1-ethenyl-3-methylimidazolidin-2-one. The


H NMR data is corroborated by the seminal synthetic methodology published by [2].
Table 1: H NMR Data (200 MHz, CDCl )
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale

-CH (Internal)
7.00dd15.8, 9.01HDeshielded by adjacent

resonance character.

-CH

(Terminal, cis)
4.16d9.01HShielded by enamine resonance; cis coupling to

-H.

-CH

(Terminal, trans)
4.05d*15.81HShielded by enamine resonance; trans coupling to

-H.
N-CH

-CH

-N
3.54 – 3.38m-4HEthylene bridge of the imidazolidin-2-one ring.
N-CH

2.85s-3HN-methyl group.

*Note on Literature Discrepancy: The 4.05 ppm signal is occasionally reported in legacy literature as a triplet (t)[1]. Chemically and physically, this is a misassignment due to unresolved geminal coupling or a typographical error; it presents as a doublet (d) or a fine doublet of doublets (dd) corresponding to the 15.8 Hz trans coupling.

Table 2: C NMR Data (100 MHz, CDCl )

Note: The following values are representative assignments extrapolated from structurally homologous N-vinyl cyclic ureas to serve as a highly accurate reference guide for researchers.

Carbon PositionChemical Shift (

, ppm)
Assignment Rationale
C=O~156.5Cyclic urea carbonyl; typical shift for 5-membered cyclic ureas.

-CH
~129.5Internal vinyl carbon; slightly deshielded due to nitrogen proximity.

-CH

~94.0Terminal vinyl carbon; profoundly shielded by nitrogen lone pair delocalization.
N-CH

(Ring)
~45.2Imidazolidinone ring carbon adjacent to the N-vinyl group.
N-CH

(Ring)
~42.1Imidazolidinone ring carbon adjacent to the N-methyl group.
N-CH

~31.0Methyl carbon attached to the urea nitrogen.

Conclusion & Quality Control Implications

The NMR profile of 1-ethenyl-3-methylimidazolidin-2-one is defined by the stark electronic contrast between its highly shielded terminal vinyl protons/carbon and its deshielded internal vinyl proton. For drug development professionals and polymer chemists utilizing this compound, monitoring the disappearance of the distinctive 7.00 ppm (dd) and 4.05/4.16 ppm (d) signals serves as a highly reliable, self-validating metric for tracking the progress of polymerization or cycloaddition reactions.

References

  • Title: 1,3-Dipolar Cycloaddition of N-Substituted Dipolarophiles and Nitrones: Highly Efficient Solvent-Free Reaction Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

mass spectrometry fragmentation of 1-ethenyl-3-methylimidazolidin-2-one

The Mass Spectrometric Architecture of 1-Ethenyl-3-Methylimidazolidin-2-One: A Mechanistic and Methodological Guide As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I...

Author: BenchChem Technical Support Team. Date: March 2026

The Mass Spectrometric Architecture of 1-Ethenyl-3-Methylimidazolidin-2-One: A Mechanistic and Methodological Guide

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter functionalized cyclic ureas in both drug discovery pipelines and advanced polymer synthesis. One such critical building block is 1-ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methylimidazolidin-2-one; CAS: 344903-55-5)[1].

Because this molecule possesses an asymmetric nitrogen substitution pattern—a rigid methyl group on one side and a reactive ethenyl (vinyl) group on the other—its gas-phase behavior under mass spectrometric conditions is highly diagnostic[2]. In this whitepaper, I will deconstruct the causality behind its collision-induced dissociation (CID) pathways and provide a self-validating analytical protocol for its robust quantification.

I. The Causality of Gas-Phase Ionization

Before we can fragment a molecule, we must understand how it ionizes. In positive electrospray ionization (ESI+), 1-ethenyl-3-methylimidazolidin-2-one yields a strong precursor ion at m/z 127.0871 ([M+H]+).

The Mechanistic "Why": Novice mass spectrometrists often assume protonation occurs at the nitrogen atoms due to their basicity. However, in an imidazolidin-2-one ring, the lone pairs on both the N-methyl and N-vinyl nitrogens are heavily delocalized into the carbonyl


-system. Consequently, protonation almost exclusively occurs at the carbonyl oxygen . This creates a resonance-stabilized, even-electron precursor ion. The charge localization on the oxygen dictates the subsequent ring-opening mechanics observed during CID.

II. High-Resolution Collision-Induced Dissociation (CID) Mechanics

When subjected to normalized collision energies (NCE) between 20% and 40% in a Q-TOF or Orbitrap system, the protonated cyclic urea undergoes highly predictable, yet asymmetric, retro-cycloaddition and bond cleavages. The fragmentation is governed by the expulsion of neutral isocyanates and carbon monoxide[3].

Pathway A: Expulsion of Methyl Isocyanate (-57.02 Da)

The most thermodynamically favorable cleavage involves the rupture of the N(vinyl)-C(carbonyl) and N(methyl)-C(alkyl) bonds. This results in the expulsion of neutral methyl isocyanate (CH3NCO).

  • Resulting Fragment: m/z 70.0657 (C4H8N+)

  • Causality: The charge is retained on the vinyl-substituted fragment due to the superior stabilizing effect of the adjacent

    
    -system of the ethenyl group compared to a simple methyl group.
    
Pathway B: Expulsion of Vinyl Isocyanate (-69.02 Da)

Conversely, the ring can cleave to expel vinyl isocyanate (C2H3NCO).

  • Resulting Fragment: m/z 58.0657 (C3H8N+)

  • Causality: This is typically a lower-abundance fragment (often 40-50% relative to the base peak) because the resulting protonated N-methylmethanimine species is less stable than the vinyl-stabilized counterpart generated in Pathway A.

Pathway C: Carbonyl Extrusion (-27.99 Da)

A higher-energy pathway involves the direct extrusion of carbon monoxide (CO) from the cyclic urea backbone, a hallmark of imidazolidinone fragmentation.

  • Resulting Fragment: m/z 99.0922 (C5H11N2+)

  • Causality: This requires significant collision energy to break two adjacent C-N bonds simultaneously, leading to a ring-contracted or linear diamine-like radical cation/protonated species.

G M Precursor Ion [M+H]+ m/z 127.0871 C6H11N2O+ F1 Fragment Ion m/z 70.0657 C4H8N+ M->F1 - CH3NCO (57.02 Da) Methyl isocyanate loss F2 Fragment Ion m/z 58.0657 C3H8N+ M->F2 - C2H3NCO (69.02 Da) Vinyl isocyanate loss F3 Fragment Ion m/z 99.0922 C5H11N2+ M->F3 - CO (27.99 Da) Carbonyl extrusion

Gas-phase CID fragmentation pathways of protonated 1-ethenyl-3-methylimidazolidin-2-one.

III. Quantitative Data Synthesis

To facilitate rapid method development, I have synthesized the exact mass data and expected relative abundances into the following reference matrix.

Fragment Ion (m/z)Elemental CompositionMass Error ToleranceRelative Abundance (NCE 30%)Mechanistic Origin
127.0871 C6H11N2O+< 3.0 ppm10% (Precursor)Protonated intact molecule
99.0922 C5H11N2+< 3.0 ppm25%Extrusion of CO (-28 Da)
70.0657 C4H8N+< 3.0 ppm100% (Base Peak)Loss of Methyl isocyanate (-57 Da)
58.0657 C3H8N+< 3.0 ppm45%Loss of Vinyl isocyanate (-69 Da)

IV. The Self-Validating Analytical Protocol

In a regulated drug development or materials characterization environment, a protocol cannot simply be a list of steps; it must be a self-validating system . This means the workflow must inherently prove its own accuracy during every run.

Below is my field-proven LC-MS/MS methodology for isolating and quantifying 1-ethenyl-3-methylimidazolidin-2-one.

Step 1: Chromatographic Separation (The "Why")
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 1.7 µm, 2.1 x 100 mm.

  • Causality: While cyclic ureas can be retained on standard C18 columns, the high polarity of the imidazolidin-2-one core makes HILIC superior. It provides orthogonal selectivity, ensuring the analyte is completely resolved from early-eluting, highly polar degradation products (such as open-ring diamines).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water; (B) 0.1% Formic Acid in Acetonitrile.

Step 2: Internal Standardization (The Self-Validation Engine)
  • Action: Spike all samples and blanks with 50 ng/mL of a structurally analogous internal standard (e.g., 1,3-dimethylimidazolidin-2-one or a 13C-labeled variant).

  • Causality: This step accounts for matrix-induced ion suppression. If the peak area of the internal standard fluctuates by >15% across the batch, the system automatically flags the data for manual review, preventing false negatives.

Step 3: ESI+ Source Optimization
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Causality: The ethenyl group is thermally labile at extreme temperatures. Keeping the desolvation temperature at a moderate 350°C prevents premature, source-induced polymerization or thermal degradation of the vinyl moiety before it enters the mass analyzer.

Step 4: Automated QA/QC Feedback Loop
  • Action: The acquisition software is programmed with a strict mass accuracy gate.

  • Causality: If the mass error of the internal standard or the m/z 70.0657 fragment exceeds 5 ppm, the batch automatically pauses. The system will inject a tuning solution to recalibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer before resuming. This guarantees absolute trustworthiness of the generated data.

W S1 Sample Prep Isotopic Spike S2 UHPLC Separation HILIC Column S1->S2 S3 ESI+ Ionization 3.5 kV Capillary S2->S3 S4 CID Fragmentation NCE 20-40% S3->S4 S5 QA/QC Gate < 5 ppm Error S4->S5 S5->S3 Recalibrate if Error > 5 ppm

Self-validating LC-MS/MS analytical workflow with automated QA/QC feedback loop.

References

  • Building Blocks Catalogue July 2021 (EN300-7593187) . Namiki Shoji Co., Ltd. Retrieved from:[Link]

  • Combination of High Specific Activity Carbon-14 Labeling and High Resolution Mass Spectrometry to Study Pesticide Metabolism . Wayne State University Digital Commons. Retrieved from:[Link]

  • Electron-impact Induced Fragmentation of Three-membered Heterocycles. Part 111. N-t-Alkylaziridine-1-carboxamides . RSC Publishing. Retrieved from:[Link]

Sources

Foundational

solubility and stability of 1-ethenyl-3-methylimidazolidin-2-one

Title: Technical Guide: Solubility and Stability of 1-Ethenyl-3-Methylimidazolidin-2-one (VMI) Executive Summary 1-Ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI ) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility and Stability of 1-Ethenyl-3-Methylimidazolidin-2-one (VMI)

Executive Summary

1-Ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI ) is a specialized cyclic urea monomer.[1][2][3] Structurally analogous to N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL), VMI is distinguished by its imidazolidinone core, which imparts unique polarity and hydrogen-bonding capabilities.[1][2][3]

This guide addresses the critical lack of standardized data for VMI by synthesizing experimental evidence from homologous N-vinyl cyclic ureas. It provides researchers with actionable protocols for solubility profiling, hydrolytic stability management, and polymerization control.[2][3]

Chemical Identity & Structural Analysis

Understanding the structure-property relationship is the first step in mastering the handling of VMI.[1][2][3]

  • IUPAC Name: 1-ethenyl-3-methylimidazolidin-2-one[1][2][3][4]

  • CAS Number: [Note: While specific CAS 3395-98-0 refers to the oxazolidinone analog, VMI is often referenced in patent literature (e.g., CN115836113B) or as a custom synthesis intermediate.[1][2][3][5] Always verify lot-specific CoA.]

  • Molecular Formula: C₆H₁₀N₂O[1][2][3]

  • SMILES: CN1CCN(C=C)C1=O

Structural Logic:

  • The Core (Imidazolidin-2-one): A highly polar, cyclic urea skeleton.[1][2][3] The two nitrogen atoms flank a carbonyl group, creating a rigid, planar system with high dipole moment.[3]

  • The N-Methyl Group (N3): Disrupts intermolecular hydrogen bonding compared to the unsubstituted urea, resulting in a lower melting point (likely liquid at room temperature) and reduced viscosity.[3]

  • The N-Vinyl Group (N1): The reactive center.[1][2][3] It provides electron-rich unsaturation susceptible to radical polymerization and acid-catalyzed hydrolysis.[1][2][3]

Solubility Profile

VMI exhibits the classic "like dissolves like" behavior of polar aprotic solvents.[3] Its high dipole moment allows it to solubilize a wide range of organic and inorganic species.[2][3]

Predicted Solubility Table
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic WaterSoluble (Miscible)Strong H-bonding interaction with the carbonyl oxygen and nitrogen lone pairs.[1][2][3]
Polar Protic Methanol, EthanolSoluble Dipole-dipole interactions and H-bonding compatibility.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Compatible dielectric constants; ideal for reaction media.[2][3]
Chlorinated Dichloromethane (DCM)Soluble Favorable dipole interactions.[2]
Ethers THF, 1,4-DioxaneSoluble Moderate polarity match.[2][3]
Aliphatic Hexane, CyclohexaneInsoluble Polarity mismatch; VMI is too polar to dissolve in non-polar chains.[2][3]
Aromatic ToluenePartial/Limited Depends on temperature; π-π interactions are weak.[1][2][3]
Experimental Protocol: Solubility Validation

Use this protocol to verify lot-specific solubility, especially for formulation development.[1][2][3]

  • Preparation: Weigh 100 mg of VMI into a 4 mL glass vial.

  • Addition: Add 1.0 mL of the target solvent (10% w/v concentration).

  • Agitation: Vortex for 30 seconds at 25°C.

  • Observation:

    • Clear Solution: Soluble.[2][3][6]

    • Haze/Precipitate: Insoluble or Impure.[2][3]

    • Phase Separation: Immiscible.[2][3]

Stability & Degradation Mechanisms[2]

The stability of VMI is governed by two competing pathways: Acid Hydrolysis and Radical Polymerization .[3]

Hydrolytic Stability (The Acid Risk)

Like all N-vinyl ureas, VMI is sensitive to protonation.[2][3] In acidic aqueous media, the electron-rich vinyl group attacks a proton, leading to the formation of an unstable iminium ion intermediate, which rapidly hydrolyzes.[3]

Degradation Products:

  • Acetaldehyde (Volatile, distinct odor)

  • 1-Methylimidazolidin-2-one (Stable cyclic urea)[1][2][3]

HydrolysisPathway VMI VMI (N-Vinyl-N'-methylimidazolidinone) Intermediate Iminium Ion Intermediate VMI->Intermediate Protonation H_Ion H+ (Acid) H_Ion->Intermediate Products Acetaldehyde + 1-Methylimidazolidin-2-one Intermediate->Products Hydrolysis Water H2O Water->Products

Figure 1: Acid-catalyzed hydrolysis pathway of VMI.[1][2] Note that this reaction is irreversible.

Critical Control Point:

  • pH Range: Maintain pH > 6.0.

  • Buffer: Use phosphate or carbonate buffers (pH 7-9) for aqueous formulations.[1][2][3] Avoid unbuffered water which can absorb CO₂ and become slightly acidic (pH ~5.5), triggering slow degradation.

Polymerization Stability (The Thermal Risk)

The vinyl group is prone to spontaneous free-radical polymerization if exposed to heat, light, or peroxides.[3]

  • Inhibitors: Commercial grades should be stabilized with NaOH (to prevent hydrolysis) or radical inhibitors like MEHQ (Monomethyl ether hydroquinone) or BHT (Butylated hydroxytoluene).

  • Storage: Store at < 25°C in amber glass to prevent UV initiation.

Analytical Methods for Stability Monitoring

To ensure the integrity of VMI in your experiments, use the following self-validating HPLC protocol.

Method: Reverse-Phase HPLC for VMI Purity

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[3]

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~9 to prevent on-column hydrolysis).[1][2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (vinyl unsaturation).

  • Logic:

    • Degradation Check: If hydrolysis occurs, the "Acetaldehyde" peak will elute early (near void volume), and the "1-Methylimidazolidin-2-one" core will elute slightly earlier than the intact VMI due to loss of the hydrophobic vinyl group.[1][2][3]

References

  • Reactivity of N-Vinyl Cyclic Ureas: Smith, J. et al.[2][3] "Hydrolysis Kinetics of N-Vinyl Lactams and Ureas."[1][2][3] Journal of Polymer Science Part A, 2018.[2][3] (Analogous chemistry).

  • Solubility Parameters: Hansen, C. M.[2][3] "Hansen Solubility Parameters: A User's Handbook."[2][3] CRC Press, 2007.[2][3] .

  • Patent Reference: CN115836113B. "Rubber composition for tires with good wet grip."[2][3][4] (Cites 1-ethenyl-3-methylimidazolidin-2-one as a functional monomer).[1][2][3] .

  • General Stability of Imidazolidinones: PubChem Database. "1-Methylimidazolidin-2-one Compound Summary."[1][2][3] .

Sources

Exploratory

quantum chemical calculations for 1-ethenyl-3-methylimidazolidin-2-one

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Ethenyl-3-methylimidazolidin-2-one Abstract The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Ethenyl-3-methylimidazolidin-2-one

Abstract

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of bioactive compounds and FDA-approved drugs.[1] Understanding the electronic structure and physicochemical properties of its derivatives is paramount for rational drug design and development. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 1-ethenyl-3-methylimidazolidin-2-one, a representative member of this class. We will leverage Density Functional Theory (DFT), a robust and widely applied quantum theory for calculating electronic structures, to elucidate the molecule's properties.[2] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful predictive methods to accelerate their discovery pipelines.

Introduction: The Rationale for Computational Scrutiny

1-Ethenyl-3-methylimidazolidin-2-one is a substituted cyclic urea. Cyclic ureas are pivotal functionalities in drug discovery, known for their ability to engage in crucial hydrogen bonding interactions and to serve as stable, conformationally constrained scaffolds.[3] The introduction of an ethenyl (vinyl) group and a methyl group modifies the electronic and steric profile of the parent imidazolidin-2-one ring, potentially influencing its reactivity, metabolic stability, and interactions with biological targets.

Quantum chemical calculations, particularly DFT, offer a powerful lens through which we can understand these modifications at the sub-atomic level. DFT is a quantum mechanical method that investigates the electronic structure of molecules by approximating the electron density rather than the more complex wavefunction, making it computationally efficient while maintaining high accuracy for many systems.[4][5] By applying DFT, we can predict a range of molecular properties critical for drug design, including:

  • Molecular Geometry: Determining the most stable three-dimensional conformation.

  • Electronic Structure: Analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity.[2]

  • Charge Distribution: Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions through Molecular Electrostatic Potential (MEP) maps and atomic charge calculations.

  • Spectroscopic Properties: Predicting IR and NMR spectra to aid in experimental characterization.

  • Thermodynamic Stability: Calculating energies to compare the stability of different isomers or conformers.

This guide will provide both the theoretical underpinnings and a practical, step-by-step workflow for conducting these calculations.

Theoretical Framework: Why Density Functional Theory?

The foundation of modern DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a multi-electron system are uniquely determined by its electron density.[6] This principle allows us to bypass the computationally demanding many-electron wavefunction. The practical application of DFT is achieved through the Kohn-Sham equations, which reformulate the problem into finding the orbitals of a fictitious system of non-interacting electrons that yield the same electron density as the real system.[6][7]

The critical component of a DFT calculation is the exchange-correlation (XC) functional , which approximates the complex quantum mechanical effects of electron exchange and correlation. The choice of functional is a crucial decision. For organic molecules like our target, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, offer a well-established balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and validated hybrid functionals for this purpose.

Equally important is the basis set , a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. The Pople-style basis set 6-311++G(d,p) is an excellent choice for this system. It is a triple-zeta basis set (more flexible than double-zeta) and includes:

  • Diffuse functions (++): Essential for accurately describing lone pairs and regions of space far from the nuclei.

  • Polarization functions (d,p): Allow for non-spherical distortion of the electron density, which is critical for describing chemical bonds accurately.

By selecting a robust functional and a comprehensive basis set, we establish a self-validating system capable of producing reliable and predictive results.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of 1-ethenyl-3-methylimidazolidin-2-one. This process can be adapted for use with various quantum chemistry software packages, such as Gaussian, ORCA, or Quantum ESPRESSO.[4]

Computational Workflow Diagram

G cluster_prep 1. Preparation cluster_calc 2. Core Calculations (DFT) cluster_analysis 3. Property Analysis cluster_output 4. Data Interpretation Build Build 3D Structure (e.g., Avogadro, GaussView) Input Create Input File (Specify charge, multiplicity) Build->Input Export coordinates Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Submit job Freq Frequency Calculation (Confirm minimum, get thermo data) Opt->Freq Use optimized geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Validate structure Spectra Spectroscopic Properties (IR, NMR) Freq->Spectra Data Tabulate & Visualize Data Electronic->Data Spectra->Data Report Interpret Reactivity & Properties Data->Report

Caption: A flowchart of the quantum chemical calculation workflow.

Step 1: Molecular Structure Generation
  • Construct the Molecule: Using molecular modeling software (e.g., Avogadro, ChemDraw, GaussView), build the 3D structure of 1-ethenyl-3-methylimidazolidin-2-one. The molecular formula is C₇H₁₂N₂O.[8]

  • Initial Cleaning: Perform a preliminary geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure. This step is crucial for preventing issues with the high-level DFT calculation.

  • Export Coordinates: Save the molecular coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

The goal is to find the lowest energy arrangement of the atoms on the potential energy surface.

  • Prepare the Input File: Create a text file specifying the calculation parameters. For Gaussian, the input would look conceptually like this:

    • #p OPT: Specifies a geometry optimization calculation.

    • B3LYP/6-311++G(d,p): Defines the level of theory (functional and basis set).

    • 0 1: Represents the molecular charge (0, neutral) and spin multiplicity (1, singlet, as it's a closed-shell molecule).

  • Execute the Calculation: Submit the input file to the quantum chemistry program. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

Step 3: Frequency Calculation (Self-Validation)

This is a critical and mandatory step to validate the result of the geometry optimization.

  • Prepare the Input File: Using the optimized geometry from the previous step, set up a frequency calculation.

    • #p FREQ: Specifies a frequency calculation.

    • Geom=Check Guess=Read: Instructs the software to use the geometry and wavefunction from the previous optimization.

  • Analyze the Output:

    • Imaginary Frequencies: A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and further optimization is required.

    • Thermodynamic Data: The output will provide key thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed as a true minimum, you can proceed to calculate various electronic properties using the same level of theory.

  • Molecular Orbitals (HOMO/LUMO): These are calculated automatically during the optimization and frequency steps. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability.[2]

  • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize charge distribution. This requires an additional keyword in the input file (e.g., Pop=MK IOp(6/33=2) for Gaussian) and post-processing with visualization software. The MEP map will show electron-rich areas (potential sites for electrophilic attack, typically colored red) and electron-poor areas (potential sites for nucleophilic attack, typically colored blue).

  • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution on each atom.

Data Presentation and Interpretation

All quantitative results should be organized into clear, concise tables for easy analysis and comparison.

Table 1: Calculated Thermodynamic and Electronic Properties

PropertyValueUnits
Total Electronic EnergyValueHartrees
Zero-Point Vibrational EnergyValuekcal/mol
Gibbs Free EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO Gap (ΔE)ValueeV

Note: Values are placeholders and would be populated with actual calculation outputs.

Interpretation of Results:

  • HOMO-LUMO Gap: A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. This information is valuable in predicting how the molecule might interact with other reagents or biological targets.

  • MEP Surface: For 1-ethenyl-3-methylimidazolidin-2-one, the MEP would likely show a significant negative potential (red) around the carbonyl oxygen, indicating it is the primary site for electrophilic attack or hydrogen bonding. The vinyl group might also show regions of high electron density. Positive potential (blue) would likely be found around the hydrogen atoms.

  • Atomic Charges: The Mulliken charges would quantify the observations from the MEP map, showing a partial negative charge on the oxygen atom and partial positive charges on the adjacent carbonyl carbon and hydrogens.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for performing quantum chemical calculations on 1-ethenyl-3-methylimidazolidin-2-one using Density Functional Theory. By following this protocol—from careful structure preparation and selection of an appropriate level of theory to the critical validation step of frequency analysis—researchers can obtain reliable predictions of the molecule's geometric, electronic, and thermodynamic properties. These computational insights are invaluable in the field of drug development, providing a theoretical basis to understand molecular interactions, guide synthetic efforts, and ultimately design more effective and targeted therapeutic agents.[6]

References

  • Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary.
  • Li, M., & Tian, F. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC.
  • Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216.
  • Encyclopedia.pub. (2022, October 18). DFT Calculations in Designing Polymer-Based Drug Delivery Systems.
  • Wang, M., & Merz, K. M. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling. PMC - NIH.
  • Patel, S. B., & Foley, D. J. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • ResearchGate. (2025, August 7). Computational design of novel cyclic urea as HIV-1 protease inhibitor.
  • Nagai, T., Mimata, N., Terada, Y., Sebe, C., & Shigehisa, H. (2020, July 7). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. Organic Letters - ACS Publications.
  • ResearchGate. (n.d.). Structures of cyclic urea 1–5 and carbamate 6–13 derivatives.
  • JACS Au - ACS Publications. (2025, March 17). Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols.
  • CoPolDB. (n.d.). Monomer detail | 1-Ethyl-3-vinylimidazolidine-2-one.
  • Vorohtsov, V., et al. (2021, July 22). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.

Sources

Foundational

Introduction: The Imidazolidin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Imidazolidin-2-one Derivatives The imidazolidin-2-one ring is a five-membered heterocyclic scaffold containing two nitrogen atoms and a carbonyl group...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of Imidazolidin-2-one Derivatives

The imidazolidin-2-one ring is a five-membered heterocyclic scaffold containing two nitrogen atoms and a carbonyl group.[1] This seemingly simple structure is a cornerstone in the field of medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the precise spatial arrangement of functional groups, enabling targeted interactions with diverse biological macromolecules. Imidazolidin-2-one and its derivatives are key structural components in several FDA-approved drugs, including the antiviral agent emicerfont, the antihypertensive imidapril, and the antibiotic azlocillin, highlighting their therapeutic significance.[1][3][4]

This guide provides a comprehensive exploration of the multifaceted biological activities of imidazolidin-2-one derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Caption: Core chemical structure of Imidazolidin-2-one.

Part 1: Antimicrobial and Antifungal Activities

Derivatives of the imidazolidin-2-one scaffold have consistently demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6] The core moiety itself appears to be crucial for this activity, with specific substitutions modulating the potency and spectrum.[5]

Mechanism of Action & Structure-Activity Relationship (SAR)

The precise mechanism of antimicrobial action can vary depending on the derivative, but often involves the disruption of essential cellular processes in the pathogen. For many heterocyclic compounds, this can include inhibition of DNA synthesis, disruption of cell wall integrity, or interference with key metabolic enzymes.

The structure-activity relationship studies reveal critical insights for designing potent antimicrobial agents. For instance, research has shown that:

  • Quinoxaline Moiety: The fusion of a quinoxaline ring to the imidazolidinone core, as seen in compounds like 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-ones, results in exceptionally high antimicrobial activity.[5]

  • Substituents at N1 and N3: The nature of substituents on the nitrogen atoms is critical. The presence of halogenated or alkylated aromatic groups can significantly influence the biological profile.[5][7]

  • Thioxo-derivatives: Replacing the oxygen of the carbonyl group with sulfur to create 2-thioxoimidazolidin-4-one derivatives has also yielded compounds with notable antibacterial and antifungal properties.[8][9] These thiohydantoin structures are a key area of investigation.[10]

Data Summary: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Imidazo[4,5-b]quinoxaline derivative (11c)S. aureus6.25[5]
Imidazo[4,5-b]quinoxaline derivative (11c)E. coli12.5[5]
Imidazo[4,5-b]quinoxaline derivative (11c)C. albicans6.25[5]
5-imino-4-thioxoimidazolidin-2-one (3f)S. aureus12.5[5]
5-imino-4-thioxoimidazolidin-2-one (3f)E. coli25[5]
5-imino-4-thioxoimidazolidin-2-one (3f)C. albicans12.5[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard, self-validating system for determining the MIC of a potential antimicrobial compound. The causality behind this choice is its ability to provide quantitative, reproducible results for a large number of compounds against various microorganisms efficiently.

Objective: To determine the lowest concentration of an imidazolidin-2-one derivative that inhibits the visible growth of a specific bacterium or fungus.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate. A solvent control (e.g., DMSO) is included to ensure the solvent has no inhibitory effect at the concentrations used.[10]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum, to ensure the microorganism is viable.

    • Sterility Control: A well containing only un-inoculated broth, to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Caption: Workflow for MIC determination via broth microdilution.

Part 2: Antiviral Activity

Imidazolidinone derivatives have emerged as a significant class of antiviral agents, demonstrating potent activity against several globally important viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue virus, and Enterovirus.[4][11]

Mechanism of Action: Targeting Viral Machinery

The antiviral efficacy of these compounds stems from their ability to inhibit critical stages of the viral life cycle. The specific mechanism is highly dependent on the viral target.

  • HIV: The first anti-HIV imidazolidinone derivative was reported in 1996.[11] These compounds can act as:

    • Aspartic Protease Inhibitors: They block the HIV protease enzyme, which is essential for cleaving viral polyproteins into functional proteins, thus halting viral maturation.[11]

    • CCR5 Co-receptor Antagonists: They bind to the human CCR5 receptor, preventing the HIV envelope protein from using it to gain entry into host immune cells.[3][4][11]

  • HCV and Dengue Virus: For these flaviviruses, imidazolidinones have been shown to inhibit the NS3 serine protease (for HCV) and the NS2B-NS3 protease (for Dengue).[11] This protease is vital for processing the viral polyprotein and is a key target for antiviral therapy.

  • Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit highly specific and potent activity by targeting the viral capsid protein VP1. This interaction is thought to inhibit viral adsorption to the host cell or prevent the uncoating of the viral RNA, effectively neutralizing the virus before it can replicate.[11]

HIV_Inhibition cluster_host Host Cell cluster_virus HIV CCR5 CCR5 Receptor Protease Viral Protease Activity Maturation New Virus Maturation Protease->Maturation Enables HIV HIV Particle Entry Viral Entry HIV->Entry Binds to Entry->CCR5 Uses Imidazolidinone Imidazolidin-2-one Derivative Imidazolidinone->CCR5 Blocks Imidazolidinone->Protease Inhibits

Caption: Mechanisms of HIV inhibition by imidazolidinone derivatives.

Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

The choice of a PRNA is based on its ability to provide a functional measure of a compound's ability to neutralize viral infectivity, which is a gold-standard method in virology.

Objective: To quantify the reduction in infectious virus particles due to treatment with an imidazolidin-2-one derivative.

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) is grown in 6-well or 12-well plates.

  • Virus-Compound Incubation: A known quantity of virus (e.g., 100 plaque-forming units, PFU) is pre-incubated with serial dilutions of the test compound for a set period (e.g., 1 hour at 37°C).

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for several days until visible plaques are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells but leaves the plaques (areas of dead/lysed cells) unstained.

  • Analysis: The number of plaques in the compound-treated wells is compared to the number in the virus control (no compound) wells. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the plaque count by 50%.

Part 3: Anticancer Activity

The imidazolidin-2-one scaffold is a prominent feature in a variety of compounds designed as anticancer agents.[12][13] Their derivatives have shown cytotoxic activity against numerous cancer cell lines, including those of the lung, breast, colon, and liver.[13][14][15]

Mechanism of Action: Inducing Cell Death and Inhibiting Growth

Imidazolidinone derivatives employ diverse strategies to combat cancer cells, demonstrating their versatility as a pharmacophore.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. For example, certain imidazolidin-4-one derivatives induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway and leads to caspase-mediated cell death via loss of mitochondrial membrane potential.[12]

  • Enzyme Inhibition:

    • COX-2 Inhibition: Some imidazolidinedione analogues exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and linked to inflammation and cell proliferation.[12][16]

    • EGFR Inhibition: Derivatives have been developed that inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR), a key driver of growth in many cancers.[15]

  • Tubulin Polymerization Inhibition: Structurally related imidazol-2-one derivatives have been designed as analogues of combretastatin A-4 to inhibit tubulin polymerization, disrupting microtubule formation and arresting the cell cycle.[17]

  • DNA Binding: Isatin-based imidazolidine derivatives have been shown to bind to DNA, which can interfere with replication and transcription, ultimately leading to cytotoxicity in cancer cells.[14]

Data Summary: Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound ClassCancer Cell LineIC50 (µM)MechanismReference
Imidazolidinedione (5e)Cancer cell lines0.2COX-2 Inhibition[12][16]
Imidazolidin-4-one (9r)HCT116 (Colon)Not specifiedROS-induced Apoptosis[12]
Isatin-Imidazolidine (IST-02)HuH-7 (Liver)Not specifiedDNA Binding[14]
Imidazol-2-one (7b)Various human linesSimilar to DocetaxelAntitumor activity[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone of in vitro toxicology and pharmacology. It is selected for its reliability, sensitivity, and straightforward colorimetric readout, providing a quantitative measure of how a compound affects the metabolic activity of living cells, which is a proxy for cell viability and proliferation.

Objective: To assess the cytotoxic effect of an imidazolidin-2-one derivative on a cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Part 4: Anticonvulsant Activity

A significant area of research for imidazolidin-2-one and its related 2,4-dione (hydantoin) derivatives is in the treatment of epilepsy.[10][18] These compounds have shown excellent activity in preclinical models of seizures, often with a favorable neurotoxicity profile.

Mechanism of Action & SAR

The anticonvulsant effects of these derivatives are often attributed to their interaction with ion channels in the central nervous system.

  • Modulation of Ion Channels: Some derivatives have been shown to weakly inhibit voltage-gated sodium and calcium channels, a mechanism shared by established antiepileptic drugs like phenytoin.[19] Stabilizing the inactive state of these channels reduces the repetitive firing of neurons that underlies seizure activity.

  • Structural Analogy: The hydantoin (imidazolidine-2,4-dione) ring is a well-known pharmacophore for anticonvulsant activity, present in drugs like phenytoin and ethotoin. Research often focuses on creating novel derivatives of this core.[4][19]

Structure-activity relationship studies have indicated that substitutions at the 5-position of the ring are critical for activity. For example, 5,5-disubstituted hydantoins are a common structural motif.[10] Furthermore, creating hybrid molecules, such as linking a morpholine moiety to the imidazolidine-2,4-dione core, has produced compounds with a broad spectrum of anticonvulsant activity.[19]

Preclinical Evaluation Models
  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of the compound to prevent the tonic hindlimb extension phase is measured.[18][19]

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: The chemical convulsant PTZ is administered to induce clonic seizures. This model is useful for identifying compounds that may be effective against absence seizures.[18] Many imidazolidindione derivatives show excellent activity in this model.[18]

  • 6 Hz Psychomotor Seizure Test: This model is considered more resistant to standard anticonvulsants and is used to identify compounds with potentially novel mechanisms of action.[19]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This protocol is chosen as it effectively models myoclonic and absence seizures and is a standard screening method validated by the Anticonvulsant Screening Program for identifying potential antiepileptic drugs.

Objective: To evaluate the ability of an imidazolidin-2-one derivative to protect against chemically-induced clonic seizures.

Methodology:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups. The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like sodium valproate.[18]

  • Pre-treatment Time: A specific time is allowed to elapse after drug administration (e.g., 30-60 minutes) to ensure peak drug concentration in the brain.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: Each animal is placed in an individual observation cage and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint Measurement: The primary endpoint is the presence or absence of a clonic seizure. The time to the first seizure (latency) and protection against mortality can also be recorded.

  • Neurotoxicity (Rotarod Test): To assess potential motor impairment, a separate group of animals is tested on a rotarod apparatus after receiving the compound. The inability to remain on the rotating rod for a set time (e.g., 1 minute) indicates neurotoxicity.[18]

Part 5: Other Notable Biological Activities

The versatility of the imidazolidin-2-one scaffold extends to other therapeutic areas:

  • Muscarinic M3 Receptor Antagonism: Diaryl imidazolidin-2-one derivatives have been identified as a novel class of selective muscarinic M3 receptor antagonists.[20][21] This selectivity is crucial, as M3 antagonism is beneficial for treating conditions like overactive bladder, while avoiding the adverse cardiovascular side effects associated with M2 receptor blockade.[21]

  • Anticoagulant Activity: Certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have demonstrated in vitro anticoagulant properties, showing the ability to prolong clotting times in Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays.[22]

Conclusion and Future Perspectives

The imidazolidin-2-one scaffold has unequivocally established itself as a privileged structure in drug discovery. Its derivatives possess an impressively broad and potent range of biological activities, from antimicrobial and antiviral to anticancer and anticonvulsant effects. The chemical tractability of the core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse mechanisms of action.

Future research will likely focus on several key areas:

  • Mechanism-Driven Design: Leveraging a deeper understanding of molecular targets to design next-generation derivatives with enhanced potency and selectivity, thereby minimizing off-target effects.

  • Combating Drug Resistance: Developing novel imidazolidinone-based agents that are effective against drug-resistant strains of bacteria, viruses, and cancer cells.

  • Hybrid Molecules: Continuing the strategy of combining the imidazolidinone scaffold with other known pharmacophores to create hybrid drugs with multi-target or synergistic activities.

  • Computational Chemistry: Employing computer-aided drug design, molecular docking, and ADMET prediction to accelerate the discovery and optimization of new lead compounds, making the development process more efficient.[14]

The continued exploration of imidazolidin-2-one chemistry holds immense promise for addressing some of the most pressing challenges in modern medicine and is poised to deliver novel therapeutics for years to come.

References

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466–475. [Link]

  • Capriati, V., & Granito, C. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 139. [Link]

  • Marinov, M., Tsvetanova, E., & Stoyanov, N. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of Chemical Technology and Metallurgy, 54(5), 989-997. [Link]

  • de Oliveira, B. G., de Cássia, R., & de Albuquerque, S. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molbank, 2025(1), M1883. [Link]

  • Sato, K., Yamada, H., & Hayashi, H. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27426–27431. [Link]

  • Alam, M. M., & Siddiqui, N. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert, 4(1), 12-32. [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Motti, G. M. E., Stirling, A., & Della Ca', N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]

  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from organic-chemistry.org. [Link]

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Bentham Science. [Link]

  • Islam, S., Tabassum, N., & Hossain, M. K. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • Swain, S. P., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemMedChem, 14(3), 291–302. [Link]

  • Singh, S. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]

  • Alagarsamy, V., & Murugesan, S. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Marzouk, A. A., El-Gohary, N. M., El-Sayed, M. A. A., Mohamed, Y. A., Abd El-Karim, S. S., & El-Adl, K. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 102, 104020. [Link]

  • Dewangan, S., Rawat, V., & Thakur, A. S. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure-Activity Exploration. ResearchGate. [Link]

  • Ghorab, M. M., El-Gohary, N. M., Mohamed, Y. A., & El-Meliguy, S. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 939-945. [Link]

  • Dewangan, S., Rawat, V., & Thakur, A. S. (2024). Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. [Link]

  • Ammar, Y. A., El-Sharief, M. A., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]

  • Author. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • Islam, S., Tabassum, N., & Hossain, M. K. (2024). Imidazolidines and their derivatives, along with reported biological activities. ResearchGate. [Link]

  • Słoczyńska, K., Pękala, E., Wójcik-Pszczoła, K., & Zelaszczyk, D. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]

  • Del Fiacco, M., Amici, E., & Cilia, A. (2007). Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry, 50(8), 1961-1972. [Link]

  • Del Fiacco, M., Amici, E., Cilia, A., et al. (2007). Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). Journal of Medicinal Chemistry, 50(8), 1961-72. [Link]

  • de Oliveira, B. G., de Cássia, R., & de Albuquerque, S. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Bakulina, O., Ilovaisky, A., & Tsypyshev, D. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410. [Link]

  • Swain, S. P., & Mohanty, S. (2019). Inhibition of HIV by imidazolidinones. ResearchGate. [Link]

  • Author. (n.d.). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

  • Wang, L., Woods, K. W., Li, Q., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-7. [Link]

Sources

Exploratory

The Reactivity of the Vinyl Group in N-Vinyl Heterocycles: A Comprehensive Technical Guide

Executive Summary The vinyl group, when directly attached to the nitrogen atom of a heterocycle—such as in N-vinylcarbazole (NVC), N-vinylpyrrolidone (NVP), or N-vinylindole—exhibits a unique reactivity profile driven by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The vinyl group, when directly attached to the nitrogen atom of a heterocycle—such as in N-vinylcarbazole (NVC), N-vinylpyrrolidone (NVP), or N-vinylindole—exhibits a unique reactivity profile driven by profound stereoelectronic effects. The conjugation of the nitrogen lone pair with the adjacent vinyl


-system renders the olefin highly electron-rich. This whitepaper provides an in-depth mechanistic analysis of N-vinyl heterocycles, detailing their behavior across controlled radical polymerizations, stereoselective cationic polymerizations, and complex cycloadditions.

Electronic Foundations and Reactivity Spectrum

The reactivity of N-vinyl heterocycles is fundamentally governed by the electron-donating nature of the nitrogen atom. This makes the vinyl group highly susceptible to electrophilic attack, radical propagation, and dipolar cycloadditions. However, the degree of activation varies significantly depending on the specific heterocycle. For instance, NVC exhibits "intermediate" reactivity—bridging the gap between more activated monomers (MAMs) like styrene and less activated monomers (LAMs) like NVP. Understanding this electronic spectrum is critical for designing successful synthetic methodologies and selecting appropriate catalysts or chain transfer agents.

Polymerization Dynamics: From RAFT to Stereoselective Control

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Controlling the free radical polymerization of N-vinyl heterocycles requires precise selection of the Chain Transfer Agent (CTA) to match the reactivity of the propagating macroradical.

Contrary to earlier assumptions in polymer chemistry, the RAFT polymerization of NVC is optimally controlled using trithiocarbonates , rather than dithiobenzoates (which cause severe retardation) or xanthates (which provide only adequate control). The causality behind this experimental choice lies in the balance of the R-group: a cyanomethyl substituent acts as both an excellent leaving group and an efficient re-initiating radical. This ensures high end-group fidelity and extremely narrow dispersities (Đ < 1.1). In contrast, NVP, a true LAM, is typically controlled using dithiocarbamates or xanthates, though achieving ultra-low dispersity remains challenging due to the highly reactive nature of its non-conjugated propagating radical[1][2].

RAFT_Mechanism Init Initiation (AIBN -> Radicals) Prop Propagation (N-Vinylcarbazole + R*) Init->Prop Radical Generation PreRAFT Pre-Equilibrium (Addition to Trithiocarbonate) Prop->PreRAFT Intermediate Reactivity Term Termination (Suppressed by RAFT) Prop->Term Minimized MainRAFT Main Equilibrium (Chain Transfer & Exchange) PreRAFT->MainRAFT Leaving Group Expulsion MainRAFT->Prop Re-initiation Polymer Controlled Poly(NVC) (Đ < 1.1) MainRAFT->Polymer High End-Group Fidelity

RAFT Polymerization Mechanism of N-Vinylcarbazole.

Stereoselective Cationic Polymerization

While free radical methods yield atactic polymers, recent advancements in asymmetric ion-pairing (AIP) catalysis have unlocked stereoselective cationic polymerization for NVC. Utilizing a chiral scandium-bis(oxazoline) (Sc-BOX) Lewis acid catalyst, researchers have achieved highly isotactic and helix-sense-selective poly(NVC)[3][4].

The mechanism relies on two decoupled phenomena: the stereoselectivity of the first monomer addition dictates the polymer's helicity, while the thermodynamically controlled conformation of the growing chain end governs tacticity[4][5]. The Sc-BOX complex acts as a chiral counterion, forming a tight asymmetric ion pair with the propagating carbocation, effectively shielding one face of the reactive center.

Cycloaddition and Annulation Reactivity

The electron-rich vinyl group is a potent dipolarophile in [3+2] cycloadditions, reacting readily with nitrones and azomethine imines to form isoxazolidines and pyrazolidines[6][7].

The introduction of Lewis acid catalysts (e.g., Ni(II) or Yb(III)) fundamentally alters the reaction trajectory. Instead of a concerted [3+2] pathway, the Lewis acid coordinates to the dipole, altering its electronics and facilitating a stepwise mechanism or a sigmatropic rearrangement. This leads to formal [3+3] cycloadditions that construct complex six-membered heterocycles (e.g., oxazines)[6][7].

Cycloaddition NVinyl N-Vinyl Heterocycle (Electron-Rich Dipolarophile) CatNone Thermal / No Catalyst NVinyl->CatNone CatLewis Lewis Acid Catalyst (e.g., Ni(II), Yb(III)) NVinyl->CatLewis Nitrone Nitrone / Azomethine Imine (1,3-Dipole) Nitrone->CatNone Nitrone->CatLewis Prod32 [3+2] Cycloaddition (Isoxazolidines) CatNone->Prod32 Concerted Pathway CatLewis->Prod32 Altered Diastereoselectivity Prod33 Formal [3+3] Cycloaddition (Six-Membered Oxazines) CatLewis->Prod33 Stepwise / Rearrangement

Divergent Cycloaddition Pathways of N-Vinyl Heterocycles.

Advanced C-H Functionalization

Direct C-H functionalization of the N-vinyl group is notoriously difficult due to competitive polymerization and Michael additions. However, transition-metal catalysis, such as Rh-NHC complexes, enables the Markovnikov-selective coupling of 1-vinylpyrazoles with alkynes via C-H activation[8].

Furthermore, the hydroarylation of related enamides is dramatically enhanced by using hexafluoroisopropanol (HFIP) as a solvent. HFIP acts as an "iminium reservoir," reversibly trapping the highly reactive cationic intermediate as a hexafluoroisopropyl ether, thereby preventing degradation and enabling clean conversion to the hydroarylated product[9].

Quantitative Reactivity Profiles

The table below summarizes the causality between the chosen Chain Transfer Agent and the resulting polymerization control for N-vinyl heterocycles.

RAFT Agent (CTA)MonomerDispersity (Đ)Control QualityMechanistic CausalityReference
Trithiocarbonate N-Vinylcarbazole< 1.1OptimalPerfect balance of leaving group ability and re-initiation rate.[10]
Xanthate N-Vinylcarbazole< 1.3AdequateSlower re-initiation leads to slight broadening of molecular weight.
Dithiobenzoate N-VinylcarbazoleN/ARetardationIntermediate radical is too stable; fails to fragment efficiently.
Dithiocarbamate N-Vinylpyrrolidone1.22 - 1.85ModerateHigh reactivity of the LAM radical causes unavoidable termination events.[2]

Validated Experimental Protocols

Protocol A: RAFT Polymerization of N-Vinylcarbazole

Objective: Synthesize low-dispersity poly(NVC) using a trithiocarbonate CTA.

  • Reagent Preparation: Purify N-vinylcarbazole (NVC) via recrystallization to remove basic inhibitors. Prepare cyanomethyl dodecyl trithiocarbonate (CTA) and AIBN (initiator).

  • Reaction Mixture: Dissolve NVC, CTA, and AIBN in 1,4-dioxane. Critical Step: Maintain a CTA-to-AIBN molar ratio of 5:1 to 10:1. This high ratio ensures that the number of dead polymer chains generated by the initiator is statistically negligible.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles. Oxygen must be entirely removed as it rapidly quenches the intermediate propagating radicals.

  • Polymerization: Seal the ampoule under a vacuum and heat to 60 °C for 12 hours.

  • Termination & Isolation: Quench the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold methanol.

  • Self-Validation: Analyze an aliquot via Gel Permeation Chromatography (GPC). A successful controlled polymerization will exhibit a unimodal peak with a dispersity (Đ) < 1.1, confirming the absence of significant termination events.

Protocol B: Stereoselective Cationic Polymerization of N-Vinylcarbazole

Objective: Synthesize highly isotactic poly(NVC) via Asymmetric Ion-Pairing (AIP).

  • Catalyst Preparation: In a nitrogen-filled glovebox, mix a chiral bis(oxazoline) ligand with scandium(III) triflate to form the Sc-BOX Lewis acid complex.

  • Initiator Activation: Combine the Sc-BOX catalyst with a hemiaminal initiator in a non-coordinating solvent (e.g., toluene) at -78 °C.

  • Monomer Addition: Slowly add a pre-cooled solution of NVC. Causality: The Sc-BOX complex acts as a chiral counterion, forming an asymmetric ion pair with the propagating carbocation that sterically blocks one enantioface.

  • Propagation: Maintain the reaction strictly at -78 °C. The thermodynamics of the chiral chain-end conformation dictate the highly isotactic insertion of subsequent monomers.

  • Quenching: Terminate the living cationic chains with pre-chilled ammoniacal methanol, followed by precipitation.

  • Self-Validation: Analyze the precipitated polymer via 13C NMR spectroscopy. The presence of a dominant meso triad signal confirms high isotacticity, validating the efficacy of the chiral counterion.

References

  • The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers | Polymer Chemistry (RSC Publishing) | Link

  • The (3+2)- and formal (3+3)-cycloadditions of N-vinylpyrroles with cyclic nitrones and C,N-cyclic azomethine imines | ResearchGate | 6

  • Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles | NIH | 3

  • Nitrone chemistry: a versatile gateway to diverse heterocycles | RSC Publishing | 7

  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization | MDPI | 1

  • Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir | Semantic Scholar |9

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | NIH | 8

  • Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis | ACS Publications | 4

  • Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole | NIH | 5

  • Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) | MDPI | 2

  • Sodium trithiocarbonate | Benchchem | 10

Sources

Protocols & Analytical Methods

Method

Technical Application Note: N-Vinylation Strategies for 3-Methylimidazolidin-2-one

Introduction & Strategic Analysis The N-vinylation of cyclic ureas, specifically 3-methylimidazolidin-2-one (also known as N-methyl-2-imidazolidinone), is a critical transformation in the synthesis of functionalized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The N-vinylation of cyclic ureas, specifically 3-methylimidazolidin-2-one (also known as N-methyl-2-imidazolidinone), is a critical transformation in the synthesis of functionalized heterocycles for drug discovery and high-performance polymers. The resulting product, 1-methyl-3-vinylimidazolidin-2-one , serves as a versatile pharmacophore building block and a reactive monomer.

Unlike simple alkylations, vinylation at the urea nitrogen is electronically challenging due to the reduced nucleophilicity of the amide-like nitrogen and the sp² hybridization of the vinyl electrophile. Traditional methods relying on high-pressure acetylene (Reppe chemistry) or harsh elimination reactions are often unsuitable for late-stage pharmaceutical intermediates due to safety and functional group incompatibility.

This guide details two field-proven, high-fidelity protocols:

  • Method A (Oxidative Coupling): Copper-catalyzed Chan-Lam coupling using vinylboronic acids. Ideal for small-scale, high-complexity medicinal chemistry where mild conditions are paramount.

  • Method B (Transvinylation): Iridium-catalyzed transfer vinylation using vinyl acetate. Ideal for scale-up and "green" chemistry requirements, offering high atom economy.

Substrate Profile

PropertyDataNotes
Substrate 3-Methylimidazolidin-2-oneCyclic urea; polar, hygroscopic.
CAS No. 694-32-6
Target Moiety Secondary Amine (N-H)pKa ~24 (DMSO); requires activation or catalysis.
Product 1-Methyl-3-vinylimidazolidin-2-onePolymerizable; store with radical inhibitor if isolated pure.

Method A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

This protocol utilizes the Chan-Lam-Evans modification, employing copper(II) to facilitate the cross-coupling of the N-H bond with vinylboronic acids (or esters) under aerobic conditions. It is robust against moisture and tolerates a wide range of functional groups.

Reaction Scheme & Mechanism

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The base deprotonates the urea, coordinating to the Cu(II) center. Transmetallation with the vinylboronic acid is followed by reductive elimination to release the product.

ChanLamCycle cluster_cycle Cu(II) Oxidative Catalytic Cycle Cu2 Cu(OAc)2 (Active Catalyst) ComplexA Cu(II)-Urea Complex (Coordination) Cu2->ComplexA ComplexB Cu(III)-Vinyl Species (Transmetallation) ComplexA->ComplexB + Vinylboronic Acid ProductRelease Reductive Elimination (Product Release) ComplexB->ProductRelease Reoxidation O2 / Air (Re-oxidation to Cu(II)) ProductRelease->Reoxidation Cu(I) Species Product 1-Methyl-3-vinylimidazolidin-2-one ProductRelease->Product Reoxidation->Cu2 Start 3-Methylimidazolidin-2-one Start->ComplexA + Base Reagent Vinylboronic Acid

Caption: Figure 1. Oxidative Cu(II) catalytic cycle for N-vinylation. The critical step is the aerobic re-oxidation of Cu(I) to Cu(II).

Detailed Protocol

Reagents:

  • 3-Methylimidazolidin-2-one (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.5 equiv) - Preferred over free acid for stability.

  • Copper(II) Acetate [Cu(OAc)₂] (10-20 mol%)

  • Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Oxidant: Compressed Air or O₂ balloon (1 atm)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under N₂.

  • Charging: Add Cu(OAc)₂ (0.1 equiv) and Vinylboronic acid pinacol ester (1.5 equiv) to the flask.

  • Solvation: Dissolve 3-Methylimidazolidin-2-one (1.0 equiv) in anhydrous MeCN (0.2 M concentration) and add to the flask.

  • Activation: Add Pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green color indicating complexation.

  • Oxidation: Purge the headspace with O₂ (balloon) or dry air for 5 minutes, then seal under the O₂ atmosphere.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 16–24 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the urea starting material and appearance of the vinyl product (often UV active) confirms progress.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash with 1M HCl (to remove pyridine and copper salts) followed by saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Caution: Do not overheat during concentration; vinyl ureas can polymerize. Keep bath < 35 °C.[1]

  • Purification: Flash column chromatography (SiO₂). Elute with MeOH/DCM (typically 0-5% MeOH) or EtOAc/Hexanes.

Method B: Iridium-Catalyzed Transvinylation

For larger scales or when boronic acids are cost-prohibitive, this method utilizes vinyl acetate as both the vinyl source and solvent. It relies on the high activity of Iridium(I) complexes to facilitate "vinyl exchange."

Reaction Scheme & Mechanism

This non-oxidative pathway involves the activation of the vinyl ester by the Ir-catalyst, formation of an Ir-vinyl species, and nucleophilic attack by the urea nitrogen.

IrCycle Precursor [Ir(cod)Cl]2 ActiveCat Active Ir(I) Species Precursor->ActiveCat Activation Intermed Ir-Vinyl Complex ActiveCat->Intermed + Vinyl Acetate VinylAc Vinyl Acetate (Reagent & Solvent) Product Vinyl Product Intermed->Product + Substrate Byproduct Acetic Acid Intermed->Byproduct Substrate 3-Methylimidazolidin-2-one Product->ActiveCat - AcOH

Caption: Figure 2. Iridium-catalyzed transvinylation. Equilibrium is driven by using Vinyl Acetate in excess.

Detailed Protocol

Reagents:

  • 3-Methylimidazolidin-2-one (1.0 equiv)

  • Vinyl Acetate (10–20 equiv) - Acts as solvent.

  • Catalyst: [Ir(cod)Cl]₂ (1.0 mol%)

  • Additives: Na₂CO₃ (0.6 equiv) - To neutralize acetic acid byproduct.

Step-by-Step Procedure:

  • Preparation: In a pressure tube or sealed vial, add 3-Methylimidazolidin-2-one (1.0 equiv), [Ir(cod)Cl]₂ (0.01 equiv), and Na₂CO₃ (0.6 equiv).

  • Solvent Addition: Add Vinyl Acetate (degassed).

  • Reaction: Seal the vessel and heat to 100 °C for 4–12 hours.

    • Note: The reaction drives forward by the thermodynamic stability of the amide bond formation, but excess vinyl acetate ensures conversion.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate.

  • Purification: Distillation is often sufficient for this method due to the volatility of the starting materials vs. the product. Alternatively, use flash chromatography as in Method A.

Comparative Data & Troubleshooting

FeatureMethod A (Cu-Chan-Lam)Method B (Ir-Transvinylation)
Conditions Room Temp, Aerobic100 °C, Sealed, Inert
Reagent Cost High (Boronic esters)Low (Vinyl Acetate)
Scalability Low to Medium (g scale)High (kg scale potential)
Tolerance High (Air/Moisture stable)Moderate (Requires dry reagents)
Key Risk Copper removal (residue)Polymerization at high temp

Troubleshooting Guide:

  • Low Conversion (Method A): Ensure the O₂ balloon is refilled and the stirring is vigorous to maximize gas-liquid mass transfer. Add molecular sieves (4Å) if the boronic acid is hydrolyzing too fast.

  • Polymerization: If the product solidifies or becomes insoluble during workup, add a radical inhibitor (e.g., BHT, 100 ppm) to the collection flask.

  • Purification Issues: The product is polar. If it streaks on silica, add 1% triethylamine to the eluent.

References

  • Mondal, K., et al. (2023).[3] "CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study." Organic Letters, 25, 1235-1240.[3] Link

  • Hamilton, J. Y., Sarlah, D., & Carreira, E. M. (2013).[4] "Iridium-Catalyzed Enantioselective Allylic Vinylation." Journal of the American Chemical Society, 135(3), 994–997.[4] Link

  • DeBoef, B., et al. (2004). "Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides." Organic Letters, 6(14), 2273–2276. Link

  • Nordmann, G., & Buchwald, S. L. (2003). "A Domino Copper-Catalyzed C-N Coupling/Hydroamidation Reaction for the Synthesis of Nitrogen Heterocycles." Journal of the American Chemical Society, 125(17), 4978–4979. Link

Sources

Application

Application Note: Free Radical Polymerization of 1-Ethenyl-3-methylimidazolidin-2-one (VMI)

This Application Note is structured as a comprehensive technical guide for researchers in drug development and polymer chemistry. It moves beyond basic recipes to explore the why and how of synthesizing Poly(1-ethenyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers in drug development and polymer chemistry. It moves beyond basic recipes to explore the why and how of synthesizing Poly(1-ethenyl-3-methylimidazolidin-2-one) (PVMI), a structural analog to Polyvinylpyrrolidone (PVP) with distinct physicochemical properties.

Introduction & Scientific Rationale

1-ethenyl-3-methylimidazolidin-2-one (VMI), also known as N-vinyl-N'-methylimidazolidin-2-one, is a cyclic urea monomer. While structurally similar to N-vinylpyrrolidone (NVP), the presence of the second nitrogen in the ring (urea linkage) imparts unique polarity and hydrogen-bonding capabilities.

Why this matters for Drug Development:

  • Hydrophilicity: PVMI is highly water-soluble, making it an excellent candidate for solid dispersions to enhance the bioavailability of poorly soluble Class II/IV drugs.

  • Complexation: The cyclic urea moiety acts as a strong hydrogen bond acceptor, potentially offering different drug-binding profiles compared to the amide group in PVP.

  • Conformational Rigidity: The planar urea group restricts backbone rotation differently than the lactam in PVP, affecting the polymer's glass transition temperature (

    
    ) and solution hydrodynamics.
    

This guide provides a rigorous protocol for the Free Radical Polymerization (FRP) of VMI, ensuring low residual monomer content—a critical quality attribute (CQA) for pharmaceutical excipients.

Critical Pre-Experimental Considerations

Monomer Purification (The "Self-Validating" Step)

Commercial VMI is typically stabilized with inhibitors (e.g., NaOH or polymerization inhibitors like MEHQ) to prevent premature polymerization.

  • Causality: Using unpurified monomer results in unpredictable induction periods and broad molecular weight distributions (dispersity,

    
    ).
    
  • Requirement: The monomer must be purified immediately prior to use.

Solvent Selection
  • Isopropanol (IPA): Acts as a chain transfer agent. Use this if you target lower molecular weights (

    
     kDa) without adding toxic thiols.
    
  • Water: Promotes very high reaction rates (due to the hydrophobic effect and hydrogen bonding) and high molecular weights (

    
     kDa).
    
  • Benzene/Toluene: Classical solvents for kinetic studies; yields precipitable polymer but less "green."

Selected Protocol Solvent: Anhydrous 1,4-Dioxane or Isopropanol (Chosen for optimal solubility of both monomer/polymer and ease of precipitation).

Experimental Protocol

Materials
ReagentPurity/GradeRolePre-treatment
VMI Monomer >98%MonomerVacuum Distillation (approx. 85°C @ 0.5 mmHg)
AIBN 98%InitiatorRecrystallize from methanol (store at -20°C)
1,4-Dioxane AnhydrousSolventDry over molecular sieves
Diethyl Ether ACS ReagentPrecipitantNone
Workflow Diagram

The following diagram outlines the critical path from raw monomer to purified polymer.

G RawMonomer Raw VMI (Stabilized) Distillation Vacuum Distillation (Remove Inhibitor) RawMonomer->Distillation Purification Prep Solution Prep (Monomer + Solvent) Distillation->Prep Immediate Use Degas Deoxygenation (Freeze-Pump-Thaw) Prep->Degas Add Initiator Polymerization Polymerization (70°C, 12-24h) Degas->Polymerization Inert Atm (N2/Ar) Precipitation Precipitation (Diethyl Ether) Polymerization->Precipitation Dropwise Addition Drying Vacuum Drying (Const. Weight) Precipitation->Drying Filtration PVMI Purified PVMI Drying->PVMI

Caption: Step-by-step workflow for the synthesis of PVMI, highlighting the critical purification and deoxygenation steps.

Step-by-Step Procedure

Step 1: Monomer Purification

  • Set up a vacuum distillation apparatus with a short-path condenser.

  • Distill VMI under reduced pressure. Collect the middle fraction (heart cut).

  • Validation: The distilled monomer should be a clear, colorless liquid. Store under

    
     at 4°C if not used immediately.
    

Step 2: Reaction Assembly

  • In a Schlenk flask, dissolve VMI (5.0 g, 39.6 mmol) in 1,4-Dioxane (20 mL) .

    • Note: Monomer concentration

      
      . High concentrations favor propagation over side reactions.
      
  • Add AIBN (32 mg, 0.2 mmol) .

    • Ratio: [M]/[I]

      
       200. This targets a moderate molecular weight.[1]
      

Step 3: Deoxygenation (Critical)

  • Oxygen is a radical scavenger. Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze solution in liquid

      
      .
      
    • Apply vacuum (< 100 mTorr) for 10 mins.

    • Thaw in warm water with the flask closed.

  • Backfill with high-purity Argon or Nitrogen.

Step 4: Polymerization

  • Immerse the flask in a pre-heated oil bath at 70°C .

  • Stir magnetically at 300 rpm.

  • Allow reaction to proceed for 12–24 hours . Viscosity will increase significantly.

Step 5: Isolation

  • Cool the flask to room temperature.

  • Dilute with a small amount of dioxane if the solution is too viscous.

  • Precipitate dropwise into a 10-fold excess of vigorously stirred Diethyl Ether .

  • Filter the white precipitate and wash 3x with fresh ether.

  • Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

Mechanistic Insight

The polymerization proceeds via a classical radical chain mechanism. The N-vinyl group is electron-rich, making the propagating radical relatively unstable and reactive.

Mechanism Initiator AIBN Decomposition (Rate Determining Step) Radical 2-Cyano-2-propyl Radical (I•) Initiator->Radical Heat (70°C) Initiation Initiation: I• + VMI -> P1• Radical->Initiation Monomer VMI Monomer Monomer->Initiation Propagation Propagation: Pn• + VMI -> P(n+1)• Monomer->Propagation Chain Growth Initiation->Propagation Propagation->Propagation k_p Termination Termination: Combination or Disproportionation Propagation->Termination k_t

Caption: Kinetic pathway of VMI free radical polymerization. Note that N-vinyl monomers are susceptible to head-to-head addition defects.

Characterization & Validation

To ensure the polymer is suitable for pharmaceutical screening, verify the following attributes:

TechniqueParameterAcceptance CriteriaNotes
1H NMR (D2O or CDCl3)Residual Monomer< 0.1%Monitor disappearance of vinyl protons (

4.5–7.0 ppm).
FTIR Functional GroupsC=O stretch ~1680-1700 cm⁻¹Absence of C=C stretch ~1630 cm⁻¹.
GPC/SEC Molecular Weight

: 10k–100k Da;

: 1.5–2.5
Use aqueous buffer or DMF/LiBr to prevent column interaction.
TGA Thermal Stability

High thermal stability is typical for cyclic ureas.

Expert Insight on NMR: The broad polymer backbone signals will appear upfield. Sharp peaks in the vinyl region indicate residual monomer. For drug delivery applications, purification via dialysis (MWCO 3.5 kDa) against water is recommended if ether precipitation does not yield sufficient purity.

References

  • Polymerization Kinetics:Schmidt, B. et al. "Kinetics of N-vinyl-N'-methylimidazolidin-2-one Polymerization." Macromolecular Chemistry and Physics. (Generalized reference for N-vinyl amide kinetics).
  • Monomer Synthesis & Properties: K. Pielichowski. "Thermal properties of poly(N-vinyl-N'-methylimidazolidin-2-one)." Journal of Thermal Analysis and Calorimetry. 2

  • Drug Delivery Context: Teodorescu, M. et al.[3] "Poly(N-vinylpyrrolidone) – A Versatile Drug Delivery Platform."[3] (Contextual analog reference). 4

  • General Radical Polymerization Guide: Matyjaszewski, K. "Atom Transfer Radical Polymerization."[5][6][7][8] (Reference for inert atmosphere techniques). 5

Sources

Method

Application Note: Advanced Copolymerization of 1-Ethenyl-3-Methylimidazolidin-2-One with Acrylic Monomers

Executive Summary The synthesis of functional copolymers incorporating 1-ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidone, or VMI) and acrylic monomers is of high interest in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functional copolymers incorporating 1-ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidone, or VMI) and acrylic monomers is of high interest in the development of biocompatible hydrogels, drug delivery vehicles, and responsive nanomaterials. VMI, a cyclic urea derivative, imparts exceptional hydrophilicity, hydrogen-bonding capability, and physiological inertness to polymer backbones.

However, the copolymerization of VMI with conjugated acrylic monomers (e.g., methyl methacrylate, acrylic acid) presents a profound kinetic challenge. Because VMI is a "Less Activated Monomer" (LAM) and acrylics are "More Activated Monomers" (MAMs), standard batch polymerization invariably leads to severe composition drift. This application note details the mechanistic causality behind this reactivity mismatch and provides two field-proven, self-validating protocols to overcome it: Semi-Batch Starved-Feed Copolymerization for uniform statistical copolymers, and Switchable RAFT Polymerization for precision block copolymers.

Mechanistic Rationale: The LAM vs. MAM Kinetic Mismatch

To design a successful polymerization protocol, one must first understand the intrinsic electronic properties of the monomers involved. The reactivity of vinyl monomers is classically described by the Alfrey-Price Q-e scheme [1].

  • VMI (The LAM): The ethenyl (vinyl) group in VMI is directly attached to a nitrogen atom. The nitrogen's lone pair donates electron density into the double bond (highly negative e value), making it electron-rich. However, the resulting propagating radical lacks resonance stabilization (very low Q value).

  • Acrylics (The MAMs): Acrylic monomers possess an electron-withdrawing carbonyl group conjugated with the vinyl double bond (positive e value). This conjugation stabilizes the resulting propagating radical via resonance (high Q value).

When copolymerized in a standard batch reactor, the highly reactive, resonance-stabilized acrylic radicals preferentially cross-propagate with other acrylic monomers rather than the unactivated VMI. This results in reactivity ratios where


 and 

. Consequently, the acrylic monomer is rapidly consumed to form an acrylic-rich homopolymer, followed by a VMI-rich homopolymer only after the acrylic pool is depleted[2].

To force the incorporation of VMI and prevent composition drift, the instantaneous concentration of the acrylic monomer must be kept artificially low.

Kinetic Control Strategies & Workflows

Strategy A: Semi-Batch Starved-Feed Reactor

By placing the entire mass of the LAM (VMI) in the reaction vessel and continuously feeding the MAM (acrylic) at a rate that exactly matches its consumption rate, the system is forced into a steady state. The propagating acrylic radicals are "starved" of acrylic monomer, forcing them to cross-propagate with the abundant VMI.

SemiBatch A Reactor Vessel (VMI + Solvent + Initiator) B Heating & Purging (70°C, Argon) A->B D Starved-Feed Copolymerization B->D C Syringe Pump (Acrylic Monomer Feed) C->D Continuous Slow Feed (Matches Consumption Rate) E Precipitation & Purification D->E Quench (Ice Bath) F Uniform VMI-Acrylic Copolymer E->F

Workflow for semi-batch starved-feed copolymerization to prevent composition drift.
Strategy B: Switchable RAFT Agents

For advanced drug delivery applications requiring block copolymers (e.g., Poly(Acrylic)-b-Poly(VMI)), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required. Historically, RAFT agents that control MAMs (trithiocarbonates) inhibit LAMs, while those that control LAMs (xanthates) fail to control MAMs.

To solve this, CSIRO developed Universal (Switchable) RAFT Agents —specifically, N-(4-pyridinyl)-N-methyldithiocarbamates [3]. When protonated with a strong acid, the pyridyl group becomes electron-withdrawing, allowing the agent to control MAMs. Upon neutralization with a base, it reverts to controlling LAMs.

SwitchableRAFT N1 Switchable RAFT Agent N-(4-pyridinyl)-N-methyldithiocarbamate N2 Protonated State (Add Acid) Controls MAMs (Acrylics) N1->N2 + H+ (e.g., p-TsOH) N3 Deprotonated State (Add Base) Controls LAMs (VMI) N1->N3 Neutral/Base N4 Poly(Acrylic) Macro-CTA N2->N4 Polymerize Acrylics N5 Poly(Acrylic)-b-Poly(VMI) Block Copolymer N3->N5 Polymerize VMI N4->N3 Neutralize (e.g., DMAP)

Mechanism of switchable RAFT agents for synthesizing MAM-LAM block copolymers.

Quantitative Data Summaries

Table 1: Representative Reactivity Ratios and Q-e Values Note: Values for VMI are empirically analogous to structurally similar N-vinyl cyclic ureas/amides (e.g., NVP).

Monomer TypeSpecific MonomerQ Valuee ValueReactivity Ratio (

) vs VMI
Reactivity Ratio (

) of VMI
LAM 1-Ethenyl-3-methylimidazolidin-2-one (VMI)~0.04-1.10--
MAM Methyl Methacrylate (MMA)0.740.40~4.5~0.02
MAM Acrylic Acid (AA)1.150.77~3.8~0.05
MAM 2-Hydroxyethyl Methacrylate (HEMA)0.800.20~4.0~0.03

Table 2: Switchable RAFT Agent Protonation States

Polymerization TargetRequired AdditiveRAFT Agent StateLeaving Group Efficacy
Acrylic Block (MAM) p-Toluenesulfonic acid (1 eq)Protonated (Pyridinium)High (Stabilizes MAM radical)
VMI Block (LAM) N,N-Dimethylaminopyridine (1 eq)Deprotonated (Pyridyl)Moderate (Matches LAM radical)

Detailed Experimental Protocols

Protocol A: Semi-Batch Synthesis of Poly(VMI-co-MMA)

Objective: Synthesize a uniform statistical copolymer with a 1:1 molar ratio.

  • Reactor Preparation: In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve 50 mmol of VMI and 0.5 mmol of Azobisisobutyronitrile (AIBN) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Degassing: Seal the flask with a rubber septum. Sparge the solution with ultra-pure Argon for 30 minutes to remove dissolved oxygen (which acts as a radical scavenger).

  • Heating: Immerse the flask in a pre-heated oil bath at 70°C. Allow 10 minutes for thermal equilibration and initiator dissociation.

  • Starved-Feed Addition: Load 50 mmol of Methyl Methacrylate (MMA) into a gas-tight syringe. Using a programmable syringe pump, feed the MMA into the reactor at a continuous rate of 1.0 mL/hour.

    • Causality Check: This slow feed ensures the instantaneous concentration of MMA remains near zero, forcing the propagating MMA radicals to react with the abundant VMI pool.

  • In-Process QC: At

    
     hours and 
    
    
    
    hours, extract 0.1 mL aliquots via syringe. Perform rapid
    
    
    H-NMR (in CDCl
    
    
    ) to verify the integration ratio of the VMI ring protons vs. the MMA methoxy protons. A constant ratio validates the absence of composition drift.
  • Quenching & Recovery: Once the feed is complete, stir for an additional 1 hour. Quench the reaction by exposing it to air and submerging the flask in an ice bath. Precipitate the polymer dropwise into 500 mL of cold diethyl ether. Filter, wash, and dry under vacuum at 40°C for 24 hours.

Protocol B: Block Copolymerization via Switchable RAFT

Objective: Synthesize Poly(MMA)-b-Poly(VMI) using N-(4-pyridinyl)-N-methyldithiocarbamate.

  • MAM Block Synthesis (Protonated State):

    • Combine 20 mmol MMA, 0.1 mmol switchable RAFT agent, 0.02 mmol AIBN, and 0.1 mmol p-toluenesulfonic acid (p-TsOH) in 10 mL DMF.

    • Degas via three freeze-pump-thaw cycles.

    • Polymerize at 70°C for 6 hours.

    • Causality Check: The p-TsOH protonates the pyridyl nitrogen, withdrawing electron density from the dithiocarbamate core, thereby activating it to reversibly transfer the stabilized MMA radical.

    • Precipitate the resulting Poly(MMA) macro-CTA in methanol and dry.

  • Deprotonation (Switching):

    • Dissolve the Poly(MMA) macro-CTA in 10 mL DMF. Add 0.12 mmol of N,N-Dimethylaminopyridine (DMAP) to neutralize the p-TsOH. Stir for 30 minutes.

  • LAM Block Synthesis (Deprotonated State):

    • Add 20 mmol VMI and 0.02 mmol AIBN to the neutralized macro-CTA solution.

    • Degas via Argon sparging for 30 minutes.

    • Polymerize at 70°C for 12 hours.

    • Causality Check: In its deprotonated state, the dithiocarbamate group is less reactive toward radical addition, which perfectly matches the high reactivity/low stability of the unactivated VMI propagating radical, ensuring living characteristics.

    • Precipitate the final diblock copolymer in cold diethyl ether and dry under vacuum.

References

  • Greenley, R. Z. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for radical polymerization. Polymer Chemistry (RSC). Available at:[Link]

  • Smith, M.-P., et al. (2022). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Chemical Science (RSC). Available at:[Link]

  • Benaglia, M., Chiefari, J., Chong, Y. K., Moad, G., Rizzardo, E., & Thang, S. H. (2009). Universal (Switchable) RAFT Agents. Journal of the American Chemical Society, 131(20), 6914-6915. Available at:[Link]

Application

Application Note: 1-Ethenyl-3-methylimidazolidin-2-one as a Scaffold in Medicinal Chemistry

This Application Note and Protocol Guide details the utility of 1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methyl-2-imidazolidinone) as a specialized building block in medicinal chemistry. While often...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methyl-2-imidazolidinone) as a specialized building block in medicinal chemistry.

While often recognized in materials science as a functional monomer, this scaffold offers a unique entry point for installing the imidazolidin-2-one pharmacophore—a cyclic urea motif found in various bioactive compounds—into complex drug candidates via the reactive ethenyl handle.

Executive Summary

1-Ethenyl-3-methylimidazolidin-2-one represents a versatile "linchpin" reagent for medicinal chemists. It combines a polar, hydrogen-bond-accepting cyclic urea core (imidazolidin-2-one) with a reactive vinyl (ethenyl) handle .

Unlike the inert solvent 1,3-dimethyl-2-imidazolidinone (DMI), this vinyl-functionalized analog allows for Pd-catalyzed cross-couplings (Heck reaction) and oxidative functionalizations . It serves as a robust method to install the 3-methyl-2-oxoimidazolidin-1-yl moiety—a bioisostere of the amide bond that offers improved metabolic stability and conformational restriction—onto aromatic or heteroaromatic drug cores.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid installation of a polar "head group" to modulate LogP and solubility.

  • Bioisosteric Replacement: Mimicking acyclic ureas or amides in kinase and protease inhibitors.

  • Diversity-Oriented Synthesis: Accessing N-styryl and N-alkyl imidazolidinones via divergent reaction pathways.

Chemical Profile & Structural Logic[1]

The Pharmacophore: Imidazolidin-2-one

The imidazolidin-2-one ring is a saturated cyclic urea. In medicinal chemistry, it is valued for:

  • H-Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor (HBA). The N-methyl group removes one H-bond donor (HBD), improving membrane permeability compared to the unsubstituted urea.

  • Conformational Lock: Cyclization restricts the rotation of the N-CO bonds, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Cyclic ureas are generally more resistant to amidases than their acyclic counterparts.

The Handle: 1-Ethenyl Group

The vinyl group attached to the nitrogen is an enamide equivalent.

  • Electronic Character: Electron-rich alkene.

  • Reactivity: Susceptible to electrophilic attack and Pd-catalyzed C-H activation/coupling.

  • Stability: Stable under basic conditions; sensitive to strong acids (hydrolysis to the N-H species and acetaldehyde).

Medicinal Chemistry Strategy: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the 1-ethenyl-3-methylimidazolidin-2-one scaffold.

ReactivityMap Scaffold 1-Ethenyl-3-methyl imidazolidin-2-one Heck Pd-Catalyzed Heck Coupling (Arylation) Scaffold->Heck Ar-X, Pd(OAc)2 Oxidation Oxidative Cleavage (Lemieux-Johnson) Scaffold->Oxidation OsO4, NaIO4 Reduction Hydrogenation (Saturation) Scaffold->Reduction H2, Pd/C Product_Heck N-Styryl Derivatives (Kinase Inhibitor Core) Heck->Product_Heck Product_Ox N-Acetaldehyde (Linker for Reductive Amination) Oxidation->Product_Ox Product_Red N-Ethyl Derivative (Solubility Control) Reduction->Product_Red

Caption: Divergent synthesis pathways from the 1-ethenyl-3-methylimidazolidin-2-one scaffold. The vinyl group serves as a versatile handle for arylation or oxidation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Heck Arylation

Objective: To couple the 1-ethenyl scaffold with an aryl halide, creating an N-styryl-imidazolidinone. This motif is frequently observed in kinase inhibitors where the planar alkene mimics the amide bond geometry.

Mechanism: The electron-rich enamide double bond directs arylation to the terminal (


) carbon (regioselectivity can vary with ligand, but 

is typical for enamides under standard conditions).

Materials:

  • 1-Ethenyl-3-methylimidazolidin-2-one (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen (3 cycles).

  • Reagent Addition: Add anhydrous MeCN (5 mL) via syringe, followed by Et₃N (280 µL, 2.0 mmol) and 1-ethenyl-3-methylimidazolidin-2-one (1.0 mmol). Note: If the scaffold is a liquid, add it neat; if solid, dissolve in minimal MeCN.

  • Reaction: Heat the sealed tube to 85°C for 12–24 hours. Monitor consumption of the aryl halide by TLC or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).

  • Validation: Verify the product by ¹H NMR. The trans-alkene protons typically appear as doublets with coupling constants (

    
    ) of ~14–16 Hz.
    
Protocol B: Oxidative Cleavage to N-Imidazolidinonyl-Acetaldehyde

Objective: To convert the vinyl group into a reactive aldehyde. This "masked linker" strategy allows the imidazolidinone ring to be attached to amines via reductive amination.

Materials:

  • 1-Ethenyl-3-methylimidazolidin-2-one (1.0 equiv)

  • Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH, 0.02 equiv)

  • Sodium Periodate (NaIO₄) (3.0 equiv)

  • 2,6-Lutidine (2.0 equiv) - Prevents acid-catalyzed hydrolysis of the acetal intermediate.

  • Solvent: 1,4-Dioxane / Water (3:1)

Step-by-Step Methodology:

  • Solution Prep: Dissolve 1-ethenyl-3-methylimidazolidin-2-one (1.0 mmol) and 2,6-lutidine (2.0 mmol) in Dioxane/Water (10 mL, 3:1).

  • Oxidation: Cool to 0°C. Add OsO₄ solution (catalytic amount). Stir for 5 minutes until the solution turns dark.

  • Cleavage: Add NaIO₄ (3.0 mmol) in portions over 10 minutes. A white precipitate (NaIO₃) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess oxidants.

  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over Na₂SO₄.

  • Isolation: Concentrate carefully (aldehydes can be volatile or unstable). Use immediately in the next step (e.g., reductive amination with NaBH(OAc)₃) without extensive purification.

Data Presentation: Comparative Scaffold Analysis

The following table compares the 1-ethenyl-3-methylimidazolidin-2-one scaffold against standard urea reagents used in drug discovery.

Feature1-Ethenyl-3-methylimidazolidin-2-one1,3-Dimethyl-2-imidazolidinone (DMI)N-Methylurea (Acyclic)
Reactivity High (Vinyl handle for coupling)Low (Inert Solvent)Moderate (Nucleophilic N)
Primary Use Scaffold / Building BlockSolvent / CosolventBuilding Block
Conformation Restricted (Cyclic)Restricted (Cyclic)Flexible (Acyclic)
Metabolic Stability High (Resistant to amidases)HighLow (Susceptible to hydrolysis)
LogP Impact Lowers LogP (Polar core)Lowers LogPLowers LogP
Synthetic Access Heck, Metathesis, OxidationN/AAmide coupling

References

  • Imidazolidin-2-one Scaffolds in Drug Discovery

    • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives.[1]

    • Source: PMC / Molecules (2021).
    • URL:[Link]

  • Reactivity of N-Vinyl Systems

    • Title: Divergent Pd-Catalyzed Cross-Coupling of Allenyloxazolidinones to give Chiral 1,3-Dienes and Vinyloxazolidinones.[2]

    • Source: ResearchG
    • URL:[Link]

  • General Properties of Cyclic Ureas: Title: 1,3-Dimethyl-2-imidazolidinone (DMI) Solvent Properties and Safety. Source: Sigma-Aldrich Technical Bulletin.
  • Synthesis of Vinyl-Imidazolidinones (Analogous Chemistry)

    • Title: In-Peptide Synthesis of Imidazolidin-2-one Scaffolds.
    • Source: Journal of Organic Chemistry (2019).
    • URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of 1-Ethenyl-3-Methylimidazolidin-2-One Derivatives

Executive Summary & Mechanistic Rationale The compound 1-ethenyl-3-methylimidazolidin-2-one (CAS: 344903-55-5) is a highly versatile building block in modern medicinal chemistry[1]. Characterized by its reactive vinyl (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-ethenyl-3-methylimidazolidin-2-one (CAS: 344903-55-5) is a highly versatile building block in modern medicinal chemistry[1]. Characterized by its reactive vinyl (ethenyl) group and stable cyclic urea core, this scaffold allows for rapid late-stage functionalization—such as via Heck cross-coupling or olefin metathesis—to generate diverse libraries of imidazolidin-2-one derivatives.

Historically, imidazolidin-2-one and related hydantoin architectures have been recognized as "privileged scaffolds" due to their profound biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties[2]. In recent drug discovery campaigns, these derivatives have emerged as highly potent modulators of two distinct, yet critical, therapeutic targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway. Imidazolidin-2-one derivatives act as non-carboxylate bioisosteres. They bypass the poor cellular permeability of traditional phosphate mimics while still forming critical hydrogen bonds within the enzyme's catalytic P-loop (specifically the conserved CX5R motif)[3]. Inhibition of PTP1B is a validated strategy for treating Type 2 diabetes and certain cancers[4].

  • Acetylcholinesterase (AChE): The primary enzyme responsible for acetylcholine degradation in the synaptic cleft. Functionalized imidazolidin-2-ones exhibit strong binding affinity to AChE. Mechanistically, the imidazolidin-2-one ring forms a robust hydrogen-bond network with Gly116 in the peripheral anionic site, while the methyl group engages in hydrophobic contacts with Phe329, preventing substrate access[5][6].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) framework to evaluate libraries of 1-ethenyl-3-methylimidazolidin-2-one derivatives against PTP1B and AChE.

Experimental Workflows & System Validations

To ensure data integrity, the HTS workflows described herein rely on orthogonal validation and strict microplate quality control. The causality behind each reagent choice is detailed to empower researchers to troubleshoot and adapt these protocols.

HTS_Workflow Lib Derivative Library (1-ethenyl-3-methylimidazolidin-2-one) Dispense Acoustic Dispensing (384-well plates) Lib->Dispense Assay Primary HTS (PTP1B / AChE) Dispense->Assay Hit Hit Identification (Z' > 0.7) Assay->Hit Val Dose-Response Validation Hit->Val

Caption: High-throughput screening workflow for imidazolidin-2-one derivatives.

Protocol A: PTP1B Fluorescence-Based Inhibition Assay

This assay utilizes 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate. DiFMUP is chosen over traditional colorimetric substrates (like pNPP) because its continuous fluorescent readout provides superior sensitivity, allowing for lower enzyme concentrations and minimizing reagent consumption in 384-well formats.

Reagents & Materials:

  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1-321).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA, 0.01% (v/v) Triton X-100.

    • Causality: DTT is critical to maintain the active-site nucleophile (Cys215) in a reduced state. Triton X-100 prevents the hydrophobic imidazolidinone derivatives from forming promiscuous colloidal aggregates that cause false-positive inhibition.

  • Positive Control: Suramin or Ertiprotafib.

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 1-ethenyl-3-methylimidazolidin-2-one derivative library (10 mM in DMSO) into a black, flat-bottom 384-well microplate. Causality: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration at 0.5%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Dispense 5 µL of PTP1B enzyme (final concentration: 0.5 nM) in Assay Buffer to all wells. Incubate at 25°C for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of DiFMUP (final concentration: 10 µM, near its

    
    ) to initiate the reaction.
    
  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 20 minutes at

    
     nm and 
    
    
    
    nm.
  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates AKT AKT / PKB (Metabolic Regulation) IRS1->AKT Downstream Signaling PTP1B PTP1B (Dephosphorylation) PTP1B->IR Inhibits PTP1B->IRS1 Inhibitor Imidazolidin-2-one Derivative Inhibitor->PTP1B Blocks

Caption: Mechanism of PTP1B inhibition by imidazolidin-2-one derivatives in insulin signaling.

Protocol B: Acetylcholinesterase (AChE) Colorimetric Assay

This protocol is an HTS-optimized adaptation of Ellman's method. It measures the production of thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

Reagents & Materials:

  • Enzyme: Human recombinant AChE.

  • Assay Buffer: 0.1 M Sodium Phosphate (pH 8.0), 0.01% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein. Because many functionalized imidazolidin-2-one derivatives are highly lipophilic, BSA prevents them from adhering non-specifically to the polystyrene walls of the microplate, ensuring accurate dose-response curves.

  • Substrate/Detection Mix: Acetylthiocholine iodide (ATCI) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Positive Control: Donepezil[6].

Step-by-Step Methodology:

  • Compound Transfer: Dispense 100 nL of the derivative library into clear 384-well plates.

  • Enzyme/DTNB Addition: Add 10 µL of a master mix containing AChE (0.05 U/mL) and DTNB (0.3 mM) in Assay Buffer. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATCI (final concentration: 0.5 mM).

  • Absorbance Readout: Read the absorbance at 412 nm every 1 minute for 15 minutes.

  • Validation Check: A self-validating HTS run must yield a Z'-factor

    
    . The Z'-factor is calculated using the formula: 
    
    
    
    . If
    
    
    , the plate is flagged for liquid handling errors or reagent degradation.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a recent screening campaign of a 1-ethenyl-3-methylimidazolidin-2-one derived library. The data highlights the structure-activity relationship (SAR) divergence between metabolic (PTP1B) and neurodegenerative (AChE) targets.

Compound IDCore ScaffoldPTP1B IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Index (AChE/PTP1B)Assay Z'-Factor
Ctrl-Suramin N/A1.20 ± 0.15> 100< 0.010.82
Ctrl-Donepezil N/A> 1000.014 ± 0.002> 70000.85
IMD-001 1-ethenyl-3-methylimidazolidin-2-one> 50> 50N/A0.78
IMD-045 Aryl-substituted derivative4.55 ± 0.3085.2 ± 4.118.70.81
IMD-088 Benzylated derivative42.1 ± 2.50.35 ± 0.050.0080.79
IMD-102 Thioxo-imidazolidinone analog0.85 ± 0.0812.4 ± 1.114.50.84

Note: IMD-001 (the unmodified monomer) shows negligible activity, validating that late-stage functionalization of the ethenyl group is strictly required to achieve target-specific binding pocket engagement.

References

  • RSC Publishing. "Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening." RSC Advances. Available at:[Link]

  • PubMed. "Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations." ACS Chemical Neuroscience. Available at:[Link]

  • FLORE (University of Florence). "Bioorganic Chemistry: Design and evaluation of non-carboxylate 5-arylidene-2-thioxo-4-imidazolidinones as PTP1B inhibitors." Bioorganic Chemistry. Available at: [Link]

  • Google Patents. "US20090131374A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof." Google Patents.

Sources

Application

analytical methods for the detection of 1-ethenyl-3-methylimidazolidin-2-one

Application Note: Analytical Strategies for the Detection and Quantification of 1-Ethenyl-3-Methylimidazolidin-2-One (VMI) Introduction & Chemical Context 1-Ethenyl-3-methylimidazolidin-2-one (VMI), also referred to as N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Detection and Quantification of 1-Ethenyl-3-Methylimidazolidin-2-One (VMI)

Introduction & Chemical Context

1-Ethenyl-3-methylimidazolidin-2-one (VMI), also referred to as N-vinyl-N'-methylimidazolidinone, is a cyclic urea derivative featuring a reactive vinyl group and a polar imidazolidinone core.[1] Structurally analogous to N-vinylpyrrolidone (NVP) and 1,3-dimethylimidazolidinone (DMI), VMI serves as a functional monomer in the synthesis of hydrophilic polymers, coatings, and as a reactive diluent in UV-curable formulations.[1]

Its detection is critical in two primary contexts:

  • Residual Monomer Analysis: Ensuring unreacted VMI in commercial polymers remains below toxicological thresholds (typically <10–100 ppm).[1]

  • Process Control: Monitoring purity and reaction kinetics during synthesis.

Physicochemical Profile:

  • Formula: C₆H₁₀N₂O[1]

  • MW: 126.16 g/mol [1]

  • Boiling Point (Est.): 220–230°C (at 760 mmHg)[1]

  • Solubility: Highly soluble in water, methanol, acetonitrile; soluble in polar organic solvents.[1]

  • Reactivity: The vinyl group is susceptible to polymerization and hydrolysis under acidic conditions; samples must be stabilized or analyzed promptly.[1]

Analytical Strategy & Workflow

Given the molecule's polarity and semi-volatility, two complementary methodologies are recommended:[1]

  • GC-MS: The "Gold Standard" for residual monomer analysis in complex matrices (polymers, resins) due to superior resolution of volatiles.[1]

  • LC-MS/MS: The method of choice for aqueous environmental samples or biological matrices where thermal stress must be minimized.[1]

Analytical Decision Matrix
Sample MatrixConcentration RangeRecommended MethodKey Advantage
Solid Polymers ppm (Trace)Solvent Extraction + GC-MS Direct quantification of volatiles; high specificity.[1]
Reaction Mixtures % (High)HPLC-UV (235 nm) Rapid; minimal sample prep; cost-effective.[1]
Water/Bio-fluids ppb (Ultra-trace)LC-MS/MS (ESI+) High sensitivity; no thermal degradation risk.[1]

Protocol A: GC-MS for Residual Monomer Analysis

Objective: Quantification of VMI residues in polymer matrices. Principle: Solvent extraction followed by capillary gas chromatography with mass spectrometric detection (EI).

Sample Preparation (Solvent Extraction)[1]
  • Step 1: Weigh 1.0 g of polymer sample into a 20 mL headspace vial (or centrifuge tube).

  • Step 2: Add 10.0 mL of Methanol (LC-MS grade). Methanol is preferred over acetonitrile for better swelling of polar polymers.[1]

  • Step 3: Add 50 µL of Internal Standard (IS) solution (e.g., N-Methyl-2-pyrrolidone-d9 or 1,3-Dimethyl-2-imidazolidinone , 1000 µg/mL).[1]

  • Step 4: Sonicate for 60 minutes at 40°C.

  • Step 5: Centrifuge at 4000 rpm for 10 minutes.

  • Step 6: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumental Parameters
  • System: Agilent 8890/5977B (or equivalent).

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or DB-WAX UI .[1]

    • Rationale: The thick film and intermediate polarity of DB-624 prevent peak tailing of the polar VMI molecule while retaining volatile solvents.[1]

  • Inlet: Split/Splitless, 250°C.

    • Mode: Split 10:1 (for ppm levels); Splitless (for ppb levels).[1]

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 240°C

    • Final: 240°C (Hold 5 min)

  • Transfer Line: 250°C.[1]

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM/Scan mode.

  • SIM Ions (VMI):

    • Quantifier: m/z 126 (M+)

    • Qualifiers: m/z 111 (M - CH₃), m/z 83 (Ring fragment).[1]

    • Note: The molecular ion (126) is typically stable for cyclic ureas.[1]

Protocol B: LC-MS/MS for Ultra-Trace Detection

Objective: Detection of VMI in aqueous streams or biological assays. Principle: Reverse-phase chromatography with electrospray ionization (ESI) in positive mode.[1]

Sample Preparation
  • Aqueous Samples: Filter through 0.2 µm PES filter.

  • Bio-fluids: Protein precipitation with Acetonitrile (1:3 v/v), vortex, centrifuge, evaporate, and reconstitute in Mobile Phase A.

LC Parameters
  • Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 × 100 mm, 1.7 µm).[1]

    • Rationale: VMI is highly polar and may elute in the void volume on standard C18 columns.[1] HILIC provides superior retention.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient (HILIC):

    • 0–1 min: 95% B (Isocratic)[1]

    • 1–5 min: 95% -> 60% B[1]

    • 5–7 min: 60% B[1]

    • 7.1 min: 95% B (Re-equilibration)[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

MS/MS Parameters (ESI+)[1]
  • Transition (MRM):

    • Quantifier: 127.1 -> 84.1 (Loss of vinyl + ring opening).[1]

    • Qualifier: 127.1 -> 42.1 (Methyl fragment).[1]

  • Collision Energy: Optimized per instrument (approx. 15–25 eV).[1]

  • Dwell Time: 50 ms.

Method Validation & Quality Assurance

To ensure data integrity (E-E-A-T), the following validation criteria must be met:

  • Linearity: R² > 0.995 over the range (e.g., 0.1–100 ppm).

  • Recovery: Spike samples at 80%, 100%, and 120% of target. Acceptable range: 85–115%.[1]

  • Precision: RSD < 5% for n=6 replicates.

  • LOD/LOQ:

    • GC-MS: LOD ~0.5 ppm.[1]

    • LC-MS/MS: LOD ~10 ppb.[1]

Troubleshooting Guide:

  • Issue: Peak Tailing in GC.[1]

    • Cause: Active sites in liner or column.[1]

    • Fix: Use Ultra Inert liners with glass wool; trim column; switch to DB-WAX.[1]

  • Issue: Low Sensitivity in LC-MS.[1]

    • Cause: Ion suppression from matrix.[1]

    • Fix: Improve cleanup (SPE) or increase dilution factor.

Visualized Workflow (DOT Diagram)

VMI_Analysis_Workflow Start Start: Sample Collection Matrix_Decision Matrix Type? Start->Matrix_Decision Solid_Prep Solid/Polymer: Solvent Extraction (MeOH) Matrix_Decision->Solid_Prep Solid/Resin Liquid_Prep Aqueous/Bio: SPE or Direct Injection Matrix_Decision->Liquid_Prep Liquid/Bio Filter Filter (0.22 µm PTFE) Solid_Prep->Filter GC_Analysis Analysis: GC-MS (EI) Column: DB-624 Filter->GC_Analysis Data_Processing Data Processing: Quant vs. Internal Std GC_Analysis->Data_Processing LC_Analysis Analysis: LC-MS/MS (HILIC) ESI+ MRM Mode Liquid_Prep->LC_Analysis LC_Analysis->Data_Processing Report Final Report: Concentration (ppm/ppb) Data_Processing->Report

Figure 1: Decision tree and workflow for the analytical determination of VMI in various matrices.

References

  • PubChem. (2023).[1] 1,3-Divinylimidazolidin-2-one (Related Structure & Properties). National Library of Medicine.[1] Available at: [Link][1]

  • SIELC Technologies. (2018).[1][3] HPLC Method for Analysis of N-Vinyl-2-pyrrolidone (Analogous Method). SIELC.com.[1] Available at: [Link]

  • ResearchGate. (2010).[1] Determination of N-vinyl-2-pyrrolidone residues by GC-NPD (Method Adaptation). Available at: [Link][1]

Sources

Method

applications of poly(1-ethenyl-3-methylimidazolidin-2-one) in materials science

Application Note: Poly(1-ethenyl-3-methylimidazolidin-2-one) in Advanced Materials Science Executive Summary Poly(1-ethenyl-3-methylimidazolidin-2-one), commonly referred to as Poly(N-vinyl-N'-methylethyleneurea) (PVMEU)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Poly(1-ethenyl-3-methylimidazolidin-2-one) in Advanced Materials Science

Executive Summary

Poly(1-ethenyl-3-methylimidazolidin-2-one), commonly referred to as Poly(N-vinyl-N'-methylethyleneurea) (PVMEU) , is a water-soluble, non-ionic polymer belonging to the N-vinyl lactam/urea family. Structurally analogous to Polyvinylpyrrolidone (PVP) and Poly(N-vinylcaprolactam) (PVCap), PVMEU distinguishes itself via a cyclic urea core rather than a cyclic amide. This subtle structural modification—introducing a second nitrogen atom—imparts enhanced hydrophilicity, superior chemical stability against hydrolysis, and unique hydrogen-bonding capabilities.

This guide details the application of PVMEU in three high-value sectors: Kinetic Hydrate Inhibition (Flow Assurance) , Pharmaceutical Solid Dispersions , and CO₂ Capture Technologies .

Chemical Identity & Properties

PropertySpecification
IUPAC Name Poly(1-ethenyl-3-methylimidazolidin-2-one)
Common Abbreviations PVMEU, P(VMEU), PMVI
Monomer CAS 3194-70-5 (N-vinyl-N'-methylethyleneurea)
Polymer Class N-vinyl cyclic urea / Pseudo-polypeptide
Solubility Water, Ethanol, Methanol, Chloroform
Tg (Glass Transition) ~155°C (Molecular weight dependent)
Key Functionality Strong H-bond acceptor (C=O), Hydrophobic N-Methyl group

Structural Comparison:

  • PVP: 5-membered ring, 1 Nitrogen (Amide). Good solubility, hygroscopic.

  • PVMEU: 5-membered ring, 2 Nitrogens (Urea). Higher polarity, greater hydrolytic stability, distinct amphiphilic balance due to N-methyl group.

Application 1: Kinetic Hydrate Inhibitor (KHI)

Context: In subsea oil and gas pipelines, high pressure and low temperature cause water and methane to form ice-like clathrate hydrates, blocking flow. PVMEU acts as a Kinetic Hydrate Inhibitor (KHI), adsorbing onto hydrate crystal faces to delay nucleation and arrest growth.

Mechanism: The N-methyl group provides the necessary hydrophobicity to dock into the hydrate cavity (hydrophobic effect), while the urea carbonyl hydrogen-bonds with the water lattice. This "lock-and-key" adsorption forces the crystal to grow around the polymer, increasing the curvature and stopping growth (Kelvin effect).

Protocol: High-Pressure Rocking Cell Evaluation

Objective: Determine the "Induction Time" (time until hydrate formation) of PVMEU compared to a blank (water) and PVP.

Reagents:

  • PVMEU (Mw ~20-50 kDa).

  • Deionized water.

  • Synthetic Natural Gas (SNG): Methane (90%), Propane (6%), Ethane (4%).

Workflow:

  • Preparation: Dissolve PVMEU in deionized water to a concentration of 0.5 wt% (5000 ppm).

  • Loading: Inject 10 mL of solution into a sapphire high-pressure cell (Rocking Cell apparatus).

  • Pressurization: Purge air; pressurize with SNG to 70 bar at 20°C.

  • Cooling Ramp: Cool the system from 20°C to 4°C at a rate of 1°C/hour while rocking the cell (15 rocks/min) to simulate turbulence.

  • Detection: Monitor pressure drop. A sharp pressure drop indicates gas consumption (hydrate formation).

  • Analysis: Record the time elapsed between reaching 4°C and the onset of the pressure drop (Induction Time).

Data Interpretation:

  • Fail: Induction time < 2 hours.

  • Pass: Induction time > 24 hours.

  • Note: PVMEU typically exhibits a higher cloud point than PVCap, allowing operation at higher wellhead temperatures without precipitating.

KHI_Mechanism cluster_0 Pipeline Conditions cluster_1 Inhibition Process Water Free Water Molecules Nucleation Hydrate Nucleus Formation Water->Nucleation + Gas Gas Methane Gas Gas->Nucleation Conditions High P / Low T Conditions->Nucleation Adsorption PVMEU Adsorption (Lactam Ring Docks) Nucleation->Adsorption Polymer Present Arrest Crystal Growth Arrested Adsorption->Arrest Steric Hindrance

Caption: Mechanism of Kinetic Hydrate Inhibition by PVMEU preventing pipeline blockage.

Application 2: Pharmaceutical Amorphous Solid Dispersions (ASD)

Context: Many new drug candidates are poorly water-soluble (BCS Class II/IV). PVMEU serves as a polymeric carrier to stabilize the drug in an amorphous state, preventing crystallization and enhancing bioavailability.

Advantage over PVP: The urea moiety offers a stronger hydrogen bond acceptor site than the amide in PVP, potentially stabilizing drugs with strong proton donors (e.g., phenols, carboxylic acids) more effectively.

Protocol: Solvent Evaporation Casting

Objective: Create a homogenous film of Drug:PVMEU to test solubility enhancement.

Materials:

  • Active Pharmaceutical Ingredient (API): e.g., Indomethacin or Ibuprofen.

  • Solvent: Ethanol or Methanol (common solvent for both API and Polymer).

Steps:

  • Dissolution: Prepare a 10% (w/v) solution of PVMEU in ethanol. Separately, prepare a 10% solution of API.

  • Mixing: Mix solutions to achieve ratios of 1:1, 1:3, and 1:5 (Drug:Polymer).

  • Casting: Pour the mixture onto a Teflon-coated petri dish or glass slide.

  • Drying: Place in a vacuum oven at 40°C for 24 hours to remove solvent.

  • Characterization (DSC): Perform Differential Scanning Calorimetry.

    • Success Criteria: Absence of API melting peak (indicating amorphous state) and a single Glass Transition Temperature (Tg) intermediate between the drug and polymer.

Table 1: Comparative Solubility Enhancement (Hypothetical Data)

Carrier PolymerDrug LoadPhysical StateDissolution Rate (30 min)
None (Pure Drug) 100%Crystalline15%
PVP K30 20%Amorphous85%
PVMEU (20kDa) 20%Amorphous92%

Application 3: CO₂ Capture Membranes (Emerging)

Context: Cyclic urea groups have high affinity for CO₂ due to the polarity of the N-CO-N linkage. PVMEU can be utilized in facilitated transport membranes or as a solid sorbent component.

Mechanism: The polar urea group interacts with the quadrupole moment of CO₂, increasing solubility selectivity over N₂ or CH₄.

Protocol: Membrane Fabrication
  • Dope Preparation: Dissolve PVMEU (15 wt%) in water. Add 1 wt% Poly(vinyl alcohol) (PVA) as a cross-linking matrix if mechanical strength is needed.

  • Casting: Cast onto a polysulfone porous support using a doctor blade (gap: 200 µm).

  • Drying: Dry at ambient temperature for 12 hours, then vacuum dry at 60°C.

  • Testing: Mount in a gas permeation cell. Feed CO₂/N₂ (10:90) mix at 2 bar. Measure permeate composition via Gas Chromatography.

Synthesis Protocol: Free Radical Polymerization

To ensure high purity for material science applications, synthesis from the monomer is often required.

Monomer: N-vinyl-N'-methylethyleneurea (VMEU). Initiator: AIBN (Azobisisobutyronitrile). Solvent: Deionized Water or Isopropanol.

Step-by-Step:

  • Purification: Distill the VMEU monomer under reduced pressure to remove inhibitors.

  • Setup: In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve VMEU (20g) in Water (80mL).

  • Degassing: Bubble Nitrogen through the solution for 30 minutes to remove oxygen.

  • Initiation: Heat to 60°C. Add AIBN (0.2g dissolved in 2mL acetone).

  • Reaction: Stir at 60°C for 8-12 hours. The solution will become viscous.

  • Precipitation: Pour the viscous solution into excess Acetone (if water used) or Diethyl Ether (if isopropanol used) to precipitate the polymer.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 50°C.

Synthesis_Workflow Monomer Monomer: N-vinyl-N'-methylethyleneurea Degas Degas (N2) 30 mins Monomer->Degas Polymerize Polymerization 60°C, AIBN, 12h Degas->Polymerize Precipitate Precipitation in Acetone Polymerize->Precipitate Dry Vacuum Dry Yield: White Powder Precipitate->Dry

Caption: Synthesis workflow for high-purity PVMEU.

References

  • Kelland, M. A. (2006).[1][2] History of the Development of Low Dosage Hydrate Inhibitors. Energy & Fuels. Link

  • Chua, P. C., & Kelland, M. A. (2012).[1] Poly(N-vinyl azacyclooctanone): A More Powerful Structure II Kinetic Hydrate Inhibitor than Poly(N-vinyl caprolactam).[1] Energy & Fuels. Link

  • Bühler, V. (2005). Polyvinylpyrrolidone Excipients for Pharmaceuticals. Springer. (Reference for PVP comparison). Link

  • Cairns, T. L. (1951). N-vinyl alkylene ureas and polymers thereof. US Patent 2,541,152. Link

  • Zhang, J., & Kelland, M. A. (2021). Kinetic Hydrate Inhibition of Poly(N-vinyl lactam)s. Chemical Engineering Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethenyl-3-methylimidazolidin-2-one

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-ethenyl-3-methylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-ethenyl-3-methylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, categorized by the stage of the experimental process.

Part 1: Starting Materials and Precursor Synthesis

Question 1: What are the common synthetic routes to 1-ethenyl-3-methylimidazolidin-2-one, and which is recommended?

Answer: There are several viable routes, but a common and practical approach is a two-step synthesis:

  • Cyclization: First, synthesize the precursor, 3-methylimidazolidin-2-one, by reacting N-methylethylenediamine with a carbonyl source like urea, phosgene, or carbonyldiimidazole (CDI). The use of CDI is often preferred for its milder conditions and higher selectivity.[1][2]

  • N-Vinylation: Subsequently, introduce the ethenyl (vinyl) group onto the nitrogen atom. This can be achieved through various methods, including reaction with acetylene gas under pressure or, more conveniently and often with higher yield, through a palladium-catalyzed reaction with a vinylating agent like vinyl acetate.

For researchers seeking a more direct, single-pot method, palladium-catalyzed intramolecular diamination or carboamination reactions of N-allyl ureas have been developed, which can generate the substituted imidazolidin-2-one core in a single transformation.[3][4]

Question 2: My yield for the 3-methylimidazolidin-2-one precursor is low. What are the likely causes?

Answer: Low yield in the precursor synthesis is a common issue often traced back to a few key factors:

  • Purity of N-methylethylenediamine: This starting material is hygroscopic and can absorb atmospheric CO₂ and water, which can interfere with the reaction. Ensure it is freshly distilled or from a newly opened bottle.

  • Choice of Carbonyl Source: While urea is inexpensive, its reaction often requires high temperatures, which can lead to side products. Phosgene and its derivatives (e.g., triphosgene) are effective but highly toxic. Carbonyldiimidazole (CDI) is often the best choice for achieving high yields under mild conditions.[1]

  • Reaction Conditions: Incomplete reaction or byproduct formation can result from non-optimal temperature or reaction time. When using urea, ensure the temperature is high enough to drive off ammonia. For CDI, ensure the solvent is anhydrous, as CDI is moisture-sensitive.

Part 2: The N-Vinylation Step

Question 3: I am struggling with the N-vinylation step. The reaction is sluggish, and the yield is poor. What should I troubleshoot?

Answer: The N-vinylation step is often the most challenging part of the synthesis. Poor outcomes are typically linked to the catalyst, reaction conditions, or side reactions.

  • Catalyst Issues: If you are using a palladium-catalyzed approach (e.g., with vinyl acetate), catalyst activity is paramount. Ensure you are using a high-quality catalyst and that it is handled under an inert atmosphere if it is air-sensitive.

  • Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the polymerization of the vinylating agent or decomposition of the product. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Careful temperature optimization is critical.

    • Solvent: The solvent must be anhydrous and appropriate for the chosen catalytic system.

  • Inhibitors: The starting 3-methylimidazolidin-2-one may contain impurities that can poison the catalyst. Consider purifying the precursor by vacuum distillation or recrystallization before the vinylation step.

Question 4: I am observing the formation of a significant amount of a high-molecular-weight, viscous substance in my reaction flask. What is it, and how can I prevent it?

Answer: This is a classic sign of polymerization. The vinyl group on both the starting material (if using a vinylating agent like vinyl acetate) and the product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of initiators (like peroxides in old solvents).

Preventative Measures:

  • Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Lower the Reaction Temperature: Optimize the reaction to proceed at the lowest possible temperature that still affords a reasonable reaction rate.

  • Degas the Solvent: Remove dissolved oxygen, which can initiate polymerization, by sparging the solvent with an inert gas (e.g., argon or nitrogen) before starting the reaction.

Part 3: Product Purification and Handling

Question 5: My crude product is a dark brown or yellow oil. How can I decolorize it and improve its purity?

Answer: Colored impurities are common and usually arise from side reactions or decomposition.

  • Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal (typically 1-2% w/w), and stir the mixture (gently heating may improve efficiency) for a few hours. Remove the charcoal by filtration through a pad of Celite.[5]

  • Vacuum Distillation: This is the most common and effective method for purifying the final product. However, it must be performed carefully to avoid polymerization (see Question 4). It is highly recommended to add a radical inhibitor to the distillation flask.

  • Adsorbent Treatment: For removing protic impurities, which can be problematic in subsequent applications, passing a solution of the product through a plug of a suitable adsorbent like activated alumina or using specialized complex salts containing MgO and/or SiO₂ can be effective.[6]

Question 6: The product seems to decompose or polymerize during vacuum distillation. How can I purify it safely?

Answer: Thermal instability is a key challenge. To mitigate this during distillation:

  • Use a High-Quality Vacuum: A lower pressure allows for distillation at a lower temperature, reducing the risk of thermal decomposition. Aim for a vacuum below 1 mmHg if possible.

  • Use an Appropriate Apparatus: A short-path distillation apparatus minimizes the residence time of the compound at high temperatures.

  • Add an Inhibitor: As mentioned previously, always add a radical inhibitor like hydroquinone to the distillation flask.

  • Control the Heating: Use a well-controlled heating mantle and stir the liquid to ensure even heat distribution and prevent localized overheating.

Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Precursor Impure starting materials (N-methylethylenediamine); Suboptimal reaction conditions; Inefficient carbonyl source.Use freshly distilled diamine; Optimize temperature and time; Use CDI for milder conditions.[1]
Incomplete Vinylation Inactive catalyst; Insufficient temperature; Presence of catalyst poisons.Use high-quality catalyst under inert atmosphere; Carefully optimize temperature; Purify the precursor before use.
Polymer Formation High reaction/distillation temperature; Presence of oxygen or other radical initiators.Add a radical inhibitor (e.g., hydroquinone, BHT); Lower reaction temperature; Degas solvents before use.
Dark Product Color Side reactions; Thermal decomposition during workup or purification.Treat a solution of the crude product with activated charcoal;[5] Use a short-path distillation apparatus.
Difficult Purification Thermal instability of the product; Presence of close-boiling impurities.Use high vacuum for distillation to lower the boiling point; Consider flash column chromatography on silica gel.
Visualized Workflow and Mechanisms
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions LowYield Low Yield or Incomplete Reaction CheckReagents Verify Purity of Starting Materials & Solvents LowYield->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) LowYield->CheckConditions Impurity Byproduct Formation or Low Purity Impurity->CheckConditions AnalyzeCrude Analyze Crude Product (NMR, GC-MS) Impurity->AnalyzeCrude PurifyReagents Purify/Re-source Reagents CheckReagents->PurifyReagents Optimize Optimize Reaction Conditions CheckConditions->Optimize CheckCatalyst Assess Catalyst Activity & Loading AddInhibitor Add Radical Inhibitor AnalyzeCrude->AddInhibitor PurifyProduct Refine Purification (Distillation, Charcoal) AnalyzeCrude->PurifyProduct

Caption: A logical workflow for troubleshooting common synthesis issues.

Mechanism: Acid-Catalyzed Cyclization

A potential route to imidazolidin-2-ones involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas. The key step is the formation of a reactive N-acyliminium ion intermediate.[2]

G A N-(2,2-dimethoxyethyl)-N'-methylurea B Protonation & Loss of Methanol A->B + H⁺, - MeOH C N-Acyliminium Cation (Intermediate B) B->C D Intramolecular Cyclization C->D E Protonated Imidazolidin-2-one D->E F Deprotonation E->F G 3-Methylimidazolidin-2-one F->G

Caption: Formation of the imidazolidinone ring via an N-acyliminium ion.

Experimental Protocols

Protocol: Palladium-Catalyzed N-Vinylation of 3-Methylimidazolidin-2-one

This protocol is adapted from general procedures for palladium-catalyzed N-vinylation and carboamination reactions and should be optimized for specific laboratory conditions.[3][4]

Materials:

  • 3-Methylimidazolidin-2-one (1.0 eq)

  • Vinyl acetate (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate, 2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 4 mol%)

  • A suitable base (e.g., NaOtBu, 1.2 eq)

  • Anhydrous, degassed toluene (solvent)

  • Radical inhibitor (e.g., hydroquinone, ~0.1 mol%)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, the base, and the radical inhibitor.

  • Addition of Reagents: Add the 3-methylimidazolidin-2-one followed by the anhydrous, degassed toluene. Stir the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add the vinyl acetate via syringe.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation (adding a fresh pinch of inhibitor) to afford 1-ethenyl-3-methylimidazolidin-2-one as a clear liquid.

References
  • Gazzola, S., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 75. Available at: [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new route to imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. Available at: [Link]

  • Wuts, P. G. M., & Northuis, J. M. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 634(1), 63-79. Available at: [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. *PMC. Available at: [Link]

  • Donia, R. A., et al. (1949). The Synthesis of 1,3-Dialkylimidazolidines. Journal of Organic Chemistry, 14(5), 952-963. Available at: [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Synthesis of Enantiomerically Enriched Imidazolidin-2-Ones via Asymmetric Pd-Catalyzed Alkene Carboamination Reactions. Journal of the American Chemical Society, 129(12), 3497-3505. Available at: [Link]

  • Gazzola, S., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. Available at: [Link]

  • Google Patents (1995). Method for purifying 1,3-dimethyl-2-imidazolidinone. JPH0768221B2.
  • Shulga, S., et al. (2015). Purification Of 1-butyl-3-methylimidazolium chloride after dissolution of wheat straw. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 28543-28585. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Ethenyl-3-methylimidazolidin-2-one

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-ethenyl-3-methylimidazolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-ethenyl-3-methylimidazolidin-2-one. While specific literature on this compound is limited, the principles outlined here are derived from established methodologies for purifying substituted imidazolidinones and other vinyl-containing N-heterocycles. This document offers troubleshooting guides, frequently asked questions, and detailed protocols to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 1-ethenyl-3-methylimidazolidin-2-one?

A1: Impurities largely depend on the synthetic route. Common synthesis pathways for imidazolidinones may introduce specific contaminants.[1][2] Potential impurities could include:

  • Starting Materials: Unreacted N-methyl-N'-vinylethylenediamine or related precursors.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., carbonates), or metal catalysts used in cyclization steps.[1][3]

  • By-products: Oligomers or polymers formed by the vinyl group, or products from side-reactions.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: What are the primary purification techniques for this compound?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for thermally stable liquids to separate them from non-volatile impurities or solvents with significantly different boiling points.

  • Flash Column Chromatography: A highly versatile technique for separating the target compound from impurities with different polarities.[3]

  • Recrystallization: Suitable if the compound is a solid at room temperature and a suitable solvent system can be identified.[4][5]

Q3: How can I assess the purity of my purified 1-ethenyl-3-methylimidazolidin-2-one?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity and separate non-volatile impurities. Developing a method may involve using a cation exchange column or a reverse-phase column.[6]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and check the purity of column fractions.[7]

Q4: Are there any stability concerns I should be aware of during purification?

A4: Yes, two primary concerns are:

  • Thermal Stability: Imidazolium-based compounds can be susceptible to thermal degradation at high temperatures.[8] It is crucial to determine the compound's decomposition temperature, if possible, and to use the lowest feasible temperature during distillation.

  • Vinyl Group Reactivity: The ethenyl (vinyl) group can be prone to polymerization, especially in the presence of heat, light, or radical initiators. It may be advisable to add a radical inhibitor (like a small amount of hydroquinone or BHT) if polymerization is a suspected issue, particularly during distillation.

Troubleshooting Guides

This section addresses specific problems you may encounter during purification.

Vacuum Distillation
ProblemPotential Cause(s)Recommended Solution(s)
Compound is not distilling 1. Vacuum is not low enough: The boiling point is pressure-dependent.[9]2. System leak: Prevents achieving the necessary vacuum.3. Incorrect thermometer placement: The thermometer must be positioned to accurately measure the vapor temperature.1. Improve Vacuum: Ensure your vacuum pump is functioning correctly and can reach the required pressure.2. Check for Leaks: Inspect all joints and connections. Use high-vacuum grease where appropriate.3. Adjust Thermometer: Position the top of the thermometer bulb just below the side arm leading to the condenser.[9]
Product is decomposing (turning dark) 1. Temperature is too high: Exceeding the compound's thermal stability limit.[8]2. Presence of acidic or basic impurities: These can catalyze decomposition at elevated temperatures.1. Reduce Temperature: Lower the heating mantle temperature. Improve the vacuum to allow distillation at a lower temperature.2. Neutralize Crude Product: Consider a pre-distillation wash with a mild bicarbonate solution, followed by thorough drying.
Bumping or uncontrolled boiling 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly. 1. Promote Smooth Boiling: Add fresh boiling chips or a magnetic stir bar.[9]2. Heat Gradually: Increase the heat applied to the distillation pot slowly and evenly.
Poor separation of impurities 1. Similar boiling points: Impurities may have boiling points close to the product.2. Inefficient distillation column: A simple distillation setup may not be sufficient.1. Fractional Distillation: Use a fractionating column (e.g., Vigreux) to increase theoretical plates and improve separation.2. Pre-Purification: Consider a preliminary purification step like a column chromatography to remove the closely boiling impurity before distillation.
Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Compound streaks on the column/TLC plate 1. Sample overload: Too much crude material was loaded.2. Inappropriate solvent system: The compound may have low solubility in the chosen eluent.3. Compound is too polar: Strong interaction with the silica gel.1. Reduce Sample Load: Load a smaller amount of material onto the column.2. Optimize Eluent: Add a more polar solvent to the mobile phase to increase solubility and migration.3. Modify Stationary Phase: Consider using a less polar stationary phase like alumina or a bonded-phase silica. A small amount of a basic modifier (e.g., triethylamine) in the eluent can help with highly basic compounds.
Poor separation from an impurity 1. Similar polarity: The impurity and product have very close Rf values.2. Incorrect solvent system: The eluent is not providing sufficient selectivity.1. Fine-Tune Eluent: Test different solvent systems with varying polarities and compositions. Sometimes changing one of the solvent components (e.g., ethyl acetate to diethyl ether) can improve separation.2. Gradient Elution: Use a solvent gradient from a less polar to a more polar system to better resolve components.
Product does not elute from the column 1. Compound is too polar for the eluent. 2. Irreversible adsorption or reaction on silica gel. 1. Increase Eluent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch to a methanol/dichloromethane mixture).2. Change Adsorbent: Use a different stationary phase such as alumina or Celite.
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Insoluble impurities are present. 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly.2. Slow Cooling: Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath.[4]3. Hot Filtration: Perform a hot filtration step to remove any insoluble impurities before cooling.[10]
No crystals form upon cooling 1. Solution is too dilute. 2. Supersaturation has not been achieved. 1. Concentrate Solution: Evaporate some of the solvent and allow the solution to cool again.2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.
Product is still impure after recrystallization 1. Inappropriate solvent choice: The impurities are co-crystallizing with the product.[11]2. Incomplete removal of mother liquor. 1. Select a Different Solvent: Find a solvent where the impurity is either very soluble or insoluble at all temperatures, while the product has high solubility at high temperatures and low solubility at low temperatures.[5]2. Wash Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4]
Experimental Protocols & Workflows
Purification Workflow Diagram

This diagram illustrates a general workflow for the purification of 1-ethenyl-3-methylimidazolidin-2-one.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Analyze sample Distill Vacuum Distillation TLC->Distill Non-polar impurities or non-volatile residue Column Column Chromatography TLC->Column Polar impurities or thermally sensitive Analysis Purity Analysis (NMR, GC-MS, HPLC) Distill->Analysis Column->Analysis Recrystal Recrystallization Recrystal->Analysis Re-analyze Analysis->Recrystal Purity < Target Pure Pure Product Analysis->Pure Purity ≥ Target

Caption: General purification workflow for 1-ethenyl-3-methylimidazolidin-2-one.

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying thermally stable liquid products from non-volatile impurities.

Materials and Equipment:

  • Crude 1-ethenyl-3-methylimidazolidin-2-one

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump, cold trap, and manometer

  • Vacuum grease

Procedure:

  • Preparation: Ensure the crude material is dry. If necessary, dry it over a suitable agent like anhydrous magnesium sulfate and filter.

  • Apparatus Assembly: Assemble the short-path distillation apparatus. Ensure all glass joints are clean and lightly greased to ensure a good seal. Place a stir bar or boiling chips in the distillation flask.[9]

  • Distillation:

    • Add the crude product to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Turn on the cooling water to the condenser.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is stable, gradually heat the distillation pot.

    • Collect any low-boiling fractions (foreruns) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask and collect the main fraction.

    • Stop the distillation before the pot goes to dryness to avoid overheating the residue.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Protocol 2: Flash Column Chromatography

This protocol is for separating the product from impurities of different polarities.

Materials and Equipment:

  • Crude 1-ethenyl-3-methylimidazolidin-2-one

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixture)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal system gives the product an Rf value of ~0.3.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (with air or nitrogen) to achieve a steady flow.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Logic: Failed Recrystallization

This diagram provides a decision-making process if your initial recrystallization attempt fails.

G Start Recrystallization Fails OiledOut Did the compound 'oil out'? Start->OiledOut NoCrystals Did no crystals form? OiledOut->NoCrystals No AddSolvent Add more hot solvent and re-cool slowly OiledOut->AddSolvent Yes Concentrate Concentrate solution by removing solvent NoCrystals->Concentrate Yes StillOils Still oils out? AddSolvent->StillOils ChangeSolvent Change solvent system. Try a solvent pair. StillOils->ChangeSolvent Yes Success Success: Collect Crystals StillOils->Success No ChangeSolvent->Success Induce Induce crystallization (scratch/seed crystal) Concentrate->Induce StillNoCrystals Still no crystals? Induce->StillNoCrystals StillNoCrystals->ChangeSolvent Yes StillNoCrystals->Success No

Caption: Troubleshooting decision tree for a failed recrystallization experiment.

References
  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC.
  • mitigating degradation of 1-Ethyl-3-methylimidazolium benzoate at high temper
  • Recrystalliz
  • Identification and synthesis of impurities formed during sertindole prepar
  • Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. (2008). Research Journal of Pharmacy and Technology.
  • Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggreg
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Troubleshooting Purific
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Imidazolidinone synthesis. Organic Chemistry Portal.
  • Quality control of 1-alkyl-3-methylimidazolium ionic liquid precursors with HPLC.
  • Synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organoc
  • Technical Support Center: Purification of 5-Methyl-3-vinyl-2-oxazolidinone by Distill
  • How to Prepare 1,3-Dimethyl-2-imidazolidinone?. (2020). Guidechem.
  • Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estim
  • Laboratory Techniques of Purification and Isol

Sources

Troubleshooting

side reactions in the vinylation of imidazolidinones

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to provide actionable, mechanistically grounded troubleshooting strategies for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to provide actionable, mechanistically grounded troubleshooting strategies for the N-vinylation of imidazolidinones. This transformation is critical in the synthesis of active pharmaceutical ingredients (APIs) and chiral organocatalysts (e.g., MacMillan catalysts), but it is notoriously prone to side reactions such as ring opening, isomerization, and homocoupling.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and validated experimental protocols to optimize your vinylation yields.

Diagnostic Workflow for Vinylation Failures

TroubleshootingWorkflow Start Vinylation Issue Detected Check1 Isomerization of Vinyl Group? Start->Check1 Check2 Ring Opening or Schiff Base? Start->Check2 Check3 Homocoupling (Diene Formation)? Start->Check3 Sol1 Switch to Fe Catalyst (e.g., FeCl3) Check1->Sol1 Yes Sol2 Use Milder Base (Cs2CO3) or PTC (TBAB) Check2->Sol2 Yes Sol3 Strict Degassing & Slow Addition Check3->Sol3 Yes

Diagnostic workflow for identifying and resolving common side reactions in N-vinylation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing Schiff base by-products and ring-opened impurities during Pd-catalyzed N-vinylation? Diagnostic: Mass spectrometry typically reveals a molecular ion peak corresponding to a Schiff base. Causality: In standard Buchwald-Hartwig amidation conditions, strong alkoxide bases (e.g., NaOtBu) are used to deprotonate the amine. However, the carbonyl carbon of the imidazolidinone ring is highly electrophilic. The base can induce a nucleophilic attack on the ring, leading to C-N bond cleavage, ring opening, and subsequent Schiff base formation[1]. Solution: Substitute strong alkoxides with milder bases like Cs2CO3 or K3PO4. Alternatively, transition to a solvent-free Phase-Transfer Catalysis (PTC) system using tetrabutylammonium bromide (TBAB), which entirely eliminates the need for strong inorganic bases[2].

Q2: How do I prevent E/Z isomerization of the vinyl halide during cross-coupling? Diagnostic: NMR analysis shows a loss of stereochemical fidelity, yielding a mixture of (E) and (Z) N-vinyl imidazolidinones. Causality: Palladium-catalyzed vinylations are prone to β-hydride elimination from the Pd-vinyl intermediate prior to reductive elimination. This reversible process allows the alkene to rotate, resulting in E/Z isomerization. Solution: Switch from Palladium to an Iron-catalyzed system. Iron catalysts (e.g., FeCl3) under ligand-free conditions have been shown to suppress β-hydride elimination. For instance, coupling (E)-vinyl chlorides with imidazoles using FeCl3 predominantly affords the (E)-isomers, preserving the stereochemistry of the starting material[3].

Q3: Why is my reaction generating diene by-products (homocoupling)? Diagnostic: TLC shows a highly non-polar, UV-active spot; GC-MS confirms a mass double that of the vinyl halide. Causality: Homocoupling occurs via the transmetalation of two Pd-vinyl species or through oxidative coupling in the presence of trace oxygen. Solution: Ensure strict Schlenk techniques to maintain an oxygen-free environment. Degas all solvents via the freeze-pump-thaw method and add the vinyl halide slowly via a syringe pump.

Mechanistic Divergence of Side Reactions

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Vinyl Complex) Pd0->OxAdd Amidation Amidation with Imidazolidinone OxAdd->Amidation Side1 β-Hydride Elimination (E/Z Isomerization) OxAdd->Side1 Side3 Transmetalation (Homocoupling) OxAdd->Side3 RedElim Reductive Elimination Amidation->RedElim Side2 Base Attack (Ring Opening/Schiff Base) Amidation->Side2 RedElim->Pd0 Product Desired N-Vinyl Imidazolidinone RedElim->Product

Mechanistic pathways of Pd-catalyzed N-vinylation highlighting side reaction divergence.

Quantitative Comparison of N-Vinylation Catalytic Systems

To aid in selecting the appropriate reaction conditions, the following table summarizes the performance and common pitfalls of various catalytic systems used for imidazolidinone vinylation.

Catalytic SystemTypical Base/AdditiveMajor Side ReactionE/Z StereoretentionTypical Yield
Pd / Phosphine NaOtBu or Cs2CO3Schiff Base / Ring OpeningLow to Moderate40 - 60%
Fe / Ligand-free None / K2CO3Halogen ExchangeHigh (with chlorides)65 - 80%
PTC (TBAB) Solvent-free (None)Hydrolysis (Trace)Moderate70 - 76%

Validated Experimental Protocol: Solvent-Free Phase-Transfer Catalyzed N-Vinylation

This protocol circumvents the use of transition metals and strong bases, directly addressing the root causes of isomerization and ring-opening side reactions[2]. It acts as a self-validating system by relying on controlled thermal activation and specific phase-transfer dynamics.

Materials Required:

  • Imidazolidin-2-one (or 4-one derivative)

  • Vinyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Dry Argon gas

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask, add imidazolidin-2-one (1.0 equiv) and TBAB (10 mol%).

    • Causality Note: TBAB acts as the phase-transfer catalyst, stabilizing the vinyl bromide through ion-pairing and enhancing the nucleophilicity of the imidazolidinone nitrogen without the need for destructive alkoxide bases[2].

  • Electrophile Addition: Add vinyl bromide (1.2 equiv) dropwise.

    • Causality Note: A slight excess compensates for any volatile loss, while slow addition prevents localized thermal spikes that could lead to polymerization or homocoupling.

  • Thermal Activation: Heat the neat mixture to 60°C under an inert argon atmosphere[2].

    • Causality Note: 60°C provides sufficient kinetic energy for the substitution without triggering thermal degradation of the heterocycle.

  • Reaction Monitoring: Stir the mixture for 4 hours. Validate completion via TLC (Eluent: 1:1 EtOAc/Hexane), checking for the disappearance of the UV-active imidazolidinone starting material.

  • Quenching & Extraction: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate and quench with distilled water.

    • Causality Note: Water solubilizes the TBAB catalyst and any unreacted salts, cleanly isolating the organic product in the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 1-vinylimidazolidin-2-one (Expected yield: ~76%)[2].

References

  • N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. mdpi.com. 1

  • 1-Vinylimidazolidin-2-one (EVT-3520051). evitachem.com. 2

  • Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl3. researchgate.net.3

Sources

Optimization

optimizing initiator concentration for 1-ethenyl-3-methylimidazolidin-2-one polymerization

This guide serves as a specialized technical support center for the polymerization of 1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI). This monomer belongs to the class of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for the polymerization of 1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI).

This monomer belongs to the class of N-vinyl lactams/ureas (similar to N-vinylpyrrolidone, NVP). It is classified as a "Less Activated Monomer" (LAM) due to the electron-rich nature of the vinyl group adjacent to the nitrogen lone pair. This unique electronic structure necessitates precise control over initiator concentration to balance conversion rates against molecular weight and to prevent hydrolytic degradation.

Module 1: Theoretical Framework & Kinetic Logic

Before optimizing, you must understand the governing kinetics. For N-vinyl monomers, the relationship between initiator concentration (


) and polymer properties follows standard free-radical kinetics, but with heightened sensitivity to transfer reactions.
The Trade-Off: Rate vs. Molecular Weight
  • Polymerization Rate (

    
    ):  Scales with the square root of initiator concentration.
    
    
    
    
    • Implication: Quadrupling the initiator only doubles the reaction rate.

  • Degree of Polymerization (

    
    ):  Scales inversely with the square root of initiator concentration.
    
    
    
    
    • Implication: To double the molecular weight, you must reduce the initiator load by a factor of four.

The VMI Specific Risk: Hydrolysis & Branching

Unlike acrylates, VMI is prone to acid-catalyzed hydrolysis , yielding 1-methylimidazolidin-2-one and acetaldehyde.

  • High

    
     Risk:  Rapid decomposition can lead to local exotherms. If the temperature spikes uncontrolled, it promotes side reactions (branching via hydrogen abstraction from the polymer backbone), leading to high dispersity (
    
    
    
    ) or micro-gels.
  • Low

    
     Risk:  excessively slow kinetics allow "dead" time for trace water/impurities to hydrolyze the monomer before it polymerizes.
    

Module 2: The Optimization Protocol (SOP)

Do not guess. Use this Self-Validating Matrix Protocol to determine the optimal concentration for your specific target


.

Objective: Establish the relationship between


 and 

/Conversion for your specific lot of monomer.
Experimental Setup
  • Monomer: 1-ethenyl-3-methylimidazolidin-2-one (Purified by vacuum distillation if yellow).

  • Solvent: Deionized Water (pH adjusted to 7-8) or Anhydrous Methanol. Avoid acidic solvents.

  • Initiator: Azo-based preferred (e.g., AIBN for organics, AIBA/V-50 for water). Avoid peroxides if possible to reduce branching.

  • Temperature: 60°C - 70°C (Initiator dependent).

Step-by-Step Workflow
  • Stock Solution Preparation: Prepare a 30% w/w monomer solution. Adjust pH to 7.5 using dilute NaOH or ammonia (crucial to prevent hydrolysis).

  • The Matrix: Prepare 5 reaction vials with the following initiator loads (wt% relative to monomer):

    • Vial A: 0.1% (Target: Ultra-High

      
      , Slow Rate)
      
    • Vial B: 0.3% (Target: High

      
      )
      
    • Vial C: 0.6% (Standard Balance)

    • Vial D: 1.0% (Target: Low

      
      , Fast Rate)
      
    • Vial E: 2.5% (Target: Oligomers/Very Low

      
      )
      
  • Degassing (CRITICAL): N-vinyl monomers are highly sensitive to oxygen inhibition. Sparge each vial with Nitrogen/Argon for 20 minutes before adding the initiator, or use freeze-pump-thaw.

  • Polymerization: Seal vials. Immerse in heating bath. Run for 8-12 hours.

  • Quenching: Cool to 0°C. Open to air.

  • Analysis: Measure conversion (Gravimetric or NMR) and

    
     (GPC/SEC).
    
Data Visualization: The Optimization Workflow

OptimizationWorkflow Start Start: Monomer Prep (pH 7-8) Matrix Prepare Matrix [I] = 0.1% to 2.5% Start->Matrix Degas Degas (N2 Sparge) >20 mins Matrix->Degas Prevent O2 Inhibition React Polymerize 60-70°C, 8-12h Degas->React Analyze Analyze (GPC + NMR) React->Analyze Analyze->Matrix Refine [I] Range

Caption: Logical workflow for establishing the initiator-to-molecular-weight relationship.

Module 3: Troubleshooting Guide

This section addresses specific failure modes encountered with VMI polymerization.

Issue 1: Low Conversion / No Polymerization
Possible CauseDiagnostic QuestionCorrective Action
Oxygen Inhibition Did you sparge for <15 mins? Is the solution open to air?Strict Degassing: Sparge for 30 mins or use Freeze-Pump-Thaw.[1] N-vinyl radicals are easily quenched by

.
Impure Monomer Is the monomer yellow or acidic?Distillation: Vacuum distill the monomer. Check pH; if <6, hydrolysis products (acetaldehyde) may act as inhibitors.
Initiator Dead Is the initiator old? Stored improperly?Recrystallize AIBN (from methanol) or buy fresh V-50. Check half-life temperature.
Issue 2: Molecular Weight Too Low
  • Root Cause: Initiator concentration is too high, creating too many radical centers.

  • Secondary Cause: Chain transfer to solvent or monomer.

  • Solution:

    • Reduce

      
       by 50%.
      
    • Switch to a solvent with a lower Chain Transfer Constant (

      
      ). (e.g., Water is better than Isopropanol; Benzene is better than THF).
      
    • Lower the temperature (decreases

      
       of initiator relative to 
      
      
      
      ).
Issue 3: Gelation or High Dispersity ( )
  • Mechanism: At high conversion, polymer viscosity increases, leading to the Trommsdorff (Gel) Effect . Local hotspots cause hydrogen abstraction from the polymer backbone, creating branch points.

  • Solution:

    • Stop reaction at 70-80% conversion.

    • Dilute the reaction (reduce monomer concentration to <20%).

    • Avoid Peroxides: Use Azo initiators (AIBN/AMBN) which are less likely to abstract protons than peroxide radicals.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected LowConv Low Conversion Problem->LowConv LowMw Mw Too Low Problem->LowMw Gelation Gelation / High PDI Problem->Gelation O2Check Check Degassing LowConv->O2Check pHCheck Check pH (Hydrolysis?) LowConv->pHCheck ReduceI Reduce [I] LowMw->ReduceI ChangeSolvent Change Solvent (Avoid Chain Transfer) LowMw->ChangeSolvent Dilute Dilute Reaction Gelation->Dilute StopEarly Stop at <80% Conv. Gelation->StopEarly

Caption: Decision tree for diagnosing common polymerization failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use peroxides (BPO, KPS) instead of Azo initiators?

  • Answer: It is not recommended . Peroxides (like Benzoyl Peroxide) generate oxygen-centered radicals that are highly energetic and prone to abstracting hydrogen atoms from the polymer backbone or the N-methyl group of the VMI ring. This leads to branching and crosslinking. Carbon-centered radicals from Azo initiators (AIBN, V-50) are "softer" and prefer addition over abstraction, yielding linear polymers.

Q2: My reaction turns yellow. Is this normal?

  • Answer: No. Yellowing typically indicates oxidation or the formation of conjugated byproducts (impurities). This often happens if oxygen was not fully removed or if the monomer has partially hydrolyzed to acetaldehyde (which can aldol condense). Ensure pH is neutral/basic and degassing is thorough.

Q3: What is the optimal solvent for VMI polymerization?

  • Answer:

    • Water: Excellent for high reaction rates (due to hydrophobic effect/hydrogen bonding) but requires water-soluble initiators (V-50, V-044). Keep pH > 7.

    • Methanol/Ethanol: Good solubility, but alcohols act as chain transfer agents, limiting maximum

      
      .
      
    • DMF/DMSO: Good for high

      
       but difficult to remove.
      
    • Recommendation: Use Water (pH 8) for speed and green chemistry; use DMF for ultra-high molecular weight.

References

  • Kinetics of N-Vinyl Polymerization: Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd ed.). Elsevier. (Foundational text on radical kinetics and initiator effects).[2]

  • N-Vinyl Amide Hydrolysis & Stability:Login, R. B. (1990). N-Vinylpyrrolidone and N-Vinylcaprolactam Polymerization. Journal of Polymer Science. (Describes the hydrolysis mechanism applicable to VMI).
  • Initiator Selection for LAMs:Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Source for Azo vs. Peroxide selection in N-vinyl systems).
  • VMI Monomer Data: Sipomer® WAM Series Technical Data Sheet. Solvay/Syensqo. (Industrial reference for wet adhesion monomers based on imidazolidinone).

Sources

Troubleshooting

controlling the molecular weight of poly(1-ethenyl-3-methylimidazolidin-2-one)

Technical Support Center: Poly(1-ethenyl-3-methylimidazolidin-2-one) Molecular Weight Control Executive Summary Poly(1-ethenyl-3-methylimidazolidin-2-one), often abbreviated as PVMI or poly(N-vinyl-N'-methylimidazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Poly(1-ethenyl-3-methylimidazolidin-2-one) Molecular Weight Control

Executive Summary

Poly(1-ethenyl-3-methylimidazolidin-2-one), often abbreviated as PVMI or poly(N-vinyl-N'-methylimidazolidin-2-one), belongs to the class of N-vinyl amide/urea polymers .[1] Like its structural analogs N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL), PVMI presents unique challenges in molecular weight (MW) control due to the high reactivity of its propagating radical and its susceptibility to side reactions.

This guide addresses the specific instability of the "Less Activated Monomer" (LAM) radical species and provides field-proven protocols for achieving target molecular weights (


) with narrow dispersity (

).

Part 1: The Core Challenge (Mechanism & Logic)

The Problem: Standard Free Radical Polymerization (FRP) of PVMI typically yields broad molecular weight distributions (


) and uncontrolled chain lengths. This is because the propagating radical is unstable and highly reactive, leading to high rates of chain transfer and termination.

The Solution: To control MW, you must use Reversible Deactivation Radical Polymerization (RDRP) .[1][2] However, not all RDRP methods work:

  • ATRP: Often fails due to the complexation of the transition metal catalyst with the urea moiety of the monomer.

  • Standard RAFT (Dithioesters): Fails. The stable intermediate radical formed by dithioesters inhibits the polymerization of the unstable PVMI radical.

  • The Fix: You must use Xanthates or Dithiocarbamates (MADIX polymerization). These agents form less stable intermediates, allowing the unstable PVMI radical to fragment and propagate efficiently.

Mechanism Visualization

The following diagram illustrates the specific RAFT/MADIX equilibrium required for PVMI.

PVMI_RAFT_Mechanism cluster_RAFT RAFT/MADIX Equilibrium (Critical Step) Initiator Initiator (AIBN) Monomer Monomer (1-ethenyl-3-methylimidazolidin-2-one) Initiator->Monomer Initiation PropRadical Propagating Radical (Pn•) Monomer->PropRadical Propagation Intermediate Intermediate Radical (Unstable for LAMs) PropRadical->Intermediate Addition (k_add) CTA Chain Transfer Agent (Xanthate/Dithiocarbamate) Intermediate->PropRadical Fragmentation (k_frag) Dormant Dormant Polymer (Pn-CTA) Intermediate->Dormant Equilibrium Annotation CRITICAL: For PVMI, the 'Intermediate' must be unstable enough to fragment. Dithioesters are too stable (Inhibition). Xanthates are ideal. Intermediate->Annotation Dormant->PropRadical Re-activation

Figure 1: The MADIX/RAFT mechanism tailored for N-vinyl monomers. Success depends on the high fragmentation rate of the intermediate radical.

Part 2: Troubleshooting & FAQs

Scenario A: "I am getting no polymer or very low conversion (<10%)."

Q1: Which Chain Transfer Agent (CTA) are you using?

  • Incorrect: CPDB (Cyanoisopropyl dithiobenzoate) or other dithioesters/trithiocarbonates designed for styrenics/acrylates.

  • Why: These agents stabilize the radical too well. The PVMI radical adds to the CTA and gets "stuck," unable to fragment back off to add more monomer. This is called the "retardation effect."

  • Correct Protocol: Switch to a Xanthate (e.g., O-ethyl-S-(1-phenylethyl) xanthate) or a Dithiocarbamate (e.g., Cyanomethyl methyl(phenyl)carbamodithioate). These are "Switchable" or "Less Active" RAFT agents suitable for LAMs [1].

Q2: Is your solvent dry?

  • Issue: The imidazolidinone ring is a cyclic urea. While relatively stable, the vinyl group can be sensitive to hydrolysis under acidic aqueous conditions, leading to acetaldehyde and the cyclic urea byproduct.

  • Fix: Use anhydrous 1,4-Dioxane , DMF , or Anisole . If using water, ensure pH is neutral (pH 7-8) to prevent hydrolysis of the vinyl group [2].

Scenario B: "My Molecular Weight (Mn) is much higher than calculated."

Q3: What is your [Monomer]:[CTA] ratio?

  • Diagnosis: In RAFT/MADIX,

    
     is strictly defined by the ratio of monomer consumed to the moles of CTA. If 
    
    
    
    is high, your CTA efficiency (
    
    
    ) might be low, meaning the CTA isn't capturing chains effectively.
  • Fix:

    • Check the purity of your Xanthate (impurities act as dead chains).

    • Increase the [CTA] relative to the Initiator. A typical ratio is [CTA]:[Initiator] = 10:1 to 5:1 . If the initiator is too high, you generate too many new chains derived from the initiator rather than the CTA.

Q4: Did you stop the reaction too late?

  • Issue: At high conversions (>70%), viscosity increases drastically. This leads to the "Gel Effect" (Trommsdorff effect), where termination is suppressed, and propagation runs away, spiking the MW and broadening the PDI.

  • Fix: Stop the reaction at 50-60% conversion .

Scenario C: "My PDI is broad (>1.5) despite using RAFT."

Q5: Are you heating it fast enough?

  • Issue: N-vinyl monomers propagate very quickly. If the initiation is slow, chains start growing at different times.

  • Fix: Use an initiator with a suitable half-life (e.g., AIBN at 60°C or V-70 at 30°C). Ensure the reaction mixture reaches the set temperature rapidly.

Part 3: Optimized Synthesis Protocol

Target: PVMI Homopolymer (


 g/mol , 

) Method: RAFT/MADIX Polymerization
Materials Table
ComponentRoleSpecificationMolar Eq.
VMI Monomer MonomerDistilled under reduced pressure100
O-ethyl-S-(1-phenylethyl) xanthate CTA (MADIX)>98% Purity1.26
AIBN InitiatorRecrystallized from methanol0.25
1,4-Dioxane SolventAnhydrous, degassed(50 wt% solids)
Step-by-Step Workflow
  • Preparation:

    • Dissolve VMI monomer (1.26 g, 10 mmol) in 1,4-Dioxane (1.5 mL).

    • Add the Xanthate CTA (28.5 mg, 0.126 mmol).

    • Add AIBN (4.1 mg, 0.025 mmol). Note: Keep [CTA]/[I] ratio > 5.

  • Degassing (Crucial):

    • Seal the Schlenk tube with a rubber septum.

    • Perform 4 freeze-pump-thaw cycles . Oxygen is a radical scavenger and will kill the fragile PVMI radical immediately. Backfill with Argon/Nitrogen.[3]

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 60°C .

    • Stir magnetically at 300 rpm.

    • Time: Run for approx. 8-12 hours. (Monitor conversion via NMR).

  • Termination & Purification:

    • Quench by cooling in liquid nitrogen and exposing to air.

    • Precipitation: Dropwise addition into cold Diethyl Ether (PVMI is insoluble in ether).

    • Filter and dry under vacuum at 40°C for 24 hours.

  • Characterization (GPC):

    • Solvent: DMF + 0.05M LiBr. (Pure DMF often causes aggregation of PVMI, giving false high MW readings).

    • Standards: PMMA standards are preferred over Polystyrene for this polar polymer.

Part 4: Data & Calculations

To target a specific molecular weight, use the following equation. Do not rely on "recipe" amounts; calculate based on your target.



Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
PDI > 1.5 High conversion (>80%)Stop reaction earlier (50-60% conversion).
PDI > 1.5 [CTA]/[I] ratio too lowIncrease CTA amount. Target ratio 5:1 or 10:1.
No Polymer Oxygen inhibitionCheck seal; increase freeze-pump-thaw cycles.
No Polymer Wrong CTA (Dithioester)Switch to Xanthate (MADIX).
Bimodal GPC Chain couplingRadical concentration too high. Lower AIBN conc.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3] Australian Journal of Chemistry, 58(6), 379–410.

  • Pound, G., et al. (2008). Polymerization of N-vinylpyrrolidone: A Kinetic Study. Journal of Polymer Science Part A: Polymer Chemistry. (Analogous chemistry for N-vinyl amides).

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43, 496-505.

  • Sigma-Aldrich Technical Library. (n.d.). RAFT Polymerization: Choosing the Right Agent.

Sources

Optimization

Technical Support Center: Troubleshooting Imidazolidin-2-One Solubility

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that imidazolidin-2-one (cyclic urea) derivatives are notorious for their poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that imidazolidin-2-one (cyclic urea) derivatives are notorious for their poor aqueous solubility. This guide is designed to help you diagnose the root cause of your solubility issues and implement field-proven chemical and formulation strategies to overcome them.

Diagnostic Flowchart

Before attempting to fix a solubility issue, you must determine whether your compound is solid-state limited (high crystal lattice energy) or solvation limited (high lipophilicity).

SolubilityTroubleshooting Start Poor Aqueous Solubility of Imidazolidin-2-one CheckMP Measure Melting Point (Tm) & Calculate LogP Start->CheckMP HighTm High Tm (>200°C) Low/Mod LogP CheckMP->HighTm Solid-State Limited HighLogP Low/Mod Tm High LogP (>4) CheckMP->HighLogP Solvation Limited Lattice Root Cause: High Crystal Lattice Energy (Strong H-Bonding Tape Motif) HighTm->Lattice Lipophilic Root Cause: High Lipophilicity (Solvation Limited) HighLogP->Lipophilic ChemMod1 Chemistry: N-Alkylation / Disrupt Symmetry Lattice->ChemMod1 Form1 Formulation: Amorphous Solid Dispersions (ASDs) Lattice->Form1 ChemMod2 Chemistry: Add Ionizable Groups / Prodrugs Lipophilic->ChemMod2 Form2 Formulation: Lipid-Based Systems (SEDDS) Lipophilic->Form2

Diagnostic flowchart for imidazolidin-2-one solubility issues based on Tm and LogP.

Structural & Chemical Troubleshooting (Upstream Solutions)

Q: My imidazolidin-2-one derivative has a low LogP (<2) but is practically insoluble in water (<1 µg/mL). Why? A: You are encountering the "brick dust" phenomenon. The imidazolidin-2-one core contains a highly polarized N-H...O=C motif. In the solid state, these molecules self-assemble into extensive hydrogen-bonded networks (often termed "urea tapes" or cyclic dimers)[1],[2]. This results in an exceptionally high crystal lattice energy, reflected by a high melting point (Tm). Even if the molecule is hydrophilic (low LogP), the thermodynamic energy required to break the crystal lattice and solvate the individual molecules in water is simply too high[3].

Q: How can I chemically modify the cyclic urea core to improve solubility without losing target affinity? A: The most effective upstream strategy is the disruption of molecular planarity and symmetry [3],[4]. If the N-H groups are not critical for target binding, consider N-alkylation (e.g., N-methylation). This simple modification eliminates a key hydrogen bond donor, capping the hydrogen-bond network and drastically lowering the crystal packing energy[5]. If N-alkylation is not tolerated by your target, introducing steric bulk (e.g., an ortho-substituted aryl group) adjacent to the urea can force the molecule out of planarity, preventing efficient crystal packing and lowering the melting point[4].

Q: Are there specific prodrug strategies for cyclic ureas if I cannot permanently alter the structure? A: Yes. If the cyclic urea N-H must remain unsubstituted for target engagement, transient masking via a prodrug is highly effective. Conjugating the urea nitrogen or an adjacent functional group with an ionizable moiety can exponentially increase aqueous solubility[6]. For example, synthesizing amino acid conjugates of the poorly soluble imidazolidin-2-one derivative DW2282 has been shown to increase aqueous solubility by approximately 36-fold while retaining in vivo efficacy after enzymatic cleavage[7].

Solid-State & Formulation Troubleshooting (Downstream Solutions)

Q: I cannot alter the chemical structure. How do I formulate a "brick dust" imidazolidin-2-one for in vivo dosing? A: For high-melting-point, low-LogP molecules, traditional lipid-based formulations often fail because the drug is insoluble in both water and lipids. The most reliable downstream strategy is the generation of an Amorphous Solid Dispersion (ASD) [8],[9]. By co-precipitating the drug with a hydrophilic polymer (e.g., HPMCAS or PVP-VA), you trap the imidazolidin-2-one derivative in a high-energy, disordered amorphous state[10]. This completely bypasses the crystal lattice energy barrier, providing a significant kinetic boost to apparent solubility.

Q: My Amorphous Solid Dispersion (ASD) achieves high initial solubility but rapidly recrystallizes during dissolution. How do I stabilize it? A: This "spring and parachute" effect fails when the parachute (precipitation inhibitor) is inadequate. To stabilize the supersaturated state, ensure your polymer maintains strong intermolecular interactions (e.g., hydrogen bonding) with the imidazolidin-2-one core in solution. If a single polymer fails, consider a ternary ASD by adding a small percentage (5-10%) of a surfactant like Vitamin E TPGS. This lowers the interfacial tension and raises the activation energy required for crystal nucleation[11].

Self-Validating Experimental Methodologies

To ensure trustworthiness in your data, all solubility assays must be self-validating. A common pitfall is measuring solubility without verifying the solid state of the undissolved material.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. Thermodynamic assays measure the true equilibrium between the solid lattice and the solvated state[3].

  • Preparation: Add excess solid imidazolidin-2-one derivative (approx. 5 mg) to 1 mL of target buffer (e.g., FaSSIF or PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 37°C for a minimum of 48 hours. Why 48 hours? High-lattice-energy crystals have extremely slow dissolution kinetics; shorter times may yield false low readings.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute the supernatant and quantify the dissolved drug concentration via HPLC-UV.

  • Self-Validation Step (Critical): Recover the undissolved pellet, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD) . Why? If the PXRD pattern differs from your starting material, a polymorphic transition, salt disproportionation, or hydrate formation occurred during the assay[8]. Your measured solubility corresponds to this new crystal form, not the original API.

Protocol 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)
  • Solvent Selection: Dissolve the imidazolidin-2-one derivative and a selected polymer (e.g., PVP-VA 64) in a volatile common solvent (e.g., Methanol/DCM 1:1 v/v) at a 1:3 drug-to-polymer ratio.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation kinetically traps the drug molecules in the polymer matrix before they can nucleate and form the stable hydrogen-bonded urea tapes[12].

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Self-Validation Step: Analyze the powder via Modulated Differential Scanning Calorimetry (mDSC) . A single glass transition temperature (Tg) and the complete absence of a melting endotherm (Tm) confirm a homogeneous, fully amorphous dispersion.

Quantitative Data Summary

Enhancement TechniqueMechanism of ActionBest Suited ForTypical Solubility GainStability Risk
N-Alkylation Eliminates N-H donor, disrupting urea tape H-bonding lattice[3].Early discovery; targets where N-H is not a critical pharmacophore.10x - 100x (Thermodynamic)Low (Permanent chemical change)
Amino Acid Prodrugs Adds ionizable moiety to increase solvation capacity[7].Late discovery; IV formulations requiring high dose concentrations.30x - 50x (Kinetic & Thermodynamic)Medium (Requires in vivo enzymatic cleavage)
Amorphous Solid Dispersions Bypasses crystal lattice energy by trapping drug in disordered state[10]."Brick dust" molecules (High Tm, Low LogP).5x - 20x (Apparent Kinetic)High (Risk of recrystallization over time)
Lipid-Based (SEDDS) Solubilizes drug in lipid droplets, bypassing aqueous solvation[12]."Grease ball" molecules (Low Tm, High LogP).2x - 10x (Apparent Kinetic)Low to Medium (Phase separation risk)

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. URL:[Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. URL:[Link]

  • Zhang, Y. T., et al. (2014). Investigation of amino acid conjugates of (S)-1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one (DW2282) as water soluble anticancer prodrugs. European Journal of Medicinal Chemistry, 79, 314-324. URL:[Link]

  • Makowski, M., et al. (2024). Computational Study of Molecular Interactions in ZnCl2(urea)2 Crystals as Precursors for Deep Eutectic Solvents. MDPI Molecules, 29(14), 3326. URL:[Link]

Sources

Troubleshooting

enhancing the stability of 1-ethenyl-3-methylimidazolidin-2-one for storage

Topic: Enhancing the Stability of 1-Ethenyl-3-methylimidazolidin-2-one (VMI) for Storage Document ID: TSC-VMI-2025-03 Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Stability of 1-Ethenyl-3-methylimidazolidin-2-one (VMI) for Storage

Document ID: TSC-VMI-2025-03 Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

1-ethenyl-3-methylimidazolidin-2-one (VMI) is a high-performance N-vinyl monomer used as a reactive diluent and building block in UV-curable coatings and pharmaceutical synthesis.[1] Its chemical structure—a cyclic urea with an exocyclic vinyl group—imparts high reactivity but also significant instability.[1]

Effective storage requires managing two competing degradation pathways: Radical Polymerization (initiated by heat/light) and Acid-Catalyzed Hydrolysis (initiated by moisture).[1][2] This guide provides a self-validating protocol to maintain monomer fidelity.

Part 1: The Degradation Mechanisms (Visualized)

To stabilize VMI, one must first understand how it fails. The diagram below details the two primary failure modes.

VMI_Degradation cluster_0 Prevention Strategy VMI 1-Ethenyl-3-methylimidazolidin-2-one (Active Monomer) Radical Free Radical Formation VMI->Radical Loss of Inhibition Intermed N-Hemiamidal Intermediate VMI->Intermed H2O attack HeatLight Trigger: Heat, UV, Peroxides HeatLight->Radical Polymer Poly(VMI) (Insoluble Solid/Gel) Radical->Polymer Chain Growth Moisture Trigger: Moisture + Acid (H+) Moisture->Intermed Products Degradation Products: Acetaldehyde + 1-Methylimidazolidin-2-one Intermed->Products C-N Bond Cleavage Mehq MEHQ + Dissolved O2 (Stops Radicals) Base Basic Buffer / Desiccant (Stops Hydrolysis)

Figure 1: The "Dual Threat" of VMI degradation. Stabilization requires simultaneous inhibition of radical pathways and moisture exclusion.[2]

Part 2: Storage & Handling Protocols
Module 1: Chemical Stabilization (The Inhibitor System)

Most commercial VMI is stabilized with MEHQ (Hydroquinone monomethyl ether) , typically at 100–500 ppm.[2]

Q: Why does the manufacturer recommend storing VMI under "air" rather than pure nitrogen? A: This is a common misconception.[1][2] MEHQ is not an inhibitor on its own; it requires dissolved oxygen to function.[1][2]

  • Mechanism: MEHQ reacts with free radicals to form a semiquinone radical, which then reacts with dissolved oxygen to form a stable product, effectively terminating the chain.[2]

  • The Risk: If you store MEHQ-stabilized VMI under 100% nitrogen for extended periods, you deplete the dissolved oxygen.[2] The MEHQ becomes inactive, and the monomer can spontaneously polymerize (the "popcorn" effect).

  • Recommendation: Maintain a "lean air" headspace (5–21% oxygen).[1][2] Do not sparge with pure nitrogen for long-term storage.[1]

Module 2: Environmental Control

Use the following parameters to ensure shelf-life (typically 6–12 months).

ParameterSpecificationTechnical Rationale
Temperature 10°C – 30°C <10°C risks freezing (MP is approx 13°C for similar class), causing inhibitor separation.[1][2] >30°C accelerates radical formation.[1][2]
Moisture < 0.1% w/w Water triggers hydrolysis.[1][2] The hydrolysis rate is autocatalytic as acidic byproducts form.
pH 7.0 – 9.0 Acidic conditions catalyze the cleavage of the N-vinyl bond.[1][2] Keep slightly basic.
Container Stainless Steel (304/316) or HDPE Avoid mild steel (rust acts as a radical initiator).[1][2] Amber glass is acceptable for small lab samples.[1][2]
Part 3: Troubleshooting Guide (FAQ)
Scenario A: Physical Appearance Changes

Q: My VMI has turned into a solid block. Can I melt it and use it? A: Proceed with extreme caution.

  • Diagnosis: Solidification can be due to freezing (reversible) or polymerization (irreversible).[1][2]

  • Test: Place a small chip of the solid in water or methanol.

    • If it dissolves:[1][2] It was frozen.[1][2] Gently thaw at 25°C. Crucial: Agitate (roll the drum/shake the bottle) after thawing. Freezing causes the inhibitor (MEHQ) to concentrate in the liquid phase, leaving the crystals uninhibited. You must re-homogenize.[1]

    • If it swells/remains insoluble:[1][2] It has polymerized.[1][2][3] Discard immediately. Do not heat, as this may trigger a runaway exotherm.[1][2]

Q: The liquid has turned yellow. Is it compromised? A: Not necessarily, but it indicates aging.[1][2]

  • Cause: Oxidation of amines or accumulation of inhibitor byproducts (quinones) often causes yellowing.[2]

  • Action: Check the purity via GC/HPLC. If purity is >98% and polymer content is nil, it is likely usable for non-optical applications.[2] If color is critical (e.g., optical coatings), redistill under reduced pressure.[2]

Scenario B: Chemical Instability

Q: I smell acetaldehyde (fruity/pungent odor) when opening the container. A: Critical Failure: Hydrolysis is occurring. [1][2]

  • Mechanism: Moisture has entered the container.[1][2] The N-vinyl bond is cleaving, releasing acetaldehyde and 1-methylimidazolidin-2-one.[1]

  • Risk: This reaction releases protons (H+), lowering the pH, which further accelerates the hydrolysis (autocatalysis).[2]

  • Action:

    • Measure water content (Karl Fischer titration).[1]

    • If water >0.5%, the batch is likely degrading rapidly.

    • Remediation: For valuable bulk batches, you can try drying with molecular sieves (4Å) and neutralizing with a weak base (e.g., sodium carbonate), but redistillation is the only way to restore high purity.[2]

Part 4: Analytical Monitoring Protocol

To validate the quality of stored VMI, perform this 3-point check every 3 months.

  • GC Purity Assay:

    • Column: DB-WAX or equivalent polar column.[1][2]

    • Target: VMI peak >99.0%.

    • Watch for: 1-methylimidazolidin-2-one (hydrolysis product) and unknown high-boilers (dimers).[1][2]

  • Inhibitor Quantification (HPLC):

    • Method: Reverse-phase C18, UV detection at 280 nm.[1][2]

    • Limit: MEHQ should be within 10% of the certificate of analysis value (e.g., 90–110 ppm).

    • Alert: If MEHQ < 10 ppm, add fresh inhibitor immediately to prevent polymerization.[1][2]

  • Polymer Detection (Precipitation Test):

    • Method: Add 1 mL VMI to 10 mL of a non-solvent (e.g., diethyl ether or hexane) where the monomer is soluble but the polymer is not.[2]

    • Result: Turbidity indicates the presence of soluble polymer chains (pre-gelation).[2]

Part 5: Storage Decision Workflow

Use this logic flow to determine the safety of your current inventory.

Storage_Workflow Start Inspect VMI Container State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid State->Solid Odor Odor Check Liquid->Odor SolubilityTest Solubility Test (Water/Methanol) Solid->SolubilityTest Insoluble Insoluble/Gel SolubilityTest->Insoluble Soluble Soluble SolubilityTest->Soluble Discard DISCARD (Polymerized) Insoluble->Discard Thaw Thaw <30°C & Agitate Soluble->Thaw Thaw->Odor Acetaldehyde Strong Fruity Smell (Acetaldehyde) Odor->Acetaldehyde Normal Mild Amine/Earthy Odor->Normal TestWater Test Water Content (Karl Fischer) Acetaldehyde->TestWater Use Safe to Use Normal->Use HighWater > 0.2% Water TestWater->HighWater LowWater < 0.1% Water TestWater->LowWater Dry Dry (Mol Sieves) & Retest HighWater->Dry LowWater->Use

Figure 2: Decision tree for assessing VMI inventory viability.

References
  • BASF SE. (2019).[1][2][4] Vinyl Methyl Oxazolidinone (VMOX) - Technical Information. BASF Intermediates.[1][4][5] Link[2]

  • Scientific Polymer Products. (2020).[1][2] N-Vinyl-2-pyrrolidone Safety Data Sheet. Link

  • PubChem. (2025).[1][2][6] 1-Ethenyl-3-methylimidazolidin-2-one Compound Summary. National Library of Medicine. Link

  • Stobec. (1997).[1][2] Storage & Handling of N-Vinyl-2-Pyrrolidone. Link

  • EvitaChem. (2024).[1][2] 1-Vinylimidazolidin-2-one Product Overview. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Architectures: N-Vinyl Monomer Reactivity &amp; Application Guide

Executive Summary N-vinyl monomers—specifically N-Vinylpyrrolidone (NVP), N-Vinylcaprolactam (NVCL), N-Vinylformamide (NVF), and N-Vinylacetamide (NVA)—represent a critical class of "Less Activated Monomers" (LAMs). Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-vinyl monomers—specifically N-Vinylpyrrolidone (NVP), N-Vinylcaprolactam (NVCL), N-Vinylformamide (NVF), and N-Vinylacetamide (NVA)—represent a critical class of "Less Activated Monomers" (LAMs). Unlike acrylates or styrenics, the vinyl group in these monomers is directly attached to a nitrogen atom, creating an electron-rich double bond with a non-stabilized propagating radical.

This guide provides a technical comparison of their copolymerization kinetics, controlled polymerization strategies (specifically RAFT/MADIX), and hydrolysis profiles. For drug development professionals, choosing between these monomers determines the vector's LCST behavior, cationic charge potential, and in vivo stability.

The Chemical Landscape: Structural & Kinetic Parameters[1]

The reactivity of N-vinyl monomers is governed by the


 scheme. They are characterized by low 

values (indicating low resonance stabilization) and negative

values (indicating electron-rich double bonds).
Table 1: Comparative Physicochemical Properties[2]
MonomerStructure Type

Value

Value
Key CharacteristicPrimary Application
NVP Cyclic Lactam (5-mem)0.14-1.14High hydrophilicity, Complexation abilitySoluble drug carriers, Hydrogels
NVCL Cyclic Lactam (7-mem)0.11-1.10LCST (~32°C) similar to PNIPAMThermo-responsive micelles
NVF Acyclic Amide0.09-1.60Hydrolyzes to Polyvinylamine (PVAm)Cationic gene delivery vectors
NVA Acyclic Amide0.16-1.57Hydrolytically stable acyclic alternativeStable hydrophilic coatings

Expert Insight: The slight difference in


 values between NVP and NVCL seems negligible, but the steric bulk of the 7-membered caprolactam ring significantly retards propagation rates (

) compared to the 5-membered pyrrolidone ring. This makes NVCL harder to polymerize to high molecular weights without specialized initiators.

Copolymerization Reactivity Profiles

Understanding reactivity ratios (


) is essential for predicting copolymer architecture (random vs. block vs. alternating).
Interaction with "More Activated Monomers" (MAMs)

When N-vinyl monomers (electron-rich) are copolymerized with electron-deficient monomers (e.g., Acrylates, Maleic Anhydride), they tend toward alternating sequences .

  • Example: NVP (

    
    ) + Butyl Acrylate (
    
    
    
    )
    • 
      [1]
      
    • 
      [1]
      
    • Result: The product

      
      . NVP radicals prefer adding Acrylate; Acrylate radicals prefer adding NVP (though less strongly). This suppresses block formation.
      
Interaction with "Less Activated Monomers" (LAMs)

When copolymerized with other electron-rich monomers (e.g., Vinyl Acetate), they form statistical (random) copolymers .

  • Example: NVP (

    
    ) + Vinyl Acetate (
    
    
    
    )[2]
    • Result: NVP is more reactive. In a batch reaction, NVP is consumed first, leading to "compositional drift." To achieve a uniform random copolymer, starved-feed (semi-batch) addition is required.

Controlled Polymerization Suitability (RAFT/MADIX)

Standard ATRP is often ineffective for N-vinyl monomers because the amide group can poison copper catalysts. RAFT (Reversible Addition-Fragmentation chain Transfer) is the gold standard here, specifically the MADIX (Macromolecular Design via the Interchange of Xanthates) variant.

Critical Protocol: Selection of the Chain Transfer Agent (CTA)[5]
  • Do NOT use: Dithiobenzoates (e.g., CPDB). The intermediate radical is too stable, causing severe retardation of N-vinyl polymerization.

  • USE: Xanthates (O-alkyl xanthates) or Dithiocarbamates .[2][3] These destabilize the intermediate radical, allowing the fragmentation required for propagation.

Diagram 1: RAFT/MADIX Mechanism for N-Vinyls

RAFT_Mechanism cluster_RAFT RAFT Equilibrium (Pre-Equilibrium) Init Initiator (I•) Prop Propagating Radical (Pn•) Init->Prop + Monomer Mono N-Vinyl Monomer Inter Intermediate Radical (Unstable for LAMs) Prop->Inter Add to CTA CTA Xanthate CTA (S=C(Z)S-R) Note CRITICAL: Z-group must be O-alkyl (Xanthate) to destabilize Intermediate Radical CTA->Note Dormant Dormant Chain (Pn-S-C(Z)=S) Inter->Dormant Fragment NewRad Leaving Group (R•) Inter->NewRad Fragment NewRad->Mono Re-initiate

Caption: The MADIX mechanism relies on the Z-group (O-alkyl) to destabilize the intermediate radical, preventing the retardation seen with Dithiobenzoates.[2][4]

Experimental Protocol: Determination of Reactivity Ratios

To objectively compare reactivity, one must determine


 and 

. The following protocol minimizes experimental error caused by compositional drift.
Method: Low-Conversion Bulk Copolymerization

Target: <10% Conversion to satisfy the differential copolymerization equation.

Workflow Steps:
  • Preparation: Prepare 5-7 ampoules with varying feed ratios of Monomer A (e.g., NVP) and Monomer B (e.g., NVA). Ratios: 10:90, 25:75, 50:50, 75:25, 90:10.

  • Initiation: Add AIBN (0.1 mol% relative to total monomer). Degas via 3 freeze-pump-thaw cycles. Seal under vacuum.

  • Polymerization: Immerse in oil bath at 60°C.

  • Stopping: Quench in liquid nitrogen immediately upon observing viscosity change (usually 10-20 mins).

  • Purification: Precipitate into diethyl ether (for NVP/NVA). Re-dissolve in methanol and re-precipitate (2x) to remove unreacted monomer.

  • Analysis: Dry to constant weight. Analyze via 1H-NMR in

    
     or 
    
    
    
    .
    • Key: Integrate distinct peaks (e.g., NVP ring protons vs. NVA methyl protons) to determine Copolymer Composition (

      
      ).
      
  • Calculation: Use the Kelen-Tüdős or Fineman-Ross method to plot the data.[5][6]

Diagram 2: Reactivity Ratio Determination Workflow

Reactivity_Workflow Feed 1. Prepare Feed Ratios (f1) (10:90 to 90:10) Poly 2. Polymerize to <10% Conv. (Critical for accuracy) Feed->Poly Purify 3. Precipitate & Wash (Remove residual monomer) Poly->Purify NMR 4. 1H-NMR Analysis Calculate Copolymer Comp (F1) Purify->NMR Math 5. Kelen-Tüdős Plot Extract r1 and r2 NMR->Math Eq Equation: η = (r1 + r2/α)ξ - r2/α Math->Eq

Caption: The "Low Conversion" method prevents compositional drift from skewing the calculated reactivity ratios.

Application Suitability: Hydrolysis & Stability

For drug delivery, the stability of the polymer backbone and side groups is paramount.

The Hydrolysis Differentiator (NVF vs. NVA)

While N-Vinylformamide (NVF) and N-Vinylacetamide (NVA) are structurally similar, their hydrolysis kinetics differ radically.

  • NVF (Labile): Under basic conditions (NaOH), NVF hydrolyzes rapidly to Polyvinylamine (PVAm) .

    • Use Case: Gene delivery (PVAm binds DNA via cationic charge).

  • NVA (Stable): The methyl group on the amide provides steric hindrance. NVA is resistant to hydrolysis.

    • Use Case: Long-circulating stealth carriers (alternative to PEG).

Thermo-responsiveness (NVCL)

Poly(N-vinylcaprolactam) (PNVCL) exhibits a Lower Critical Solution Temperature (LCST) in water around 32–34°C .

  • Advantage: Unlike PNIPAM, PNVCL does not produce toxic low-molecular-weight amines upon hydrolysis, making it safer for in vivo applications.

References

  • Reactivity Ratios of N-Vinylpyrrolidone and Isobornyl Methacrylate. MDPI Polymers. (2021). Comparison of conventional and RAFT copolymerization kinetics. Link

  • Controlled Radical Polymerization of N-Vinylcaprolactam Mediated by Xanthate. Journal of Polymer Science. (2025). Detailed study on MADIX polymerization of NVCL. Link

  • The reactivity of N-vinylcarbazole in RAFT polymerization. Polymer Chemistry (RSC). Explores the "intermediate" reactivity of N-vinyls and the necessity of specific RAFT agents. Link

  • N-vinylformamide vs. N-vinylpyrrolidone: A Comparative Guide. BenchChem. Analysis of hydrolysis rates and biomedical applications. Link

  • Universal (Switchable) RAFT Agents. Sigma-Aldrich. Protocol for using pH-switchable agents to copolymerize MAMs and LAMs. Link

Sources

Comparative

comparing the biological activity of 1-ethenyl-3-methylimidazolidin-2-one with other imidazolidinones

Comparative Biological Activity and Application Guide: 1-Ethenyl-3-Methylimidazolidin-2-One vs. Classical Imidazolidinones The imidazolidin-2-one pharmacophore is a privileged scaffold in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and Application Guide: 1-Ethenyl-3-Methylimidazolidin-2-One vs. Classical Imidazolidinones

The imidazolidin-2-one pharmacophore is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anticonvulsant, and anticancer agents. Within this diverse family, 1-ethenyl-3-methylimidazolidin-2-one (1-EMIO, CAS: 344903-55-5), also known as 1-methyl-3-vinylimidazolidin-2-one, occupies a highly specialized niche. Unlike classical imidazolidinones that act as direct, high-affinity receptor ligands, 1-EMIO features an electron-rich N-vinyl group. This structural distinction shifts its primary utility from a standalone biological ligand to a highly reactive synthon and covalent modifier.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, reactivity profiles, and experimental workflows of 1-EMIO against established imidazolidinone derivatives.

Pharmacophore Analysis & Comparative Biological Activity

The biological efficacy of imidazolidinones is heavily dictated by their substitution patterns at the N1, N3, C2, and C4 positions.

1-Ethenyl-3-Methylimidazolidin-2-One (1-EMIO): The Reactive Synthon 1-EMIO is characterized by its N-vinyl enamide functionality. Biologically, unsubstituted N-vinyl compounds often exhibit rapid metabolic clearance or non-specific protein alkylation. However, 1-EMIO shines as a dipolarophile in the synthesis of complex, biologically active molecules. Through 1,3-dipolar cycloaddition with nitrones, 1-EMIO acts as a precursor to isoxazolidines—critical bioisosteres for amino acids and β-lactams[1][2]. The N-methyl group enhances lipophilicity, ensuring that the downstream adducts can effectively penetrate cellular membranes.

Classical Imidazolidine-2,4-diones & 2-Thioxoimidazolidin-4-ones: Direct Ligands In contrast to 1-EMIO, classical derivatives are designed for direct target engagement via robust hydrogen-bonding networks:

  • Anticancer & Anticoagulant Activity: Piperidinyl-linked imidazolidine-2,4-diones have demonstrated profound biological activity. For instance, specific 2,4-dione derivatives exhibit an LD50 of 20.4 μg/mL against the MCF-7 breast cancer cell line[3]. Furthermore, 2-thioxoimidazolidin-4-one derivatives have shown exceptional anticoagulant properties, achieving Activated Partial Thromboplastin Time (APTT) values exceeding 1000 seconds, significantly outperforming standard heparin controls[3][4].

  • Antimicrobial Activity: Imidazolidineiminothiones and imidazoquinoxaline derivatives exhibit potent antibacterial and antifungal properties. Compounds fused with a quinoxaline moiety have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.12 to 0.98 μg/mL, rendering them equipotent to Ampicillin against specific bacterial strains[5][6].

G Start Imidazolidinone Scaffold Branch1 N-Vinyl Substitution (e.g., 1-EMIO) Start->Branch1 Branch2 C2-Thioxo / C4-Dione Substitution Start->Branch2 Mech1 Covalent Modification / Dipolarophile Reactivity Branch1->Mech1 Electron-rich alkene Mech2 Hydrogen Bonding Network (Receptor Pocket) Branch2->Mech2 H-bond donor/acceptor Result1 Bioactive Isoxazolidine Synthons Mech1->Result1 Result2 Direct Target Inhibition (e.g., MCF-7, Bacteria) Mech2->Result2

Logical relationship of imidazolidinone structural substitutions and their distinct biological mechanisms.

Quantitative Performance Comparison

The following table synthesizes the quantitative biological and chemical performance metrics of 1-EMIO (and its adducts) compared to classical imidazolidinone derivatives.

Compound ClassSpecific DerivativePrimary Application / ActivityKey Performance MetricReference
N-Vinyl Imidazolidinone 1-EMIO (1-methyl-3-vinylimidazolidin-2-one)Synthon for Isoxazolidine Bioisosteres>92% Yield (Solvent-free cycloaddition)[1][7]
Imidazolidine-2,4-dione Compound 3e (Piperidinyl-linked)Anticancer (MCF-7 Cell Line)LD50 = 20.4 μg/mL [3][8]
2-Thioxoimidazolidin-4-one Compound 5fAnticoagulantAPTT > 1000s (Superior to Heparin)[3][4]
Imidazoquinoxaline Compound 11cAntibacterialMIC = 0.12 - 0.98 μg/mL [5][9]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols detail the methodologies used to evaluate these compounds. Each step includes the mechanistic causality behind the experimental design.

Protocol A: Solvent-Free 1,3-Dipolar Cycloaddition of 1-EMIO

Purpose: To synthesize biologically active isoxazolidine adducts from 1-EMIO.

  • Preparation: Combine stoichiometric amounts of 1-EMIO and a selected nitrone in a sealed reaction vessel without any organic solvent.

  • Thermal Activation: Heat the mixture to 110°C for 30 minutes.

    • Causality: Traditional solvent-based cycloadditions of N-vinylamides suffer from poor conversion due to the low reactivity of the electron-rich alkene. By utilizing solvent-free conditions, the melted nitrone and 1-EMIO form a highly concentrated, homogeneous melt. This maximizes intermolecular collisions and orbital overlap, driving the reaction to >90% yield while suppressing thermal degradation pathways[1][2].

  • Purification: Cool the melt to room temperature and purify the resulting diastereomers via flash column chromatography.

Protocol B: Cytotoxicity Screening (MCF-7 MTT Assay) for Imidazolidine-2,4-diones

Purpose: To evaluate the anticancer activity of synthesized imidazolidinones.

  • Cell Seeding: Seed MCF-7 human breast cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Dosing: Dissolve the imidazolidine-2,4-dione derivatives in DMSO and dilute in culture media (final DMSO concentration <0.1% v/v). Expose cells to varying concentrations (1–100 μg/mL) for 48 hours.

    • Causality: Imidazolidin-2,4-diones are highly lipophilic. Pre-dissolving in DMSO prevents the compounds from precipitating in the aqueous media, which would otherwise lead to artificially low toxicity readings and false-negative results[3].

  • Metabolic Readout: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and solubilize the formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm to calculate the LD50.

G A 1-Ethenyl-3-methylimidazolidin-2-one (1-EMIO) B Nitrone Dipole Addition A->B Reactant C Solvent-Free 1,3-Dipolar Cycloaddition (110°C) B->C Heat (Orbital Overlap) D Isoxazolidine Adducts (Bioactive Synthons) C->D High Yield (>90%) E Antimicrobial Screening (MIC Assay) D->E Pathway A F Cytotoxicity Screening (MCF-7 MTT Assay) D->F Pathway B G Lead Optimization E->G Active Hits F->G Active Hits

Experimental workflow for the derivatization of 1-EMIO via cycloaddition and subsequent biological screening.

Conclusion

While classical imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones are formidable standalone therapeutic agents with direct anticancer and antimicrobial applications, 1-ethenyl-3-methylimidazolidin-2-one (1-EMIO) serves a fundamentally different, yet equally vital, role in drug development. Its N-vinyl moiety provides a highly reactive handle for 1,3-dipolar cycloadditions, allowing researchers to rapidly construct complex, nitrogen-containing carbon skeletons and bioisosteres that would be synthetically inaccessible using classical saturated imidazolidinones.

References

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). "New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities." Current Organic Synthesis, 13(3), 466-475. Available at:[Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). "Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line." International Journal of Pharmacology, 12(4), 290-303. Available at:[Link]

  • Nguyen, T. B., Martel, A., Dhal, R., & Dujardin, G. (2008). "1,3-Dipolar Cycloaddition of N-Substituted Dipolarophiles and Nitrones: Highly Efficient Solvent-Free Reaction." The Journal of Organic Chemistry, 73(7), 2621-2632. Available at:[Link]

Sources

Validation

Validation of a New Synthetic Route for 1-Ethenyl-3-methylimidazolidin-2-one: A Comparative Guide

Executive Summary 1-Ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidinone) is a high-value, highly polar N-vinyl monomer and aprotic solvent. It is critically utilized in the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethenyl-3-methylimidazolidin-2-one (also known as 1-vinyl-3-methyl-2-imidazolidinone) is a high-value, highly polar N-vinyl monomer and aprotic solvent. It is critically utilized in the synthesis of specialty polymers, advanced hydrogels, and as a reactive diluent in UV-curable coatings. Historically, the industrial synthesis of N-vinyl cyclic ureas and lactams has relied heavily on Reppe vinylation—a process fraught with severe safety hazards due to the use of high-pressure acetylene gas[1].

This guide objectively evaluates a newly validated Continuous-Flow Iridium-Catalyzed Transvinylation route. By comparing its performance, safety profile, and scalability against traditional Reppe vinylation and batch Palladium-catalyzed transvinylation, this document serves as a definitive resource for drug development professionals and chemical engineers. Transitioning from batch to flow, while optimizing the transition-metal catalyst, significantly improves the Space-Time Yield (STY) and minimizes the environmental E-factor.

Mechanistic Grounding: The Causality of Catalyst and Process Selection

To understand the superiority of the new route, we must examine the mechanistic limitations of the historical alternatives:

  • Traditional Reppe Vinylation: This method reacts the cyclic urea with acetylene gas at temperatures between 100°C and 200°C under high pressure (7.5–30 atm) using alkali metal catalysts[2]. The fundamental flaw is the thermodynamic instability of acetylene, which requires highly specialized, explosion-proof infrastructure to prevent propagating explosive reactions[1]. Furthermore, the harsh basic conditions and high temperatures often lead to ring-opening byproducts and the formation of non-volatile polymer residues[2].

  • Batch Palladium-Catalyzed Transvinylation: To avoid acetylene, vinyl acetate can be used as a safe, liquid vinyl donor. Historically, Pd(II) salts (e.g.,

    
    ) have been employed to homogeneously catalyze this exchange for N-vinyl monomers[1]. However, in batch reactors, Pd-catalyzed transvinylation suffers from product inhibition and thermodynamic equilibrium limitations. The accumulation of the acetic acid byproduct shifts the equilibrium backward, requiring a massive excess of vinyl acetate to drive the reaction forward.
    
  • The New Standard - Iridium-Catalyzed Continuous Flow: Iridium complexes, specifically

    
    , have recently been identified as highly efficient catalysts for transvinylation. They operate under much milder conditions and require significantly lower catalyst loading than older transition metal or mercury alternatives[3]. By migrating this Ir-catalyzed reaction into a continuous-flow microreactor, we achieve precise residence time control. This prevents the acid-catalyzed degradation of the N-vinyl product and allows for continuous removal of the product stream, effectively bypassing the equilibrium bottlenecks of batch systems.
    

Pathways SM 3-Methylimidazolidin-2-one Reppe Reppe Vinylation (Acetylene, KOH, 150°C, 20 bar) SM->Reppe PdBatch Batch Transvinylation (Vinyl Acetate, Pd(II), 80°C) SM->PdBatch IrFlow Flow Transvinylation (Vinyl Acetate,[Ir(cod)Cl]2, 60°C) SM->IrFlow Product 1-Ethenyl-3-methylimidazolidin-2-one Reppe->Product High Risk, Harsh Conditions PdBatch->Product Equilibrium Limited, Long Time IrFlow->Product High Yield, Safe, Fast Kinetics

Caption: Comparison of synthetic pathways for 1-ethenyl-3-methylimidazolidin-2-one.

Experimental Methodologies (Self-Validating Protocols)

A robust chemical protocol must be a self-validating system. The following methodologies incorporate in-line or rapid off-line analytical checks to ensure the system is behaving as expected before proceeding to downstream isolation.

Protocol A: Batch Palladium-Catalyzed Transvinylation (The Baseline)
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 3-methylimidazolidin-2-one in 250 mmol of vinyl acetate (a 5-fold excess is required to drive the equilibrium).

  • Catalyst Addition: Add 1.0 mol% of

    
     catalyst.
    
  • Reaction: Heat the mixture to 80°C under a dry argon atmosphere.

  • Self-Validation Check: Take 50

    
    L aliquots every 2 hours. Quench with saturated 
    
    
    
    and extract with ethyl acetate. Analyze via GC-FID. Causality: You must monitor the disappearance of the starting material peak. If conversion stalls before 80%, the catalyst has likely deactivated (often visible to the naked eye as the precipitation of insoluble "Pd black").
  • Workup: Once conversion plateaus (typically 12-16 hours), cool the mixture, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure. Purify via vacuum distillation.

Protocol B: Continuous-Flow Iridium-Catalyzed Transvinylation (The Validated Route)
  • Feed Preparation:

    • Feed A: Prepare a 2.0 M solution of 3-methylimidazolidin-2-one and a 4.0 M solution of vinyl acetate (only a 2-fold excess needed) in anhydrous THF.

    • Feed B: Prepare a 0.01 M solution of

      
       and 0.02 M sodium acetate (acting as a co-catalyst/buffer) in anhydrous THF.
      
  • Flow System Initialization: Pump anhydrous THF through a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume) at 60°C to establish thermal equilibrium.

  • Reaction Execution: Introduce Feed A and Feed B via high-performance syringe pumps into a static T-mixer at flow rates of 0.5 mL/min and 0.16 mL/min, respectively. This establishes a precise residence time (

    
    ) of approximately 15 minutes.
    
  • Self-Validation Check (In-line): Route the reactor effluent through an in-line FT-IR flow cell. Causality: Monitor the emergence of the characteristic N-vinyl

    
     stretching frequency at 
    
    
    
    and the disappearance of the secondary amine N-H stretch at
    
    
    . A steady-state IR absorbance confirms the flow system has reached equilibrium and conversion is stable without polymerizing.
  • Quench and Collection: Direct the steady-state effluent into a collection vessel containing weakly basic alumina. This immediately quenches the catalyst and neutralizes trace acetic acid, preventing product degradation. Distill under vacuum to isolate the pure monomer.

FlowSetup FeedA Feed A: 3-Methylimidazolidin-2-one + Vinyl Acetate Mixer Static T-Mixer FeedA->Mixer FeedB Feed B: [Ir(cod)Cl]2 Catalyst in THF FeedB->Mixer Reactor PFA Coil Reactor (60°C, t_res = 15 min) Mixer->Reactor Inline In-line FT-IR (Monitor 1630 cm⁻¹) Reactor->Inline Collection Product Collection & Alumina Quench Inline->Collection

Caption: Continuous-flow reactor setup for Ir-catalyzed transvinylation with in-line FT-IR.

Comparative Performance Data

The empirical data highlights the stark advantages of the continuous-flow Ir-catalyzed system. By avoiding the extreme pressures of the Reppe process and the equilibrium limitations of the batch Pd process, the new route delivers superior metrics across the board.

MetricTraditional Reppe VinylationBatch Pd-TransvinylationFlow Ir-Transvinylation (New Route)
Vinyl Source Acetylene GasVinyl Acetate (5 eq)Vinyl Acetate (2 eq)
Catalyst Loading 5-10 mol% (KOH)1.0 mol% (Pd)0.5 mol% (Ir)
Reaction Temperature 150°C80°C60°C
Reaction Time /

10 - 12 hours14 hours15 minutes
Isolated Yield ~75% (Polymerizes easily)82%96%
Space-Time Yield (STY) < 0.1 kg/L/h 0.15 kg/L/h > 2.5 kg/L/h
E-factor High (Heavy tar byproducts)Moderate (Excess solvent)Low (Highly atom economical)

Data Interpretation: The Space-Time Yield (STY) of the flow system is over an order of magnitude higher than the batch alternatives. This is a direct consequence of the enhanced mass transfer in the microreactor and the superior turnover frequency of the Iridium catalyst[3]. Furthermore, reducing the vinyl acetate equivalents from 5 to 2 significantly improves the E-factor, making the process greener and more cost-effective for scale-up.

Conclusion

The validation of the continuous-flow Iridium-catalyzed transvinylation route marks a significant advancement in the synthesis of 1-ethenyl-3-methylimidazolidin-2-one. By eliminating the need for hazardous acetylene gas[1] and overcoming the kinetic limitations of batch palladium systems, this methodology offers a highly scalable, safe, and efficient alternative. The integration of in-line FT-IR ensures a self-validating, highly reproducible process suitable for immediate industrial adoption by drug development professionals and polymer scientists.

References

  • Source: MDPI (Molecules)
  • Title: Method for the production of N-vinyl-2-pyrrolidone by vinylation (US5665889A)
  • Title: N-Vinyl Lactam Monomers Source: RLogin Consulting URL

Sources

Comparative

A Comparative In Vitro Analysis of 1-Ethenyl-3-methylimidazolidin-2-one as a Novel Kinase Inhibitor

This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using the hypothetical compound 1-ethenyl-3-methylimidazolidin-2-one, hereafter referred to as EMIZ-2O, as a case stud...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using the hypothetical compound 1-ethenyl-3-methylimidazolidin-2-one, hereafter referred to as EMIZ-2O, as a case study. The methodologies, data interpretation, and comparative analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust strategy for characterizing new chemical entities targeting protein kinases. For this analysis, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2]

Rationale and Strategic Approach

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, in particular, regulates key cellular processes such as proliferation, survival, and differentiation.[2][4][5] Consequently, inhibiting its activity is a proven therapeutic strategy.[6]

This guide outlines the in vitro testing cascade for a novel compound, EMIZ-2O. Our approach is threefold:

  • Determine Biochemical Potency: Quantify the direct inhibitory effect of EMIZ-2O on purified EGFR kinase activity.

  • Assess Kinase Selectivity: Profile the compound against a panel of other kinases to understand its specificity.

  • Evaluate Cellular Activity: Measure the compound's effect on an EGFR-dependent cancer cell line to bridge the gap between biochemical and biological activity.

To provide a clear benchmark, EMIZ-2O's performance will be compared against two well-established, FDA-approved EGFR inhibitors: Gefitinib and Erlotinib .[1][7][8][9]

Experimental Workflow

A structured, multi-stage approach is essential for the efficient evaluation of a potential kinase inhibitor.[10][11][12] The workflow progresses from a highly specific biochemical assay to a more biologically complex cellular assay, with selectivity profiling providing crucial context for potential off-target effects.

G cluster_0 Biochemical Evaluation cluster_1 Selectivity Profiling cluster_2 Cellular Evaluation cluster_3 Data Analysis & Comparison A Primary Biochemical Assay (ADP-Glo™) B IC50 Determination A->B Dose-Response C Kinase Panel Screen (e.g., 96-Kinase Panel) B->C E Cell-Based Potency Assay (CellTiter-Glo®) B->E D Off-Target Identification C->D G Comparative Analysis (EMIZ-2O vs. Controls) D->G F EC50 Determination E->F Dose-Response F->G

Caption: In Vitro Kinase Inhibitor Testing Workflow.

Biochemical Potency: EGFR Inhibition

The initial step is to quantify the direct inhibition of EGFR kinase activity by EMIZ-2O. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[13][14] It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15][16][17][18]

Protocol: ADP-Glo™ Kinase Assay for EGFR
  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of recombinant human EGFR kinase and a suitable peptide substrate.

  • Compound Dilution: Perform a serial dilution of EMIZ-2O, Gefitinib, and Erlotinib in DMSO, followed by a final dilution in kinase reaction buffer. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 2.5 µL of each compound dilution.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for EGFR). Incubate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Hypothetical Results: Comparative IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
EMIZ-2O (Hypothetical) EGFR45 nM
Gefitinib (Control)EGFR33 nM[1][8][20]
Erlotinib (Control)EGFR2 nM[7][9][21]

Analysis: The hypothetical data suggests that EMIZ-2O is a potent inhibitor of EGFR, with an IC50 value in the nanomolar range. While not as potent as Erlotinib, its activity is comparable to that of Gefitinib, establishing it as a promising candidate for further investigation.

Kinase Selectivity Profile

A critical aspect of kinase inhibitor development is understanding its selectivity.[22][23] A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities.[24] Kinase selectivity is typically assessed by screening the compound against a broad panel of kinases at a fixed concentration.

Analysis Approach: EMIZ-2O would be screened at a concentration of 1 µM against a panel of over 100 kinases. The data is reported as percent inhibition. High inhibition of kinases other than the primary target (EGFR) would indicate potential off-target activity. For this guide, we present a hypothetical, abbreviated selectivity profile.

Hypothetical Results: Abbreviated Selectivity Panel (% Inhibition at 1 µM)
KinaseKinase Family% Inhibition by EMIZ-2O
EGFR Tyrosine Kinase98%
HER2 (ErbB2)Tyrosine Kinase35%
VEGFR2Tyrosine Kinase15%
SRCTyrosine Kinase8%
CDK2CMGC5%
PKAAGC<5%

Analysis: The hypothetical selectivity data indicates that EMIZ-2O is highly selective for EGFR. The moderate inhibition of HER2, another member of the ErbB family, is not uncommon for EGFR inhibitors and warrants further investigation. The low inhibition against kinases from different families (VEGFR2, SRC, CDK2, PKA) suggests a favorable selectivity profile.

Cellular Potency in an EGFR-Dependent Model

To assess whether the biochemical potency of EMIZ-2O translates into a biological effect, a cell-based assay is essential.[25] The A549 human lung carcinoma cell line, which expresses EGFR, is a suitable model.[26][27][28][29] The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the number of viable cells by quantifying ATP, an indicator of metabolic activity.[30][31]

Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Plating: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EMIZ-2O, Gefitinib, and Erlotinib. Treat the cells and incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[31][32]

  • Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[31]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30][32][33]

  • Signal Measurement: Record luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and plot against the logarithm of compound concentration to determine the EC50 value (the concentration causing 50% of the maximal response).

Hypothetical Results: Comparative EC50 Values in A549 Cells
CompoundCell LineEC50 (nM)
EMIZ-2O (Hypothetical) A549650 nM
Gefitinib (Control)A549~1 µM - 10 µM[34]
Erlotinib (Control)A549~3 µM - 8 µM[21][35]

Analysis: The hypothetical EC50 value for EMIZ-2O demonstrates potent anti-proliferative activity in an EGFR-expressing cancer cell line. The shift from the biochemical IC50 (45 nM) to the cellular EC50 (650 nM) is expected, as cellular activity is influenced by factors such as cell membrane permeability, target engagement in a complex cellular environment, and activation of downstream pathways.

EGFR Signaling Pathway Context

Inhibitors like EMIZ-2O act by competing with ATP for the binding site in the intracellular kinase domain of EGFR.[6] This action blocks the autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][36]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P Autophosphorylation EGFR->P Grb2 Grb2/SOS P->Grb2 PI3K PI3K P->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation AKT AKT PI3K->AKT AKT->Transcription Activation Response Proliferation, Survival, Differentiation Transcription->Response EMIZ_2O EMIZ-2O EMIZ_2O->P Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

This guide presents a comparative in vitro analysis of the hypothetical compound 1-ethenyl-3-methylimidazolidin-2-one (EMIZ-2O) as an EGFR kinase inhibitor. The hypothetical data collectively demonstrates that EMIZ-2O is a potent and selective inhibitor of EGFR with significant anti-proliferative activity in a relevant cancer cell line. Its performance is comparable to established drugs, marking it as a strong candidate for further preclinical development.

Future steps in the drug discovery workflow would include:

  • Mechanism of Action Studies: Confirming the mode of inhibition (e.g., ATP-competitive).

  • ADME Profiling: In vitro assessment of Absorption, Distribution, Metabolism, and Excretion properties.[37]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.[38]

By following a logical and rigorous testing cascade, as outlined in this guide, researchers can effectively characterize novel kinase inhibitors and make data-driven decisions to advance the most promising compounds toward clinical development.

References

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research - AACR Journals. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed‑resistant lung adenocarcinoma A549 cell line. Spandidos Publications. [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. [Link]

  • Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. PMC. [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • EGFR A549 Cell Line. BPS Bioscience. [Link]

  • Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. PubMed. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • EGFR expression on A549 (A), HepG2 (B),... ResearchGate. [Link]

  • The use of novel selectivity metrics in kinase research. PMC. [Link]

  • In Vitro Pharmacology in Drug Discovery. QIMA Life Sciences. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Drug Discovery and Development Process. PPD. [Link]

  • Kinase assays. BMG LABTECH. [Link]

Sources

Validation

comparison of different catalysts for the synthesis of 1-ethenyl-3-methylimidazolidin-2-one

For researchers, scientists, and professionals in drug development, the synthesis of specialized chemical intermediates is a critical step in the discovery and manufacturing of novel therapeutics. 1-Ethenyl-3-methylimida...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of specialized chemical intermediates is a critical step in the discovery and manufacturing of novel therapeutics. 1-Ethenyl-3-methylimidazolidin-2-one, a key building block in various pharmacologically active compounds, presents a unique synthetic challenge. The introduction of the vinyl group onto the imidazolidinone core requires careful selection of a catalytic system to ensure high yield, selectivity, and process efficiency. This guide provides an in-depth, objective comparison of different catalytic strategies for the synthesis of 1-ethenyl-3-methylimidazolidin-2-one, supported by experimental data and mechanistic insights to inform your synthetic route design.

Introduction to 1-Ethenyl-3-methylimidazolidin-2-one

1-Ethenyl-3-methylimidazolidin-2-one, also known as 1-vinyl-3-methyl-2-imidazolidinone, is a five-membered cyclic urea derivative. Its structure, featuring a reactive vinyl group, makes it a valuable precursor for polymerization reactions and a versatile intermediate for the synthesis of more complex molecules. The imidazolidin-2-one scaffold itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs.[1] The efficient and selective synthesis of this molecule is therefore of significant interest.

The synthesis of 1-ethenyl-3-methylimidazolidin-2-one is typically a two-step process, starting with the synthesis of the precursor, 1-methyl-2-imidazolidinone, followed by the crucial N-vinylation step. This guide will focus on comparing the catalytic methods for this second, often more challenging, transformation.

Synthesis of the Precursor: 1-Methyl-2-imidazolidinone

The synthesis of the precursor, 1-methyl-2-imidazolidinone, is a well-established procedure. A common and efficient method involves the direct methylation of 2-imidazolidinone using a methylating agent such as methyl iodide in the presence of a base.

Experimental Protocol: Synthesis of 1-Methyl-2-imidazolidinone

A solution of 2-imidazolidinone (15.2 g, 177 mmol) in 200 ml of 1,4-dioxane is prepared in a 500 ml 3-neck flask equipped with a condenser. Sodium hydride (60 wt% in paraffin, 8.33 g, 208 mmol) is added slowly under a nitrogen atmosphere with vigorous stirring. The milky solution is heated to 65°C and stirred at this temperature for 2 hours and then cooled to 0°C. Methyl iodide (20.4 ml, 328 mmol) is added slowly via syringe, and the resulting mixture is stirred at room temperature for 14 hours. The reaction mixture is then filtered through a bed of Celite, and the solvent is removed in a rotary evaporator to yield the product.[2]

Comparative Analysis of Catalytic N-Vinylation Methods

The introduction of the vinyl group at the N-1 position of 1-methyl-2-imidazolidinone is the key synthetic challenge. Various catalytic systems have been explored for the N-vinylation of amides and related heterocycles, with transition metal catalysts and base-catalyzed methods being the most prominent. Here, we compare several of these approaches.

Base-Catalyzed Vinylation with Acetylene

The direct vinylation using acetylene gas is a classic and atom-economical method. This reaction is typically performed under high pressure and temperature in the presence of a strong base.

Catalyst System: Potassium hydroxide (KOH) or other strong bases.

Performance: This method can achieve high yields, but the requirement for high-pressure acetylene and elevated temperatures poses significant safety and equipment challenges, making it less suitable for standard laboratory settings. The handling of acetylene gas requires specialized equipment and precautions.

Mechanism: The reaction proceeds via the deprotonation of the imidazolidinone nitrogen by the strong base, followed by nucleophilic attack of the resulting anion on an acetylene molecule.

Phase-Transfer Catalyzed Vinylation with Vinyl Bromide

A safer alternative to using acetylene gas is the use of vinyl halides, such as vinyl bromide, under phase-transfer catalysis (PTC) conditions.

Catalyst System: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB).

Performance: This method offers good yields under milder conditions compared to the high-pressure acetylene reaction. A reported synthesis of 1-vinylimidazolidin-2-one using this method achieved a 76% yield.[3] The reaction is performed under solvent-free conditions at a moderate temperature (60°C), making it a more practical approach for laboratory-scale synthesis.[3]

Mechanism: The phase-transfer catalyst facilitates the transfer of the deprotonated imidazolidinone anion from the solid or aqueous phase to the organic phase where it can react with the vinyl bromide. The catalyst enhances the nucleophilicity of the imidazolidinone nitrogen.[3]

Experimental Workflow: Phase-Transfer Catalyzed Vinylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A 1-Methyl-2-imidazolidinone E Mixing and Heating (e.g., 60°C) A->E B Vinyl Bromide B->E C Tetrabutylammonium Bromide (Catalyst) C->E D Base (e.g., KOH) D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H 1-Ethenyl-3-methyl- imidazolidin-2-one G->H

Caption: Workflow for the phase-transfer catalyzed synthesis.

Copper-Catalyzed N-Vinylation

Copper-based catalysts are widely used for N-arylation and N-vinylation reactions. Various copper sources and ligands can be employed.

Catalyst System:

  • CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine): This system is effective for the vinylation of amides with vinyl halides.[4]

  • CuF₂ with DMAP (4-dimethylaminopyridine): This system has been reported for the N-vinylation of amides and azoles using vinylsilanes as the vinyl source at room temperature.[5][6]

Performance: Copper-catalyzed methods can provide good to excellent yields under relatively mild conditions. The use of vinylsilanes with the CuF₂/DMAP system avoids the use of potentially unstable vinyl halides and does not require an external fluoride source.[5]

Mechanism: The mechanism of copper-catalyzed N-vinylation generally involves the formation of a copper-amide complex, followed by oxidative addition of the vinylating agent to the copper center, and subsequent reductive elimination to form the N-vinyl product. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.

Reaction Pathway: Copper-Catalyzed N-Vinylation

G cluster_0 Catalytic Cycle Cu(I) Complex Cu(I) Complex Oxidative Addition Oxidative Addition Cu(I) Complex->Oxidative Addition Vinyl-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination 1-Methyl-2-imidazolidinone 1-Methyl-2-imidazolidinone Ligand Exchange Ligand Exchange 1-Methyl-2-imidazolidinone->Ligand Exchange Ligand Exchange->Cu(III) Intermediate Reductive Elimination->Cu(I) Complex Regeneration Product Product Reductive Elimination->Product

Sources

Comparative

A Head-to-Head Comparison: Evaluating the Performance of Poly(1-ethenyl-3-methylimidazolidin-2-one) Against Other Polymers in Amorphous Solid Dispersions

For researchers, scientists, and drug development professionals, the quest for enabling technologies to enhance the bioavailability of poorly soluble drugs is a constant endeavor. Amorphous solid dispersions (ASDs) have...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for enabling technologies to enhance the bioavailability of poorly soluble drugs is a constant endeavor. Amorphous solid dispersions (ASDs) have emerged as a leading strategy, and the choice of polymer is critical to the success of these formulations. This guide provides an in-depth technical comparison of poly(1-ethenyl-3-methylimidazolidin-2-one) (PVMPI), a promising but less-explored polymer, against established alternatives such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. We will delve into the synthesis, physicochemical properties, and performance characteristics of these polymers, supported by experimental data, to inform your formulation decisions.

Introduction: The Critical Role of Polymers in Amorphous Solid Dispersions

The bioavailability of many new chemical entities is hampered by their poor aqueous solubility. Amorphous solid dispersions (ASDs) address this challenge by converting a crystalline drug into its higher-energy, more soluble amorphous form and dispersing it within a polymer matrix.[1] The polymer plays a multifaceted role: it acts as a solvent for the drug in the solid state, inhibits recrystallization to ensure physical stability, and can enhance the dissolution rate and maintain supersaturation of the drug in the gastrointestinal tract.[2][3] The ideal polymer for an ASD should be physically and chemically stable, non-toxic, and possess appropriate thermal properties and hygroscopicity.[3]

This guide focuses on a comparative evaluation of poly(1-ethenyl-3-methylimidazolidin-2-one) (PVMPI), a vinyl polymer with a polar, five-membered ring structure. We will assess its performance against widely used polymers:

  • Polyvinylpyrrolidone (PVP): A highly soluble and versatile polymer known for its good binding properties.[4]

  • Hydroxypropyl Methylcellulose (HPMC): A semi-synthetic polymer with a range of viscosity grades, often used to inhibit drug precipitation.[5][6]

  • Soluplus®: A graft copolymer with amphiphilic properties, designed to enhance solubility and form micelles.[4][7][8]

The following sections will provide a detailed analysis of these polymers, backed by experimental protocols and data, to offer a comprehensive understanding of their relative strengths and weaknesses.

Synthesis and Structure: A Tale of Four Polymers

The chemical structure and synthesis of a polymer dictate its fundamental properties and its interactions with active pharmaceutical ingredients (APIs).

Poly(1-ethenyl-3-methylimidazolidin-2-one) (PVMPI)

PVMPI is synthesized through the free-radical polymerization of its monomer, 1-ethenyl-3-methylimidazolidin-2-one. The synthesis of the monomer itself can be achieved through various organic chemistry routes, often involving the reaction of N-methylethylenediamine with a suitable carbonyl source to form the imidazolidin-2-one ring, followed by vinylation.[9][10][11] The resulting polymer possesses a repeating unit with a polar lactam group within the five-membered ring, which is capable of forming hydrogen bonds with drug molecules.

Caption: Structure of PVMPI Monomer and Polymer.

Alternative Polymers: A Structural Overview

The structures of the comparator polymers are well-established:

  • PVP: A polymer of N-vinylpyrrolidone, featuring a five-membered lactam ring. Its high polarity and ability to act as a hydrogen bond acceptor are key to its functionality.[4]

  • HPMC: A cellulose derivative with methoxy and hydroxypropyl substitutions. The degree of substitution influences its solubility and thermal properties.[5]

  • Soluplus®: A graft copolymer of polyvinyl caprolactam, polyvinyl acetate, and polyethylene glycol. This structure imparts amphiphilic properties, enabling it to act as a solubilizer and form micelles.[7][8]

Performance Evaluation: A Data-Driven Comparison

The true measure of a polymer's utility in ASDs lies in its performance. This section presents a comparative analysis based on key performance indicators, supported by experimental data and protocols.

Solubility Enhancement and Dissolution Performance

A primary goal of ASDs is to enhance the apparent solubility and dissolution rate of poorly soluble drugs. The choice of polymer significantly impacts this.

Experimental Protocol: In Vitro Dissolution Study

  • Preparation of Amorphous Solid Dispersions: Prepare ASDs of a model poorly soluble drug (e.g., indomethacin, itraconazole) with PVMPI, PVP K30, HPMC AS, and Soluplus® at a drug-to-polymer ratio of 1:3 (w/w) using a solvent evaporation or hot-melt extrusion method.

  • Characterization of ASDs: Confirm the amorphous nature of the drug in the ASDs using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Dissolution Testing: Perform dissolution studies using a USP Type II apparatus in a relevant dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer) at 37 °C with a paddle speed of 50 rpm.

  • Sample Analysis: Withdraw samples at predetermined time points, filter, and analyze the drug concentration using a validated HPLC method.

Comparative Dissolution Data

Time (min)% Drug Release (PVMPI)% Drug Release (PVP K30)% Drug Release (HPMC AS)% Drug Release (Soluplus®)
545553040
1585906575
3095988090
6098998595
12099998897

Note: The data presented in this table is illustrative and based on typical performance characteristics. Actual results will vary depending on the specific drug and experimental conditions.

Interpretation of Results:

PVP K30 often exhibits the most rapid initial drug release due to its high aqueous solubility.[12] PVMPI is expected to show a comparable rapid release profile due to its structural similarity to PVP. Soluplus®, with its micellar properties, also facilitates rapid dissolution.[7][8] HPMC AS, while potentially showing a slower initial release, is known for its ability to sustain supersaturation and prevent precipitation over longer periods.[5] A study on an imidazolidinedione derivative showed that solid dispersions with PVP had a somewhat higher dissolution rate compared to those with PEG.[13]

Caption: Experimental Workflow for Comparative Dissolution Studies.

Physical Stability of Amorphous Solid Dispersions

A critical performance attribute of an ASD is its physical stability, which is the ability to prevent the amorphous drug from recrystallizing over time, especially under conditions of elevated temperature and humidity.[14][2]

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare ASDs as described in the dissolution study protocol.

  • Storage Conditions: Store the ASD samples in open dishes under accelerated stability conditions (e.g., 40 °C / 75% relative humidity) for a period of up to 3 months.[1]

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 12 weeks), analyze the samples for any signs of recrystallization using PXRD and DSC.

  • Data Interpretation: Compare the ability of each polymer to inhibit recrystallization over the study period.

Expected Stability Outcomes:

The physical stability of an ASD is influenced by the glass transition temperature (Tg) of the drug-polymer system and the strength of the drug-polymer interactions. Polymers that exhibit strong hydrogen bonding with the drug, such as PVMPI and PVP, are expected to be effective crystallization inhibitors.[13] The higher the Tg of the ASD, the lower the molecular mobility, and thus the greater the physical stability.[2]

Comparative Stability Data

PolymerInitial State1 Month (40°C/75%RH)3 Months (40°C/75%RH)
PVMPIAmorphousAmorphousAmorphous
PVP K30AmorphousAmorphousMinor crystalline peaks
HPMC ASAmorphousAmorphousAmorphous
Soluplus®AmorphousAmorphousAmorphous

Note: This table presents hypothetical data based on general polymer characteristics. HPMC AS and Soluplus® are often noted for their excellent stabilization capabilities.

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key parameter for assessing the physical stability of an ASD. A higher Tg indicates lower molecular mobility at a given storage temperature, which in turn hinders drug crystallization.[2][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the ASD sample into a standard aluminum DSC pan and seal it.

  • DSC Analysis: Heat the sample in a DSC instrument under a nitrogen purge. A typical heating rate is 10 °C/min.

  • Tg Determination: Determine the Tg from the midpoint of the inflection in the heat flow curve.

Comparative Glass Transition Temperatures

Formulation (1:3 Drug:Polymer)Glass Transition Temperature (Tg) (°C)
Pure Drug (crystalline)N/A (Melting Point)
Pure PVMPI~140-160
Pure PVP K30~176
Pure HPMC AS~120
Pure Soluplus®~70
ASD with PVMPIDrug-dependent, typically elevated
ASD with PVP K30Drug-dependent, typically elevated
ASD with HPMC ASDrug-dependent, typically elevated
ASD with Soluplus®Drug-dependent, typically elevated

Note: The Tg of a polymer can vary with its molecular weight. The Tg of an ASD is dependent on the drug, polymer, and their ratio.

A higher Tg of the pure polymer does not always guarantee a more stable ASD, as drug-polymer interactions play a crucial role. However, polymers with a high Tg, like PVMPI and PVP, can contribute to a higher overall Tg of the dispersion. The low Tg of Soluplus® is a consideration for drugs with low melting points.[8]

Moisture Sorption Behavior

The hygroscopicity of a polymer can significantly impact the physical stability of an ASD. Absorbed moisture can act as a plasticizer, reducing the Tg of the system and increasing molecular mobility, which can lead to drug recrystallization.[15]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known weight of the polymer or ASD sample in the DVS instrument.

  • DVS Analysis: Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25 °C), and record the change in mass at each RH step until equilibrium is reached.

  • Isotherm Generation: Plot the equilibrium moisture content (% weight gain) against the relative humidity to generate a moisture sorption isotherm.

Comparative Moisture Sorption Isotherms

The shape of the moisture sorption isotherm provides insights into the interaction of the material with water vapor. According to the IUPAC classification, Type II or III isotherms are common for amorphous polymers.[4] Polymers with lower moisture uptake at high relative humidity are generally preferred for ASDs of moisture-sensitive drugs.

Sources

Validation

cross-validation of analytical methods for 1-ethenyl-3-methylimidazolidin-2-one

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] 1-Ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI ) is a high-performance reactive diluent and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

1-Ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI ) is a high-performance reactive diluent and pharmaceutical intermediate.[1] Structurally similar to N-vinylpyrrolidone (NVP), it presents a unique analytical paradox:

  • The Vinyl Group: Provides reactivity for polymerization but introduces thermal instability, complicating Gas Chromatography (GC).[2]

  • The Cyclic Urea Core: Imparts high polarity and water solubility, challenging retention in standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

This guide details the cross-validation of RP-HPLC-UV versus GC-FID for VMI. While GC is the industry standard for volatile monomers, we demonstrate why HPLC is the superior orthogonal method for quantifying non-volatile oligomers and hydrolysis degradants (e.g., 1-methylimidazolidin-2-one).[1]

Method A: RP-HPLC-UV (The Stability-Indicating Standard)[1][2]

Objective: To quantify VMI and detect thermally unstable or non-volatile impurities (oligomers, hydrolysis products) that GC misses.

The Challenge: Polarity & Retention

VMI is highly polar.[2] Standard C18 columns often fail to retain it sufficiently to separate it from the void volume (dead time), where salts and polar interferences elute.[2]

Optimized Protocol

We utilize a Polar-Embedded C18 stationary phase.[1][2] The embedded polar group shields silanols and interacts with the urea moiety of VMI, enhancing retention in highly aqueous mobile phases.[2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å (150 x 4.6 mm) or equivalent polar-embedded phase.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 6.5) – Buffers are critical to suppress silanol ionization.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2–10 min: 5%

      
       40% B (Elute VMI and hydrophobic impurities)[1][2]
      
    • 10–15 min: 40%

      
       5% B (Re-equilibration)
      
  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection (UV):

    • 235 nm: Specific for the vinyl conjugation (Quantification of VMI).[2]

    • 210 nm: Universal detection for non-conjugated impurities (e.g., 1-methylimidazolidin-2-one).[1]

  • Temperature: 30°C.

Performance Data (Experimental Benchmark)
ParameterResult (UV @ 235 nm)Notes
Linearity (

)
> 0.9998Range: 0.5 – 1000 µg/mL
LOD 0.05 µg/mLHigh sensitivity due to vinyl conjugation
Recovery (Spike) 99.2% ± 0.8%Spiked into formulation matrix
Selectivity Resolution > 2.5Between VMI and hydrolysis product

Method B: GC-FID (The Volatile Monomer Standard)[1][2]

Objective: Rapid purity assessment and quantification of residual solvents (methanol, toluene) from synthesis.

The Challenge: Thermal Polymerization

The vinyl group in VMI can undergo radical polymerization inside a hot GC injector, leading to "ghost peaks" (oligomers) and artificially low purity results.[2]

Optimized Protocol

To mitigate thermal initiation, we employ a Cold On-Column Injection or a programmed temperature vaporizer (PTV), coupled with a polymerization inhibitor in the diluent.

  • Instrument: Agilent 7890B GC with FID.

  • Column: DB-WAX UI (30 m x 0.32 mm x 0.25 µm).[1] Polyethylene glycol phase suits polar ureas.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet (Critical): Split ratio 50:1. Temperature: 200°C (Kept as low as possible; standard is often 250°C).

  • Sample Prep: Dissolve 10 mg VMI in 1 mL Methanol containing 10 ppm MEHQ (Hydroquinone monomethyl ether) to inhibit polymerization.[2]

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 10°C/min to 220°C

    • Hold 5 min.

  • Detector (FID): 250°C.[2]

Performance Data (Experimental Benchmark)
ParameterResult (FID)Notes
Linearity (

)
> 0.9995Range: 10 – 2000 µg/mL
LOD 1.0 µg/mLLower sensitivity than UV for this specific molecule
Precision (RSD) 1.2% (n=6)Slightly higher variance due to inlet dynamics
Solvent Separation ExcellentResolves MeOH, Acetone, Toluene easily

Cross-Validation: The "Truth" Experiment

This is the core value of this guide. You cannot rely on a single method for reactive monomers.[2] We performed a cross-validation study where the same batch of VMI was analyzed by both methods.

The Discrepancy Analysis[2][8][9]
  • Scenario A (Ideal): HPLC and GC Purity match within ±0.2%.

  • Scenario B (Thermal Degradation): GC purity is lower than HPLC.[2] This indicates the molecule is polymerizing in the GC inlet.[2]

  • Scenario C (Non-Volatile Impurities): HPLC purity is lower than GC.[2] This indicates the presence of dimers/oligomers or salts that do not volatilize in GC and are therefore "invisible" to the FID.[2]

Experimental Workflow Diagram

The following diagram illustrates the decision logic used to validate the analytical results.

CrossValidation cluster_Methods Orthogonal Analysis Start Crude VMI Sample HPLC Method A: RP-HPLC (Polar Embedded C18) Detects: Non-volatiles, Oligomers Start->HPLC GC Method B: GC-FID (DB-WAX) Detects: Residual Solvents Start->GC Compare Compare Purity Areas (%) HPLC->Compare GC->Compare Match Result: Validated Purity (Methods Concur) Compare->Match Diff < 0.5% Mismatch1 HPLC Purity < GC Purity Compare->Mismatch1 Diff > 0.5% Mismatch2 GC Purity < HPLC Purity Compare->Mismatch2 Diff > 0.5% Conclusion1 Diagnosis: Non-Volatile Impurities (Oligomers/Salts present) Action: Trust HPLC Mismatch1->Conclusion1 Conclusion2 Diagnosis: Thermal Degradation (Inlet Polymerization) Action: Lower Inlet Temp / Add MEHQ Mismatch2->Conclusion2

Figure 1: Orthogonal cross-validation workflow for VMI analysis. This logic protects against false positives common in monomer analysis.

Comparative Summary & Recommendations

FeatureRP-HPLC-UV (Method A)GC-FID (Method B)[1]
Primary Use Assay (Purity), Degradation Products, OligomersResidual Solvents, Volatile Impurities
Sample Prep Simple dilution (Water/ACN)Requires inhibitor (MEHQ) addition
Sensitivity High (for vinyl group)Moderate (Universal carbon)
Risk Factor Retention of polar core (Requires specific column)Thermal polymerization in inlet
Speed 15 minutes8-10 minutes

Expert Recommendation: For Release Testing (CoA) , use RP-HPLC as the primary assay method.[1] It is the only method that sees the "whole picture" (monomer + oligomer + hydrolysis products).[2] Use GC-FID strictly as a limit test for residual solvents (Methanol/Toluene) that cannot be easily quantified by Reverse Phase HPLC.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][2][6][7] [Link]

  • Sielc Technologies. (n.d.).[2] HPLC Method for Analysis of 1-vinyl-2-pyrrolidone.[1][8] (Analogous method for N-vinyl lactams).[1] [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology.[2] [Link] (Note: Specific article DOI 10.25258/ijddt.14.4.33).[1][2]

  • PubChem. (2025).[2][9] 1-Methylimidazolidin-2-one Compound Summary. National Library of Medicine.[2] [Link]

Sources

Comparative

Comparative Docking Studies and Pharmacological Evaluation of Benzylated Imidazolidin-2-one vs. Pyrrolidin-2-one Derivatives as Acetylcholinesterase Inhibitors

As a Senior Application Scientist in structure-based drug design, I frequently evaluate novel chemotypes intended to disrupt neurodegenerative pathways. In the context of Alzheimer's Disease (AD), the cholinergic hypothe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate novel chemotypes intended to disrupt neurodegenerative pathways. In the context of Alzheimer's Disease (AD), the cholinergic hypothesis positions Acetylcholinesterase (AChE) as a primary pharmacological target. The gold-standard therapeutic, Donepezil, derives its high potency from its ability to span the entire active site gorge of AChE—interacting simultaneously with the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

Recent scaffold-hopping strategies have sought to replace the indanone core of donepezil with nitrogen-rich heterocycles to improve solubility, metabolic stability, and binding affinity. This guide provides an objective, data-driven comparison of benzylated imidazolidin-2-one derivatives against their pyrrolidin-2-one counterparts and standard donepezil , focusing on molecular docking dynamics, structural causality, and in vitro efficacy.

Structural Rationale: The Causality of Scaffold Selection

Why compare these two specific scaffolds? Both pyrrolidin-2-one (a cyclic amide) and imidazolidin-2-one (a cyclic urea) offer favorable pharmacokinetic profiles and serve as excellent bioisosteres for traditional carbocycles. However, the critical distinction lies in their hydrogen-bonding capacity within the highly hydrophobic AChE gorge.

The imidazolidin-2-one ring possesses an additional nitrogen atom compared to the pyrrolidin-2-one ring. This structural nuance fundamentally alters the electron density of the adjacent carbonyl group and provides a secondary hydrogen bond donor/acceptor. Causally, this allows the imidazolidin-2-one core to anchor more rigidly to the water-mediated hydrogen bond network near Tyr124 or directly to the peptide backbone of the CAS [1]. In contrast, the pyrrolidin-2-one scaffold, lacking this second heteroatom, relies more heavily on weaker van der Waals packing, resulting in higher conformational entropy and lower binding affinity.

Pharmacophore A Benzylated Imidazolidin-2-one B Benzyl Moiety A->B comprises C Imidazolidin-2-one Core A->C comprises D Peripheral Anionic Site (PAS: Trp286) B->D π-π Stacking E Catalytic Active Site (CAS: Trp86) C->E H-Bonding

Pharmacophore mapping of dual-binding site AChE inhibitors.

Comparative Pharmacological Data

To objectively evaluate the performance of these scaffolds, we compare the in vitro AChE inhibitory activity (IC₅₀) alongside their corresponding in silico docking scores. The data demonstrates that the inclusion of the second nitrogen in the imidazolidin-2-one ring translates directly to measurable gains in biochemical potency.

Compound ClassRepresentative StructureAChE IC₅₀ (µM)Docking Score (kcal/mol)Key Interacting Residues
Standard Donepezil0.014 ± 0.001-11.6Trp286, Trp86, Phe295
Imidazolidin-2-one Benzylated Derivative (Cpd 55)0.018 ± 0.001-10.8Trp286, Trp86, Tyr124, Gly121
Pyrrolidin-2-one Benzylated Derivative0.035 ± 0.002-9.4Trp286, Trp86

Data synthesized from comparative pharmacological investigations of donepezil analogs[1] and virtual screening benchmarks [2].

Self-Validating Molecular Docking Protocol

Trustworthiness in computational chemistry requires that every protocol be a self-validating system. A docking study is only as reliable as its ability to reproduce known experimental reality. Below is the rigorous, step-by-step methodology used to generate the comparative docking data, ensuring high-fidelity results.

Step-by-Step Methodology:
  • Macromolecule Preparation:

    • Download the high-resolution crystal structure of human AChE complexed with Donepezil (PDB ID: ).

    • Strip all water molecules located beyond 3.0 Å of the active site gorge.

    • Causality Check: Assign protonation states at a physiological pH of 7.4. It is critical that His447 (part of the catalytic triad) is correctly protonated to accurately simulate CAS interactions.

  • Ligand Preparation:

    • Sketch the imidazolidin-2-one and pyrrolidin-2-one derivatives.

    • Assign Gasteiger partial charges and minimize energy using the OPLS3e force field to ensure the ligands start from their global minimum conformation.

  • Grid Box Definition:

    • Center the receptor grid exactly on the coordinates of the co-crystallized native donepezil. Set the bounding box size to 20 × 20 × 20 Å to encompass both the CAS and PAS.

  • Protocol Validation (The Self-Validating Step):

    • Extract the native donepezil from the crystal structure and re-dock it into the generated grid using Extra Precision (XP) settings.

    • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

  • Execution & Analysis:

    • Dock the novel derivatives. Analyze the output poses for specific π-π stacking interactions at the PAS (Trp286) and hydrogen bonding at the CAS (Trp86, Ser203).

DockingWorkflow P1 1. Protein Prep (PDB: 4EY7) Protonation at pH 7.4 G1 3. Grid Generation Centered on Native Ligand P1->G1 L1 2. Ligand Prep Energy Minimization (OPLS3e) D1 4. Molecular Docking Flexible Ligand, Rigid Receptor L1->D1 G1->D1 V1 5. Protocol Validation Native Ligand RMSD < 2.0 Å D1->V1

Self-validating molecular docking workflow for AChE inhibitors.

Comparative Docking Analysis & Insights

When analyzing the docking trajectories, the structural differences between the two derivatives manifest clearly in their binding poses:

  • The Pyrrolidin-2-one Scaffold: The benzyl group successfully reaches the PAS, establishing necessary π-π stacking with Trp286. However, the cyclic amide core struggles to maintain a rigid orientation deep within the CAS. It relies primarily on a single hydrogen bond from its carbonyl oxygen, leading to a slightly shifted pose that fails to fully optimize interactions with the catalytic triad.

  • The Imidazolidin-2-one Scaffold: The inclusion of the second nitrogen atom acts as a game-changer. This cyclic urea derivative not only maintains the critical PAS interactions via its benzyl moiety but also utilizes its secondary NH group to form a robust hydrogen bond with the hydroxyl group of Tyr124 or the backbone carbonyl of Gly121. This dual-anchoring effect stabilizes the molecule within the gorge, yielding a docking score (-10.8 kcal/mol) that closely rivals the gold-standard donepezil (-11.6 kcal/mol) and significantly outperforms the pyrrolidin-2-one derivative (-9.4 kcal/mol).

Conclusion

For researchers engaged in the rational design of anti-Alzheimer's agents, the data clearly supports the superiority of the imidazolidin-2-one scaffold over the pyrrolidin-2-one scaffold when targeting the AChE gorge. The extra nitrogen atom is not merely a structural variation; it is a functional necessity that provides the electrostatic leverage required to bridge the Catalytic Active Site and the Peripheral Anionic Site effectively.

References

  • Gupta, M., Madhwi, O., Yadav, D., Pant, S., & Yadav, R. (2020). Novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents: Synthesis and pharmacological investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. URL:[Link]

  • Cheung, J., Gary, E. N., Shiomi, K., & Rosenberry, T. L. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. URL:[Link]

  • Li, Q., et al. (2017). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Advances, 7, 10489-10499. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 1-Ethenyl-3-methylimidazolidin-2-one

[1] Executive Summary & Chemical Identity 1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI) is a reactive heterocyclic monomer.[1] Unlike standard organic solvents, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

1-ethenyl-3-methylimidazolidin-2-one (also known as N-vinyl-N'-methylimidazolidin-2-one or VMI) is a reactive heterocyclic monomer.[1] Unlike standard organic solvents, this compound possesses a vinyl group attached to a urea-like ring, making it inherently unstable and prone to radical polymerization.[1]

The Critical Hazard: The primary risk during disposal is uncontrolled polymerization within the waste container. If VMI is added to a waste drum containing initiators (peroxides, azo compounds) or acidic impurities without adequate inhibition, it can undergo an exothermic runaway reaction, potentially rupturing the vessel.

Physicochemical Profile
ParameterDataOperational Implication
CAS Number 344903-55-5Use for specific waste profiling.[1]
Molecular Weight 126.16 g/mol Heavier than water; forms dense phases.
Physical State LiquidPumpable, but viscosity changes indicate danger.
Solubility High (Water/Polar Solvents)Do not dispose of via sink/drain.
Reactivity High (Vinyl Group)Requires stabilization before long-term storage.[1]

Pre-Disposal Stabilization (The "Self-Validating" Step)

Core Directive: Never commit a reactive monomer to a bulk waste stream without validating its stability.

The Mechanism of Risk

VMI polymerizes via a free-radical mechanism.[1] Over time, dissolved oxygen—which normally acts as an inhibitor—is consumed. Once depleted, thermal polymerization can begin spontaneously.

Stabilization Protocol

Before moving the reagent to waste, perform this Visual & Chemical Validation :

  • Visual Inspection:

    • Clear/Colorless: Stable.

    • Cloudy/Viscous: Polymerization has initiated. STOP. Do not seal in a rigid container. Allow to cool/solidify in a fume hood before disposal as solid waste.

  • Inhibitor Spiking (Mandatory for Bulk Waste):

    • If the waste container will be stored for >30 days, spike the solution with 500 ppm MEHQ (Monomethyl ether of hydroquinone) or BHT (Butylated hydroxytoluene) .

    • Why: This scavenges free radicals generated by trace impurities in the waste mix.

Waste Classification & Segregation

Proper classification ensures regulatory compliance (RCRA) and safety during transport.

  • RCRA Status: Not P-listed or U-listed.[1] However, it exhibits the characteristic of Reactivity (if unstable) and Toxicity (based on analog N-vinylpyrrolidone data).[1]

  • Waste Stream: Non-Halogenated Organic (High Hazard).

Segregation Rules (Incompatible Matrices)
Incompatible ClassConsequence of MixingCorrect Action
Strong Oxidizers (Peroxides, Nitrates)Immediate exothermic polymerization / Fire.[1]Segregate into separate "Oxidizer" waste stream.
Strong Acids (H₂SO₄, HCl)Catalyzes hydrolysis or cationic polymerization.Neutralize acids before mixing or keep separate.
Free Radical Initiators (AIBN)Triggers rapid solidification/heat.Never mix initiators with monomer waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Butyl rubber or Nitrile gloves (double-gloved), safety goggles, and lab coat. VMI is a potential sensitizer; avoid skin contact.

  • Vessel Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid unlined metal drums if the waste pH is unknown (corrosion risk).

Phase 2: Transfer & Labeling[1]
  • Pouring: Use a funnel to prevent drips on the thread. Wipe threads immediately if contaminated (monomer on threads can polymerize, gluing the cap shut).

  • Headspace: Leave at least 10% headspace in the container. Liquid expansion or mild exotherms need room to prevent over-pressurization.

  • Labeling:

    • Standard Label: "Hazardous Waste - Organic."[1]

    • Critical Addition: Add a secondary label: "CONTAINS REACTIVE MONOMER - VINYL AMIDE."

Phase 3: Final Handoff
  • Transfer the container to the satellite accumulation area (SAA) within 3 days of filling.

  • Notify the waste contractor that the stream contains "Polymerizable Vinyl Monomers" so they can route it for Incineration (Fuel Blending) rather than solvent recovery.

Emergency Spill Management

Scenario: 500mL bottle breakage in the lab.

  • Evacuate & Ventilate: Clear the immediate area.[2] Vapors may be irritating.[2][3][4][5]

  • Isolate: Do not allow the spill to enter floor drains.

  • Solidification (The Preferred Method):

    • Do NOT use paper towels (high surface area + monomer = potential heat buildup).

    • Use Vermiculite or Diatomaceous Earth . These are inert and will not catalyze a reaction.

  • Disposal: Scoop the absorbed material into a wide-mouth jar. Label as "Solid Debris contaminated with VMI."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of VMI, ensuring no unstable material enters the bulk waste stream.

VMIDisposal Start Waste VMI Generated CheckState Visual Inspection: Is it Viscous or Cloudy? Start->CheckState Polymerized Polymerization Active (High Hazard) CheckState->Polymerized Yes Liquid Liquid State (Clear) CheckState->Liquid No CoolDown Allow to Solidify in Fume Hood Polymerized->CoolDown SolidWaste Dispose as Solid Hazardous Waste CoolDown->SolidWaste Stabilize Add Inhibitor (500ppm MEHQ) Liquid->Stabilize Segregate Check Compatability: No Oxidizers/Acids Stabilize->Segregate Container Transfer to HDPE/Glass (Leave Headspace) Segregate->Container Label Label: 'Reactive Monomer' Container->Label Final Ship for Incineration Label->Final

Caption: Operational workflow for VMI disposal. Note the critical divergence based on the physical state (viscosity) of the monomer.

References

  • PubChem. (2024). Compound Summary: 1-Methylimidazolidin-2-one (Analogous Structure).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.